molecular formula C18H32O16 B104855 1-Kestose CAS No. 470-69-9

1-Kestose

货号: B104855
CAS 编号: 470-69-9
分子量: 504.4 g/mol
InChI 键: VAWYEUIPHLMNNF-OESPXIITSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-kestose is a trisaccharide found in vegetables consisting of beta-D-fructofuranose having beta-D-fructofuranosyl and alpha-D-glucopyranosyl residues attached at the 1- and 2-positions respectively.
This compound has been reported in Arctium umbrosum, Daphnia pulex, and other organisms with data available.
sugar found in vegetables;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWYEUIPHLMNNF-OESPXIITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Kestose
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URL http://www.hmdb.ca/metabolites/HMDB0011729
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

470-69-9, 12505-31-6
Record name 1-Kestose
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Record name 1-Kestose
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Record name O-D-Fructosylsucrose
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Record name O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl-α-D-glucopyranoside
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Record name 1-KESTOSE
Source FDA Global Substance Registration System (GSRS)
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Record name 1-Kestose
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is the chemical structure of 1-Kestose?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Kestose for Researchers and Drug Development Professionals

Introduction

This compound is a naturally occurring trisaccharide and the smallest fructooligosaccharide (FOS).[1][2] It is composed of one glucose unit and two fructose units linked by glycosidic bonds.[3] Specifically, it consists of a sucrose molecule to which a fructose molecule is attached.[3][4] Found in various plants such as onions, asparagus, and wheat, as well as in honey and sugar cane, this compound is gaining significant attention in the scientific community for its potent prebiotic properties and potential therapeutic applications, including the modulation of glucose metabolism and immune homeostasis.[3][5][6] This document provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, is a non-reducing trisaccharide.[3] Its structure is formally described as O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl α-D-glucopyranoside. This indicates that a terminal fructose residue is linked via a β(2→1) glycosidic bond to the fructose moiety of a sucrose molecule.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₈H₃₂O₁₆[3][4]
Molecular Weight 504.44 g/mol [4]
CAS Number 470-69-9[3]
Appearance White crystalline powder[4][5]
Melting Point 198-200 °C[4]
Specific Rotation [α]D²⁰ +28° to +32° (c=5, H₂O)[4]
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents.[4][5]
Purity (Commercial) ≥95% to >98%[7]
Chemical Structure Visualization

The chemical structure of this compound, illustrating the connectivity of its monosaccharide units, is depicted below.

G Glc α-D-Glucose Fru1 β-D-Fructose Glc->Fru1 α(1→2)β Fru2 β-D-Fructose Fru1->Fru2 β(2→1) Glc_C1 C1 Glc_O O Fru1_C2 C2 Fru1_C1 C1 Fru1_O2 O Fru2_C2_link C2

Schematic of this compound structure showing glycosidic linkages.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols involving this compound.

Enzymatic Synthesis of this compound

A patented method describes the high-yield synthesis of this compound from sucrose using a recombinant sucrose:sucrose 1-fructosyltransferase (1-SST) enzyme.[8]

  • Enzyme Source : Recombinant 1-SST expressed in a suitable host system (e.g., Pichia pastoris).

  • Substrate : High concentration of sucrose (200-800 g/L, preferably 600 g/L).

  • Reaction Conditions :

    • pH : Maintained between 4.0 and 7.0, with an optimum at 5.5.

    • Temperature : Controlled between 30-50°C, preferably 40°C.

    • Enzyme-to-Substrate Ratio : 2-40 U/g, typically 15 U/g for a 3-hour reaction.

  • Bioreactor Setup : The reaction can be performed in a stirred-tank bioreactor. For continuous production and enzyme recovery, the reactor can be coupled to an ultrafiltration membrane system (e.g., 30 kDa cutoff) to separate the enzyme from the smaller reaction products (this compound, glucose, fructose).[8]

  • Product Profile : This method can achieve conversion rates where FOS constitute over 55% (w/w) of total sugars, with this compound comprising more than 90% (w/w) of the total FOS fraction.[8]

In Vivo Studies in Animal Models (Rats)

The prebiotic and metabolic effects of this compound have been extensively studied in rat models.

  • Objective : To assess the dose-dependent bifidogenic activity and impact on glucose metabolism.

  • Animal Model : Male Sprague-Dawley (SD) or Otsuka Long-Evans Tokushima Fatty (OLETF) rats, typically housed individually.

  • Dietary Intervention :

    • Method 1 (Diet Admixture) : The control group receives a standard diet (e.g., AIN-93G). Experimental groups receive the same diet where sucrose is replaced with this compound at varying concentrations (e.g., 0.1%, 0.2%, 0.3% w/w).[7]

    • Method 2 (Drinking Water) : The control group receives plain tap water. The experimental group receives 2% (w/v) this compound dissolved in tap water.[2]

  • Duration : Interventions typically last for several weeks (e.g., 4 to 19 weeks).

  • Key Measurements :

    • Weekly body weight and regular food/water intake.

    • Glucose Metabolism : Oral Glucose Tolerance Test (OGTT) performed periodically. Blood samples are collected at baseline and intervals after glucose administration to measure plasma glucose and insulin.[2]

    • Microbiota Analysis : At the end of the study, cecal contents are collected to measure pH and for microbial DNA extraction. 16S rRNA gene sequencing is used to analyze the composition of the gut microbiota.

    • Metabolite Analysis : Cecal contents are analyzed for short-chain fatty acid (SCFA) concentrations using gas chromatography.

In Vitro Human Fecal Culture Studies

In vitro models are used to study the direct impact of this compound on the human gut microbiota.

  • Objective : To evaluate the prebiotic effect of this compound on specific bacterial populations.

  • Methodology :

    • Fecal Sample Preparation : Fresh fecal samples are collected from healthy adult donors. Samples are diluted (e.g., 1:100 w/v) in an anaerobic culture broth.

    • Culture Conditions : The diluted fecal slurry is inoculated into a basal medium. The experimental group is supplemented with 0.5% (w/v) this compound, while the control group receives no supplement or a non-prebiotic carbohydrate like glucose.

    • Incubation : Cultures are maintained under strict anaerobic conditions at 37°C for a defined period (e.g., 24-48 hours).

  • Analysis :

    • Aliquots of the culture are collected at different time points.

    • Bacterial populations (e.g., Bifidobacterium, Faecalibacterium prausnitzii) are quantified using quantitative real-time PCR (qPCR) or analyzed via 16S rRNA sequencing.

    • SCFA concentrations in the culture supernatant are measured.

Mechanism of Action & Signaling Pathways

This compound is not hydrolyzed or absorbed in the upper gastrointestinal tract. It reaches the colon intact, where it is selectively fermented by beneficial gut bacteria. Its mechanism of action is primarily indirect, mediated by the modulation of the gut microbiota and the production of bioactive metabolites.

  • Selective Fermentation : this compound serves as a preferred substrate for specific bacterial genera, most notably Bifidobacterium and Faecalibacterium prausnitzii.[1] Studies show that this compound is more effective at stimulating these bacteria than longer-chain FOS.[1][9]

  • Production of Short-Chain Fatty Acids (SCFAs) : Fermentation of this compound leads to the production of SCFAs, primarily acetate, propionate, and butyrate.

  • Physiological Effects of SCFAs :

    • Butyrate : Acts as the primary energy source for colonocytes. It has potent anti-inflammatory effects, partly through the inhibition of the NF-κB signaling pathway and the induction of anti-inflammatory cytokines like IL-10.[1] Butyrate also induces the differentiation of regulatory T cells (Tregs) in the colon, contributing to immune homeostasis.[1]

    • Gut-Brain Axis : Emerging research suggests this compound supplementation can influence the gut-brain axis. One study linked its consumption to increased striatal dopamine levels in mice, potentially through microbiome-derived endocannabinoid metabolites that modulate monoamine oxidase activity in the brain.[10]

  • Bile Acid Metabolism : this compound supplementation has been shown to increase the abundance of intestinal microbes carrying the 5α-reductase gene.[6] This enzyme is key for producing isoallolithocholic acid (isoalloLCA), a bile acid metabolite involved in maintaining immune homeostasis in the gut.[6]

The logical workflow from ingestion to physiological effect is illustrated below.

G cluster_0 Host cluster_1 Gut Microbiota cluster_2 Metabolites & Effects Ingestion This compound Ingestion Colon Reaches Colon Intact Ingestion->Colon Fermentation Selective Fermentation by Microbiota Colon->Fermentation Bifido ↑ Bifidobacterium Fermentation->Bifido Faecali ↑ F. prausnitzii Fermentation->Faecali BileAcidProducers ↑ 5α-reductase bacteria Fermentation->BileAcidProducers Absorption Metabolite Absorption (SCFAs, isoalloLCA) Effects Physiological Effects: • Improved Glucose Metabolism • Immune Homeostasis • Anti-inflammatory Response Absorption->Effects SCFAs ↑ Butyrate, Acetate, Propionate Bifido->SCFAs Faecali->SCFAs isoalloLCA ↑ isoalloLCA BileAcidProducers->isoalloLCA SCFAs->Absorption isoalloLCA->Absorption

Mechanism of action for this compound via gut microbiota modulation.

Conclusion

This compound stands out as a highly effective prebiotic with well-defined chemical properties. Its ability to selectively promote the growth of beneficial gut microbes like Bifidobacterium and F. prausnitzii underpins its potential health benefits, which range from improving glucose tolerance to modulating immune responses. The detailed protocols for its synthesis and biological evaluation provide a solid foundation for further research. For drug development professionals, this compound represents a promising candidate for adjunct therapy in metabolic and inflammatory disorders, leveraging the intricate relationship between diet, the microbiome, and host physiology.

References

An In-depth Technical Guide on the 1-Kestose Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Kestose, a naturally occurring fructooligosaccharide (FOS), is the simplest fructan and plays a pivotal role in plant metabolism, acting as a precursor for the synthesis of higher degree of polymerization (DP) fructans. These fructans are important storage carbohydrates in many plant species and are also recognized for their roles in stress tolerance. Beyond its function as a metabolic intermediate, this compound and other FOS are of significant interest to the pharmaceutical and food industries due to their prebiotic properties and potential health benefits. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the key enzymatic steps, regulatory mechanisms, and experimental protocols for its study.

The Core Biosynthetic Pathway

The de novo synthesis of this compound in plants is a single-step enzymatic reaction catalyzed by sucrose:sucrose 1-fructosyltransferase (1-SST) (EC 2.4.1.99). This enzyme facilitates the transfer of a fructosyl moiety from a donor sucrose molecule to an acceptor sucrose molecule, yielding one molecule of this compound and one molecule of glucose. The biosynthesis of this compound primarily occurs in the vacuole of plant cells.

The reaction can be summarized as follows:

Sucrose + Sucrose --[1-SST]--> this compound + Glucose

This compound can then serve as a substrate for fructan:fructan 1-fructosyltransferase (1-FFT), which elongates the fructan chain by transferring fructosyl residues from one fructan molecule to another, leading to the synthesis of higher DP inulin-type fructans.

Key Enzyme: Sucrose:Sucrose 1-Fructosyltransferase (1-SST)

1-SST is the cornerstone of fructan biosynthesis in plants. It belongs to the glycoside hydrolase family 32 (GH32). The expression and activity of the 1-SST gene are tightly regulated, making it the pacemaker enzyme in this metabolic pathway.[1]

Quantitative Data on 1-SST Properties

The kinetic properties and optimal conditions for 1-SST activity vary among different plant species. A summary of these parameters is presented in the table below.

Plant SpeciesSource OrganKm for Sucrose (mM)Optimal pHOptimal Temperature (°C)
Hordeum vulgare (Barley)LeavesNot saturated up to 500 mM[2]5.0 - 5.5~30
Asparagus officinalis (Asparagus)Roots110[3]5.030
Helianthus tuberosus (Jerusalem artichoke)Tubers2805.730-35
Cichorium intybus (Chicory)Roots200-3005.530-35

Note: The kinetic data for barley 1-SST indicates that the enzyme has a low affinity for sucrose, requiring high substrate concentrations for significant activity.[2]

Regulation of this compound Biosynthesis

The biosynthesis of this compound is intricately regulated at both the transcriptional and post-translational levels, primarily in response to sucrose availability and environmental cues.

Sucrose-Induced Signaling Pathway

High sucrose concentrations are a primary signal for the induction of 1-SST gene expression. This signaling pathway is thought to be independent of the hexokinase-mediated sugar sensing pathway and involves a cascade of signaling molecules.[1]

A proposed model for this signaling pathway in barley is as follows:

  • Sucrose Sensing: An increase in intracellular sucrose concentration is perceived by an as-yet-unidentified sucrose sensor.

  • Signal Transduction: This triggers a signal transduction cascade that involves:

    • Calcium (Ca2+): Influx of calcium ions into the cytosol acts as a second messenger.

    • Protein Kinases: Calcium-dependent protein kinases (CDPKs) are activated.

    • Protein Phosphatases: The activity of protein phosphatases, such as PP2A, is also modulated.

  • Transcriptional Regulation: The signal is relayed to the nucleus, leading to the activation of specific transcription factors.

    • WRKY and MYB Transcription Factors: Evidence suggests the involvement of WRKY transcription factors, such as SUSIBA2 (sugar signaling in barley 2), and MYB transcription factors in binding to sugar-responsive elements (SURE) and other cis-acting elements in the promoter region of the 1-SST gene, thereby activating its transcription.[4]

  • 1-SST Synthesis and Activity: Increased transcription leads to the synthesis of 1-SST protein, which then catalyzes the formation of this compound in the vacuole.[5]

The activity of 1-SST is also subject to rapid turnover through proteolytic degradation within the vacuole, allowing for a dynamic regulation of fructan biosynthesis in response to changing cellular sucrose levels.[5][6]

Signaling Pathway Diagram

Sucrose_Signaling_Pathway cluster_Nucleus Nucleus cluster_Vacuole Vacuole Sucrose High Sucrose Sucrose_Sensor Sucrose Sensor (Putative) Sucrose->Sucrose_Sensor Signal_Transduction Signal Transduction Cascade Sucrose_Sensor->Signal_Transduction Ca_influx Ca²⁺ Influx CDPK CDPK Activation Ca_influx->CDPK Nucleus Nucleus CDPK->Nucleus Signal Relay PP2A PP2A Modulation PP2A->Nucleus Signal Relay Signal_Transduction->Ca_influx Signal_Transduction->PP2A WRKY_MYB WRKY & MYB Transcription Factors SST_Gene 1-SST Gene WRKY_MYB->SST_Gene Binds to promoter SST_mRNA 1-SST mRNA SST_Gene->SST_mRNA Transcription SST_Protein 1-SST Protein SST_mRNA->SST_Protein Translation Vacuole Vacuole SST_Protein->Vacuole Transport Kestose_Biosynthesis This compound Biosynthesis

Sucrose-induced signaling pathway for 1-SST gene expression.

Experimental Protocols

Purification of Native Sucrose:Sucrose 1-Fructosyltransferase from Chicory Roots

This protocol is adapted from methodologies described for the purification of fructosyltransferases from chicory.

Materials:

  • Fresh or frozen chicory roots

  • Extraction Buffer: 50 mM sodium acetate buffer (pH 5.5), 10 mM β-mercaptoethanol, 1 mM EDTA, 5% (w/v) polyvinylpolypyrrolidone (PVPP)

  • Ammonium sulfate

  • Dialysis Buffer: 20 mM sodium acetate buffer (pH 5.5), 1 mM β-mercaptoethanol

  • Chromatography columns: DEAE-Sepharose, Phenyl-Sepharose, Gel filtration (e.g., Superdex 200)

  • Chromatography buffers as required for each column type.

Procedure:

  • Homogenization: Homogenize chicory root tissue in ice-cold extraction buffer.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C. Filter the supernatant through cheesecloth.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 30-70% saturation. Stir for 1 hour at 4°C.

  • Pellet Collection: Centrifuge at 20,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of dialysis buffer.

  • Dialysis: Dialyze the resuspended pellet against dialysis buffer overnight at 4°C with several buffer changes.

  • Ion-Exchange Chromatography: Load the dialyzed sample onto a DEAE-Sepharose column equilibrated with dialysis buffer. Elute with a linear gradient of NaCl (0-0.5 M) in dialysis buffer. Collect fractions and assay for 1-SST activity.

  • Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium sulfate to a final concentration of 1 M, and load onto a Phenyl-Sepharose column equilibrated with dialysis buffer containing 1 M ammonium sulfate. Elute with a decreasing gradient of ammonium sulfate (1-0 M). Collect fractions and assay for activity.

  • Gel Filtration Chromatography: Concentrate the active fractions and load onto a gel filtration column (e.g., Superdex 200) equilibrated with dialysis buffer. Elute with the same buffer and collect fractions.

  • Purity Analysis: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Experimental Workflow for 1-SST Purification

purification_workflow start Chicory Roots homogenize Homogenization (Extraction Buffer) start->homogenize centrifuge1 Centrifugation (20,000 x g) homogenize->centrifuge1 supernatant1 Supernatant Collection centrifuge1->supernatant1 precipitation Ammonium Sulfate Precipitation (30-70%) supernatant1->precipitation centrifuge2 Centrifugation (20,000 x g) precipitation->centrifuge2 pellet Pellet Resuspension & Dialysis centrifuge2->pellet deae DEAE-Sepharose (Ion-Exchange) pellet->deae phenyl Phenyl-Sepharose (Hydrophobic Interaction) deae->phenyl gel_filtration Superdex 200 (Gel Filtration) phenyl->gel_filtration end Purified 1-SST gel_filtration->end

Workflow for the purification of native 1-SST.
1-SST Enzyme Activity Assay using HPLC

This assay quantifies the production of this compound from sucrose.

Materials:

  • Purified 1-SST enzyme preparation

  • Substrate Solution: 200 mM Sucrose in 50 mM sodium acetate buffer (pH 5.5)

  • Reaction Stop Solution: e.g., heating at 95°C for 5 minutes or addition of a strong acid.

  • HPLC system with a refractive index (RI) detector

  • Carbohydrate analysis column (e.g., Aminex HPX-87C)

  • Standards: Sucrose, Glucose, Fructose, this compound

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified enzyme with the substrate solution. A typical reaction volume is 100 µL.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by heating or adding a stop solution.

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitate. Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis: Inject an aliquot of the filtered sample onto the HPLC system.

    • Column: Aminex HPX-87C or similar

    • Mobile Phase: Deionized water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 85°C

    • Detector: Refractive Index (RI)

  • Quantification: Identify and quantify the peaks corresponding to sucrose, glucose, and this compound by comparing their retention times and peak areas to those of the standards.[7]

  • Enzyme Activity Calculation: Calculate the amount of this compound produced per unit time per amount of enzyme. One unit of 1-SST activity can be defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.

HPLC-Based 1-SST Assay Workflow

hplc_assay_workflow start Enzyme + Sucrose incubation Incubation (30°C, 30-60 min) start->incubation termination Reaction Termination (Heat or Acid) incubation->termination centrifugation Centrifugation & Filtration termination->centrifugation hplc HPLC Analysis (RI Detector) centrifugation->hplc quantification Peak Identification & Quantification (vs. Standards) hplc->quantification end Enzyme Activity Calculation quantification->end

Workflow for HPLC-based 1-SST enzyme activity assay.

Conclusion

The biosynthesis of this compound in plants is a fundamental process that initiates the production of a diverse array of fructans. The key enzyme, 1-SST, is a highly regulated component of this pathway, responding dynamically to cellular sucrose levels. Understanding the intricacies of this pathway, from the molecular mechanisms of enzyme function to the complex signaling networks that govern its expression, is crucial for both fundamental plant science and for harnessing the potential of fructans in various applications. The experimental protocols provided in this guide offer a starting point for researchers aiming to investigate this important metabolic pathway. Further research into the specific transcription factors and upstream signaling components will undoubtedly provide a more complete picture of this compound biosynthesis and its regulation in plants.

References

The Natural Occurrence and Analysis of 1-Kestose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Kestose is a naturally occurring fructooligosaccharide (FOS), a trisaccharide composed of one glucose unit and two fructose units. As the simplest inulin-type fructan, it serves as an important storage carbohydrate in numerous plant species and is recognized for its significant prebiotic properties. Its ability to selectively stimulate the growth of beneficial gut microbiota, such as Bifidobacterium and Faecalibacterium prausnitzii, has positioned it as a molecule of interest for functional foods, nutraceuticals, and therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthesis, and its indirect influence on host signaling pathways through microbial metabolites. Furthermore, it details common experimental protocols for the extraction and quantification of this compound from natural matrices, providing a foundational resource for researchers in the field.

Natural Sources and Occurrence of this compound

This compound is a key component of the fructan family of carbohydrates, which are utilized by over 12% of flowering plants for energy storage.[1][2] It is found in a wide array of vegetables, fruits, and grains. The concentration of this compound and other fructans can vary significantly based on the plant species, cultivar, stage of ripeness, and storage conditions.

Occurrence in Plants

This compound is naturally present in various plant tissues, including roots, tubers, stems, and fruits.[1] Plant families known to contain significant amounts of FOS, including this compound, are Compositae (e.g., chicory, Jerusalem artichoke), Amaryllidaceae (e.g., onion, garlic), Gramineae (e.g., wheat, barley), and Liliaceae (e.g., asparagus).[1] While many studies report total fructan or total FOS content, some have quantified this compound specifically. The data below is compiled from various sources and standardized to grams per 100 grams ( g/100g ) of fresh weight (FW) or dry weight (DW) where specified.

Table 1: Quantitative Occurrence of this compound and Related Fructans in Various Food Sources

Food SourcePlant PartThis compound ContentTotal Fructan/FOS Content ( g/100g )Citation(s)
Vegetables
Onion (White)Bulb-1.1 - 10.1 (FW)[3]
GarlicBulb4 g/L (extract)¹7.51 (FW)[4]
ScallionsBulb-4.10 (FW)[3]
Jerusalem ArtichokeTuber-16.0 - 20.0 (FW)[5]
ChicoryRoot-High concentration[2][5]
AsparagusSpear-1.4 - 4.1 (FW)[5]
Grains
Wheat FlourGrain-0.75 (FW)[6]
RyeGrain-4.6 - 6.6 (FW)[5]
BarleyGrain-~1.0 (FW)[7]
Fruits
NectarineFruit-0.89 (FW)[3]
Grape Juice/WineFruitup to 0.18 g/100mL-[3]

¹Data from a TLC-based analysis of an extract; direct conversion to g/100g FW is not precise but indicates significant presence.

Occurrence in Microorganisms and Enzymatic Products

While primarily a plant-derived carbohydrate, this compound can also be synthesized by microorganisms. Industrially, it is often produced from sucrose via transfructosylation reactions catalyzed by microbial enzymes, particularly β-fructofuranosidases and fructosyltransferases. Fungi such as Aspergillus niger and Aspergillus oryzae are widely used for the commercial production of FOS mixtures rich in this compound. These mixtures typically also contain nystose (GF3) and fructofuranosylnystose (GF4).[8]

Biosynthesis and Biological Role

Plant Biosynthesis

In plants, the synthesis of this compound is the initial step in the formation of inulin-type fructans and occurs in the cell vacuole.[1] The process is catalyzed by the enzyme sucrose:sucrose 1-fructosyltransferase (1-SST) . This enzyme facilitates the transfer of a fructosyl group from a donor sucrose molecule to an acceptor sucrose molecule, yielding one molecule of this compound and one molecule of glucose.

This compound Biosynthesis cluster_input Sucrose1 Sucrose (Fructosyl Donor) Enzyme Sucrose:Sucrose 1-Fructosyltransferase (1-SST) Sucrose1->Enzyme Binds Sucrose2 Sucrose (Fructosyl Acceptor) Sucrose2->Enzyme Binds Kestose This compound Enzyme->Kestose Releases Glucose Glucose Enzyme->Glucose Releases

Figure 1. Enzymatic synthesis of this compound from sucrose in plant vacuoles.
Prebiotic Activity and Indirect Signaling

This compound is not hydrolyzed by human digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact. Here, it functions as a potent prebiotic, selectively fermented by beneficial bacteria. This fermentation leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate . Butyrate is a key energy source for colonocytes and acts as a signaling molecule, notably through the inhibition of histone deacetylases (HDACs), influencing gene expression, cellular proliferation, and immune function. Therefore, this compound does not participate in a classical signaling pathway itself but initiates a cascade of microbial and metabolic events that profoundly impact host health.

Prebiotic Action of this compound Kestose Dietary this compound Microbiota Gut Microbiota (e.g., Bifidobacterium, F. prausnitzii) Kestose->Microbiota Fermentation Gut Colon Lumen Butyrate Butyrate (SCFA) Microbiota->Butyrate Produces HDAC HDAC Inhibition Butyrate->HDAC Enters Cell & Causes Host Host Colonocytes Effects Beneficial Host Effects: - Anti-inflammatory - Improved Gut Barrier - Modulated Gene Expression HDAC->Effects Leads to

Figure 2. Indirect signaling cascade initiated by this compound fermentation.

Experimental Protocols: Extraction and Quantification

The accurate quantification of this compound from complex natural matrices requires robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Sample Preparation and Extraction

The goal of extraction is to efficiently solubilize FOS from the plant matrix while minimizing the co-extraction of interfering substances.

Protocol: Microwave-Assisted Solvent Extraction

This protocol is adapted from methodologies used for FOS extraction from medicinal plants.[9]

  • Sample Homogenization : Dry the plant material (e.g., roots, leaves) at 50-60°C and grind it into a fine powder (e.g., 40 mesh).

  • Solvent Preparation : Prepare a 60-80% aqueous ethanol (v/v) solution.

  • Extraction :

    • Accurately weigh approximately 0.5 g of the powdered sample into a microwave extraction vessel.

    • Add 10-20 mL of the extraction solvent.

    • Perform microwave-assisted extraction at a controlled temperature (e.g., 80°C) for a short duration (e.g., 10 minutes).

  • Purification :

    • Centrifuge the resulting slurry to pellet the solid material.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 or 0.45 µm syringe filter (e.g., Nylon or PVDF) into an HPLC vial.

  • Storage : Store the final extract at -20°C until analysis to prevent degradation.[10]

Note: Ultrasound-assisted extraction is another effective method that can be used as an alternative to microwave extraction.[11]

Quantification by HPLC with Refractive Index Detection (HPLC-RI)

HPLC-RI is a widely used method for the analysis of carbohydrates as it provides a universal response for non-chromophoric compounds like this compound.[12][13]

Protocol: HPLC-RI Analysis

This protocol is a synthesis of validated methods for FOS analysis.[3][10]

  • Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.

  • Chromatographic Column : An amino-propyl (NH₂) column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used for sugar analysis. Alternatively, a C18 column with polar end-capping can be effective.[3]

  • Mobile Phase : An isocratic mobile phase consisting of a mixture of acetonitrile and ultrapure water (e.g., 70:30 v/v) is typical. The aqueous phase may contain a low concentration of a modifier like ammonium hydroxide (e.g., 0.04%) to improve peak shape.[13]

  • Run Conditions :

    • Flow Rate : 1.0 - 1.5 mL/min.

    • Column Temperature : Maintained at 30-40°C to ensure reproducible retention times.

    • Detector Temperature : Maintained at a stable temperature, typically matching the column oven (e.g., 35°C).[3]

    • Injection Volume : 10 - 20 µL.

  • Calibration and Quantification :

    • Prepare a series of standard solutions of pure this compound (and other relevant sugars like glucose, fructose, and sucrose) at known concentrations (e.g., 0.2 to 25 g/L).[13]

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extracts.

    • Identify the this compound peak by comparing its retention time with that of the standard.

    • Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow cluster_hplc HPLC Analysis Start Start: Plant Material (e.g., Onion Bulb) Prep Sample Preparation (Drying, Grinding) Start->Prep Extract Solvent Extraction (e.g., 80% Ethanol, Microwave-Assisted) Prep->Extract Purify Purification (Centrifugation, Filtration 0.45µm) Extract->Purify HPLC HPLC System Purify->HPLC Inject Sample Analysis Chromatographic Separation (NH₂ or C18 Column, Isocratic Elution) Detect Detection (Refractive Index Detector) Analysis->Detect Quant Data Analysis & Quantification (Calibration Curve with Standards) Detect->Quant Result Result: Concentration of this compound (g/100g) Quant->Result

Figure 3. General experimental workflow for this compound quantification.

Conclusion

This compound is a fundamentally important trisaccharide, acting as both a plant energy reserve and a potent human prebiotic. Its natural occurrence is widespread but variable, necessitating reliable and precise analytical methods for its characterization in food and botanical sources. The methodologies outlined in this guide provide a robust framework for the extraction and quantification of this compound, enabling further research into its physiological effects. Understanding the biosynthesis of this compound and its subsequent fermentation by gut microbiota into bioactive metabolites like butyrate is crucial for leveraging its potential in drug development, functional food formulation, and the promotion of human health.

References

A Technical Guide to the Physical and Chemical Properties of 1-Kestose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Kestose is a naturally occurring trisaccharide and a member of the fructooligosaccharides (FOS) family.[1][2] It is composed of one glucose unit and two fructose units linked by glycosidic bonds.[2] As the simplest fructooligosaccharide, this compound is found in various natural sources, including honey, sugar cane, and certain vegetables.[3][4] In recent years, this compound has garnered significant attention from the scientific community, particularly in the fields of food science and pharmaceuticals, due to its prebiotic properties and potential health benefits, including antihyperglycemic activity.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of its synthesis and biological interactions.

Physical Properties

This compound is a white, crystalline powder.[3][5] Its physical characteristics are summarized in the table below, providing essential data for its handling, formulation, and analysis.

PropertyValueReference(s)
Molecular Formula C₁₈H₃₂O₁₆[4][5][6]
Molar Mass 504.44 g/mol [4][5][6]
Melting Point 198-200 °C[5]
Boiling Point (Predicted) 902.9 ± 65.0 °C[5]
Specific Rotation (α) [α]D²⁰ +28 to +32° (c=5, H₂O)[5]
Solubility Soluble in water, methanol, ethanol, and DMSO.[1][3][5][7]
Appearance White crystalline powder[3][5]

Crystal Structure

The crystal structure of this compound has been determined by direct methods. It crystallizes in the space group P2₁2₁2₁, with four molecules in a unit cell. The cell dimensions are a = 7.935 Å, b = 9.994 Å, and c = 26.699 Å. The α-D-glucopyranoside unit of the molecule adopts the typical C1 chair conformation. The two fructofuranoside units have puckered rings with different conformations. All hydrogen bonding within the crystal structure is intermolecular.[8]

Chemical Properties and Stability

This compound is a non-reducing sugar. Its chemical stability is influenced by both pH and temperature.

Hydrolysis and Stability

The stability of this compound is significantly affected by acidic conditions and elevated temperatures. Under acidic pH, particularly at temperatures above 60°C, this compound undergoes hydrolysis, breaking down into its constituent monosaccharides (glucose and fructose) and disaccharide (sucrose).[9] In neutral and basic environments, it exhibits greater stability, even at higher temperatures.[9]

Kinetic studies of this compound hydrolysis in subcritical water (150-230 °C) have shown that the degradation follows consecutive reactions, with the cleavage of one glycosidic bond preceding the other.[10] The hydrolysis of the β-Fru-(2↔1)-β-Fru bond in this compound is more facile compared to the α-Glc-(1↔2)-β-Fru bond found in other trisaccharides.[10] A kinetic study on the chemical hydrolysis of fructooligosaccharides, including this compound, was conducted at temperatures ranging from 80 to 120°C in aqueous solutions buffered at pH 4.0, 7.0, and 9.0.[11] The thermal degradation kinetics of this compound were found to follow a first-order kinetic model, with degradation rates decreasing as the pH increased from 5.0 to 7.0.[12]

The following table summarizes the stability of this compound under different conditions:

ConditionStabilityReference(s)
Acidic pH (≤ 4) Decreased stability, especially with increased temperature and heating time.[9]
Neutral and Basic pH (≥ 5) Chemically stable, even with thermal processing.[9]
High Temperature (>60°C) Prone to hydrolysis, particularly in acidic conditions.[9]

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

A validated HPLC-RID method is commonly used for the quantification of this compound in various matrices, including reaction mixtures and food products.[13][14][15]

  • Instrumentation: A high-performance liquid chromatograph equipped with a refractive index detector.[14][15]

  • Column: A reversed-phase C18 column with polar end-capping (e.g., 150 x 4.6 mm, 4 µm) or an amino-based (NH₂) stationary phase column.[14][15]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water is commonly used. The exact ratio can be optimized based on the specific column and separation requirements.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Detection: Refractive Index Detector (RID).

  • Quantification: External standard calibration curves are generated using pure this compound standards of known concentrations.[15] The peak area of this compound in the sample is then used to determine its concentration by interpolating from the calibration curve.[15] The limits of detection (LOD) and quantification (LOQ) for this compound have been reported to be in the range of 0.090 g/L and 0.214 g/L, respectively.[14]

Analysis by Thin-Layer Chromatography (TLC)

Dual-wavelength thin-layer chromatography (TLC) scanning can be employed for the qualitative and quantitative analysis of this compound.[5]

  • Stationary Phase: Silica gel plates (e.g., GF254).

  • Developing Solvent: A mixture of glacial acetic acid, chloroform, and 95% ethanol in a ratio of 9:11:11 (v/v/v).[5]

  • Color Reagent: A solution of diphenylamine, aniline, acetone, and phosphoric acid (1:1:50:5, w/v/v/v).[5]

  • Detection: The plate is heated after spraying with the color reagent to visualize the spots.

  • Quantification: A dual-wavelength TLC scanner is used to measure the absorbance of the spots at a maximum absorption wavelength of 510 nm with a reference wavelength of 610 nm.[5] A calibration curve is prepared using standard solutions of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and identification of this compound, even in mixtures with other sugars like sucrose and neokestose.[16]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its identity. In electrospray ionization (ESI-MS), this compound is often observed as a sodium adduct [M+Na]⁺ at m/z 527.1.[17]

Synthesis and Biological Role

Enzymatic Synthesis of this compound

This compound is synthesized from sucrose by the action of fructosyltransferases (FTFs), specifically sucrose:sucrose 1-fructosyltransferase (1-SST).[18] This enzyme catalyzes the transfer of a fructose moiety from a donor sucrose molecule to an acceptor sucrose molecule.

Enzymatic_Synthesis_of_1_Kestose cluster_reactants Reactants cluster_products Products Sucrose_Donor Sucrose (Donor) Enzyme Fructosyltransferase (1-SST) Sucrose_Donor->Enzyme Sucrose_Acceptor Sucrose (Acceptor) Sucrose_Acceptor->Enzyme One_Kestose This compound Enzyme->One_Kestose Glucose Glucose Enzyme->Glucose

Caption: Enzymatic synthesis of this compound from sucrose.

Prebiotic Activity of this compound

This compound is recognized for its prebiotic effects, selectively stimulating the growth and activity of beneficial gut bacteria.[19] Notably, it has been shown to efficiently stimulate the growth of Faecalibacterium prausnitzii and Bifidobacterium species in the human gut.[19][20][21][22] The fermentation of this compound by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as butyrate, which have various health benefits.

Prebiotic_Activity_of_1_Kestose One_Kestose This compound Ingestion Gut_Microbiota Gut Microbiota One_Kestose->Gut_Microbiota Stimulates Faecalibacterium Faecalibacterium prausnitzii Gut_Microbiota->Faecalibacterium Bifidobacterium Bifidobacterium spp. Gut_Microbiota->Bifidobacterium SCFA Short-Chain Fatty Acids (e.g., Butyrate) Faecalibacterium->SCFA Produces Bifidobacterium->SCFA Produces Health_Benefits Host Health Benefits SCFA->Health_Benefits Promotes

References

1-Kestose: A Technical Guide to Its Prebiotic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Kestose, a naturally occurring fructooligosaccharide (FOS), is emerging as a potent prebiotic with significant potential for modulating gut health and influencing systemic physiological processes. This technical guide provides an in-depth analysis of the core mechanisms underlying the prebiotic activity of this compound. It details its selective fermentation by beneficial gut microbiota, the subsequent production of short-chain fatty acids (SCFAs), and the downstream effects on host cellular signaling pathways. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for reproducibility, and presents visual representations of the key biological processes involved.

Introduction to this compound

This compound is the smallest fructooligosaccharide, consisting of a sucrose molecule linked to a fructose molecule. Its structure renders it resistant to digestion in the upper gastrointestinal tract, allowing it to reach the colon intact where it serves as a selective substrate for beneficial gut bacteria.[1] Research has demonstrated its superiority over longer-chain FOS in promoting the growth of specific health-promoting microbes.[2]

Core Mechanism of Action: Selective Fermentation and Microbiota Modulation

The primary prebiotic effect of this compound lies in its ability to be selectively fermented by a limited number of beneficial bacterial species in the colon. This selective fermentation leads to a significant shift in the composition of the gut microbiota.

Stimulation of Beneficial Bacteria

Numerous studies have consistently shown that this compound supplementation significantly increases the abundance of beneficial bacteria, most notably Bifidobacterium and Faecalibacterium prausnitzii.[2][3][4] It also promotes the growth of other beneficial microbes like Lactobacillus and butyrate-producing bacteria such as Anaerostipes caccae.[1][5]

Quantitative Data on Microbiota Modulation

The following table summarizes the quantitative changes in gut microbiota composition observed in human and animal studies following this compound supplementation.

Study PopulationDosageDurationKey Microbial ChangesReference
Overweight Humans10 g/day 12 weeksIncreased: Bifidobacterium (relative abundance from 0.1971 to 0.3244)[6][7]
Healthy Adults5 g/day 8 weeksIncreased: Faecalibacterium prausnitzii (approx. 10-fold), Bifidobacterium spp.[2]
High-Fat Diet Fed Rats2% (w/v) in drinking water19 weeksIncreased: Butyricicoccus spp. Decreased: UGC-005, Streptococcus spp.[8][9]
Low-Birth-Weight Neonateswith B. breve M16-V4 weeksIncreased: Total bacteria copy number compared to lactulose group[10][11][12][13]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria leads to the production of significant amounts of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[14][15] Butyrate, in particular, is a key mediator of the health benefits associated with this compound.

Quantitative Data on SCFA Production

The table below presents the changes in SCFA concentrations following this compound supplementation.

Study PopulationDosageDurationKey SCFA ChangesReference
High-Fat Diet Fed Rats2% (w/v) in drinking water19 weeksIncreased: Cecal butyrate levels[8][9]
Rats5% this compound dietNot SpecifiedIncreased: Cecal butyrate concentration (approx. 10-fold higher than control)[14]
Mice on a Kestose Diet5% kestose5 weeksIncreased: Butyric acid, acetic acid, and propionic acid[15]

Host-Microbe Interactions: Signaling Pathways and Physiological Effects

The SCFAs produced from this compound fermentation, particularly butyrate, act as signaling molecules that interact with host cells, leading to a cascade of beneficial physiological effects.

Anti-inflammatory Effects

Butyrate is a potent anti-inflammatory molecule that primarily acts by inhibiting histone deacetylases (HDACs) and activating G-protein coupled receptors (GPCRs) such as GPR43 and GPR109a.[14][16] This leads to the downregulation of pro-inflammatory signaling pathways, including the NF-κB pathway, resulting in reduced production of inflammatory cytokines like TNF-α and IL-6.[9][14][16]

Improvement of Gut Barrier Function

Butyrate serves as the primary energy source for colonocytes, promoting their proliferation and differentiation. This strengthens the intestinal barrier function by enhancing the expression of tight junction proteins. A robust gut barrier prevents the translocation of harmful substances from the gut lumen into the bloodstream.[17][18][19][20][21]

Metabolic Health

Supplementation with this compound has been shown to improve glucose metabolism and ameliorate insulin resistance in both animal models and overweight humans.[6][7][22] This effect is attributed to the modulation of the gut microbiota and the production of SCFAs, which can influence host energy homeostasis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility.

In Vitro Fecal Fermentation

This protocol is used to study the fermentation of prebiotics by the gut microbiota in a controlled laboratory setting.[23][24]

  • Fecal Slurry Preparation: Fresh fecal samples from healthy donors are homogenized in a phosphate buffer solution under anaerobic conditions.

  • Fermentation Medium: A basal medium containing nutrients for bacterial growth is prepared and autoclaved.

  • Incubation: A specific concentration of this compound is added to the fermentation medium, which is then inoculated with the fecal slurry. The mixture is incubated anaerobically at 37°C for a defined period (e.g., 24-48 hours).

  • Sampling: Samples are collected at different time points to analyze changes in microbial composition and SCFA concentrations.

Gut Microbiota Analysis

This method is used to profile the bacterial community composition.[1][10][15][25][26]

  • DNA Extraction: Bacterial DNA is extracted from fecal or cecal samples using a commercially available kit.

  • PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using universal primers.

  • Library Preparation and Sequencing: The amplified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform (e.g., Illumina MiSeq).

  • Data Analysis: The sequencing data is processed to identify and quantify the different bacterial taxa present in the samples.

This technique is used to quantify the abundance of specific bacterial groups.[27][28][29][30][31]

  • Primer and Probe Design: Specific primers and probes targeting a unique gene of the bacterial group of interest (e.g., Bifidobacterium, Faecalibacterium prausnitzii) are designed.

  • qPCR Reaction: The qPCR reaction is set up with the extracted DNA, primers, probe, and a master mix.

  • Data Analysis: The abundance of the target bacterial group is determined by comparing the amplification cycle threshold (Ct) values to a standard curve.

Short-Chain Fatty Acid (SCFA) Analysis

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying SCFAs.[2][5][6][32]

  • Sample Preparation: Fecal or cecal samples are homogenized, and SCFAs are extracted using a suitable solvent (e.g., diethyl ether) after acidification.

  • Derivatization: The extracted SCFAs are derivatized to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled with a mass spectrometer for separation and quantification.

  • Data Analysis: The concentrations of individual SCFAs are determined by comparing their peak areas to those of known standards.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

Prebiotic_Mechanism_of_1_Kestose cluster_gut_lumen Gut Lumen cluster_host_cells Host Cells (Colonocytes, Immune Cells) This compound This compound Gut_Microbiota Beneficial Gut Microbiota (Bifidobacterium, F. prausnitzii) This compound->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Acetate, Propionate) Gut_Microbiota->SCFAs Production Host_Signaling Modulation of Signaling Pathways (NF-κB inhibition) SCFAs->Host_Signaling Interaction Physiological_Effects Physiological Effects - Reduced Inflammation - Improved Gut Barrier - Enhanced Metabolism Host_Signaling->Physiological_Effects

Figure 1: Overall prebiotic mechanism of action of this compound.

SCFA_Signaling_Pathway cluster_cell Intestinal Epithelial / Immune Cell Butyrate Butyrate GPR43 GPR43/GPR109a Butyrate->GPR43 Activates HDAC HDAC Butyrate->HDAC Inhibits NF_kB_Activation NF-κB Activation GPR43->NF_kB_Activation Inhibits HDAC->NF_kB_Activation Inhibition of NF-κB inhibitor Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines Promotes Anti_inflammatory_Response Anti-inflammatory Response NF_kB_Activation->Anti_inflammatory_Response Suppression leads to

Figure 2: Butyrate-mediated anti-inflammatory signaling pathway.

Experimental_Workflow Fecal_Sample Fecal/Cecal Sample Collection DNA_Extraction DNA Extraction Fecal_Sample->DNA_Extraction SCFA_Extraction SCFA Extraction & Derivatization Fecal_Sample->SCFA_Extraction 16S_rRNA_Sequencing 16S rRNA Sequencing DNA_Extraction->16S_rRNA_Sequencing qPCR qPCR DNA_Extraction->qPCR GC_MS GC-MS Analysis SCFA_Extraction->GC_MS Microbiota_Analysis Microbiota Composition & Abundance Analysis 16S_rRNA_Sequencing->Microbiota_Analysis qPCR->Microbiota_Analysis SCFA_Analysis SCFA Concentration Analysis GC_MS->SCFA_Analysis

Figure 3: Experimental workflow for analyzing the effects of this compound.

Conclusion

This compound demonstrates a robust and specific prebiotic activity, primarily through the stimulation of beneficial gut bacteria such as Bifidobacterium and Faecalibacterium prausnitzii. The resulting increase in SCFA production, particularly butyrate, mediates significant anti-inflammatory, gut barrier-enhancing, and metabolic benefits. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of this compound as a therapeutic and health-promoting agent.

References

The Metabolic Journey of 1-Kestose in the Human Gut: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Kestose, a naturally occurring fructooligosaccharide (FOS), is emerging as a potent prebiotic with significant implications for human gut health and systemic metabolism. As a non-digestible carbohydrate, this compound bypasses enzymatic degradation in the upper gastrointestinal tract, reaching the colon intact. There, it is selectively fermented by specific beneficial members of the gut microbiota. This guide provides a comprehensive technical overview of the metabolic fate of this compound in the human gut, detailing its microbial utilization, the production of key metabolites, and the subsequent physiological effects on the host. Quantitative data from various studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development in this promising area.

Introduction: this compound as a Prebiotic

This compound is the smallest fructooligosaccharide, consisting of a sucrose molecule with an additional fructose unit linked by a β(2→1) glycosidic bond.[1] Its prebiotic activity stems from its resistance to digestion by human enzymes, allowing it to serve as a substrate for beneficial gut bacteria.[2] Notably, this compound has demonstrated a superior ability to stimulate the growth of key commensal microbes, such as Bifidobacterium and Faecalibacterium prausnitzii, compared to other FOS.[3][4] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), which are pivotal in mediating the health benefits associated with this compound consumption.[2][5]

Metabolic Pathway of this compound in the Human Gut

The metabolic journey of this compound is a multi-step process orchestrated by the gut microbiota.

This compound This compound Upper_GI_Tract Upper Gastrointestinal Tract (Stomach, Small Intestine) This compound->Upper_GI_Tract Ingestion Fermentation Fermentation This compound->Fermentation Colon Colon Upper_GI_Tract->Colon No Digestion Gut_Microbiota Gut Microbiota (Bifidobacterium, F. prausnitzii) Colon->Gut_Microbiota Gut_Microbiota->Fermentation Metabolizes SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs Systemic_Circulation Systemic Circulation SCFAs->Systemic_Circulation Absorption Physiological_Effects Physiological Effects (Improved Insulin Sensitivity, Anti-inflammatory Effects) Systemic_Circulation->Physiological_Effects Fecal_Sample Human Fecal Sample Collection Inoculum_Prep Fecal Slurry Preparation (Anaerobic Conditions) Fecal_Sample->Inoculum_Prep Fermentation_Vessel Anaerobic Fermentation Vessel (Basal Medium) Inoculum_Prep->Fermentation_Vessel Inoculation Kestose_Addition Addition of this compound (Test) or No Substrate (Control) Fermentation_Vessel->Kestose_Addition Incubation Incubation (37°C, Anaerobic) Kestose_Addition->Incubation Sampling Time-course Sampling (0, 24, 48h) Incubation->Sampling Analysis Microbiota Analysis (16S rRNA) SCFA Analysis (GC/LC-MS) Sampling->Analysis Sample_Prep Fecal/Cecal Sample Homogenization & Acidification Extraction Liquid-Liquid Extraction (e.g., with diethyl ether) Sample_Prep->Extraction Derivatization Derivatization (Optional, for LC-MS/MS) Extraction->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GC_MS LC_MS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Derivatization->LC_MS Quantification Quantification against Standard Curves GC_MS->Quantification LC_MS->Quantification DNA_Extraction DNA Extraction from Fecal/Cecal Sample PCR_Amplification PCR Amplification of 16S rRNA Gene (e.g., V4 region) DNA_Extraction->PCR_Amplification Library_Prep Library Preparation (Adapters and Barcodes) PCR_Amplification->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Processing Bioinformatic Analysis (QIIME 2, DADA2) Sequencing->Data_Processing Taxonomic_Assignment Taxonomic Assignment & Diversity Analysis Data_Processing->Taxonomic_Assignment

References

An In-depth Technical Guide to the Health Benefits of 1-Kestose Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Kestose, the smallest fructooligosaccharide (FOS), is emerging as a potent prebiotic with a range of scientifically substantiated health benefits. This technical guide synthesizes the current research on this compound supplementation, focusing on its mechanisms of action and quantifiable effects on human and animal health. Through a detailed examination of its impact on the gut microbiota, metabolic regulation, immune modulation, and other physiological parameters, this document provides a comprehensive resource for professionals in the fields of nutrition, microbiology, and pharmaceutical development. All quantitative data from cited studies are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework.

Introduction to this compound

This compound is a trisaccharide composed of one glucose molecule and two fructose molecules. As a prebiotic, it resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial bacteria in the colon. This selective fermentation is central to its health-promoting effects, which are primarily mediated through the modulation of the gut microbiome and the production of short-chain fatty acids (SCFAs).

Modulation of the Gut Microbiota

This compound supplementation has been shown to significantly alter the composition and function of the gut microbiota. It demonstrates a strong bifidogenic effect, promoting the growth of Bifidobacterium species.[1][2] Furthermore, it uniquely stimulates the proliferation of Faecalibacterium prausnitzii, a butyrate-producing bacterium with potent anti-inflammatory properties.[3][4][5]

Table 1: Effects of this compound on Gut Microbiota Composition
Study PopulationDosage & DurationKey Microbial ChangesReference
Obesity-prone adults10 g/day for 12 weeksIncreased: Relative abundance of fecal Bifidobacterium (from 0.1971 to 0.3244).[1][2]
Increased: Megasphaera, Lactobacillus.[1]
Decreased: Eggerthella, Streptococcus.[1]
Adults (general)5 g/day for 8 weeksIncreased: Fecal Faecalibacterium prausnitzii (approx. 10-fold), Bifidobacterium spp.[6]
Infants with atopic dermatitis1-3 g/day for 12 weeksIncreased: Fecal Faecalibacterium prausnitzii (approx. 10-fold).[6]
Super-elderly patients with sarcopeniaNot specified, 12 weeksIncreased: Bifidobacterium longum.[7]
Rats on a high-fat diet2% (w/v) in drinking water for 19 weeksIncreased: Butyricicoccus spp.[8][9]
Decreased: UGC-005, Streptococcus spp.[8][9]
Mice5% in diet for 5 weeksIncreased: Bacteroides sartorii.[10]

Impact on Metabolic Health

This compound supplementation has demonstrated significant benefits for metabolic health, particularly in the context of insulin resistance and glucose metabolism. These effects are closely linked to its modulation of the gut microbiota and the subsequent production of SCFAs.

Amelioration of Insulin Resistance

Clinical studies have shown that this compound can improve insulin sensitivity. In a study with obesity-prone individuals, a 12-week intervention with 10 g/day of this compound significantly reduced fasting serum insulin levels.[1][2] Animal studies in high-fat diet-fed rats corroborate these findings, showing suppression of hyperinsulinemia.[1][2]

Table 2: Effects of this compound on Metabolic Parameters
Study PopulationDosage & DurationKey Metabolic ChangesReference
Obesity-prone adults10 g/day for 12 weeksDecreased: Fasting serum insulin (from 6.5 µU/mL to 5.3 µU/mL).[1][2]
Rats on a high-fat diet2% (w/v) in drinking waterSuppressed: Hyperinsulinemia.[1][2]
Type 2 diabetes model ratsNot specifiedSuppressed: Development of glucose intolerance.[1][11]
Rats on a high-fat dietNot specifiedDecreased: Plasma cholesterol and triglyceride levels.[12]
Super-elderly patients with sarcopeniaNot specified, 12 weeksIncreased: Skeletal muscle mass index.[7]
Decreased: Body fat percentage.[7]
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria leads to the production of SCFAs, such as butyrate, acetate, and propionate.[10] These molecules play a crucial role in regulating host metabolism and immune function. Butyrate, in particular, serves as a primary energy source for colonocytes and has anti-inflammatory effects.[6] Studies in rats have shown that this compound supplementation significantly increases cecal butyrate concentrations.[3][6]

SCFAs_Production This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota selectively consumed by Fermentation Fermentation Gut Microbiota->Fermentation SCFAs SCFAs Fermentation->SCFAs Butyrate Butyrate SCFAs->Butyrate Acetate Acetate SCFAs->Acetate Propionate Propionate SCFAs->Propionate Health Benefits Health Benefits SCFAs->Health Benefits mediate

Figure 1: Production of SCFAs from this compound fermentation.

Immunomodulatory Effects

This compound has shown promise in modulating the immune system, particularly in the context of inflammatory conditions such as ulcerative colitis and atopic dermatitis.

Ulcerative Colitis

A randomized, double-blind, placebo-controlled pilot study on patients with mild to moderate ulcerative colitis found that an 8-week supplementation with this compound resulted in a significantly lower clinical activity index compared to placebo.[13] The this compound group also had higher rates of clinical remission and response.[13] The mechanism is thought to involve the modulation of the gut microbiome, including a decrease in the relative abundance of Ruminococcus gnavus.[13]

Table 3: Clinical Outcomes in Ulcerative Colitis Study
OutcomeThis compound Group (8 weeks)Placebo Group (8 weeks)p-valueReference
Clinical Activity Index3.8 ± 2.75.6 ± 2.10.026[13]
Clinical Remission Rate55%20%0.048[13]
Clinical Response Rate60%25%0.054[13]
Atopic Dermatitis

In infants with atopic dermatitis, this compound supplementation has been associated with clinical improvement.[6] While an increase in fecal bifidobacteria was observed, the improvement in symptoms did not directly correlate with this increase, suggesting that other microbial shifts, such as the observed increase in F. prausnitzii, may play a role.[6] A study on children with atopic dermatitis who consumed 4.25g of this compound for 12 weeks showed an alleviation of itching and sleep disturbance.[14]

Other Potential Health Benefits

Sarcopenia

In a study involving super-elderly patients with sarcopenia, 12 weeks of this compound administration was associated with an increase in the skeletal muscle mass index and a decrease in body fat percentage.[7] This was accompanied by a significant increase in the intestinal population of Bifidobacterium longum.[7]

Neurological Effects

A study in mice suggested that this compound may prevent psychiatric-like behaviors induced by social isolation.[10] This effect was linked to the modulation of gut microbiota, an increase in SCFA production, and suppressed microglial activation in the hippocampus.[10]

Experimental Protocols

Human Clinical Trial: Insulin Resistance in Obesity-Prone Individuals
  • Study Design: Randomized, double-blind, placebo-controlled trial.[1][11]

  • Participants: Healthy male and female volunteers aged 20-64 with a BMI ≥ 23 kg/m ².[15]

  • Intervention: 10 g of this compound per day or a placebo for 12 weeks.[1][2]

  • Primary Outcome: Fasting serum insulin concentration.[1][2]

  • Secondary Outcomes: Gut microbiota composition analyzed by 16S rRNA sequencing of stool samples.[1]

  • Trial Registration: UMIN 000028824.[1][11]

Human Clinical Trial: Ulcerative Colitis
  • Study Design: Randomized, double-blind, placebo-controlled pilot trial.[13]

  • Participants: Forty patients with mild to moderate active ulcerative colitis.[13]

  • Intervention: Oral administration of this compound (N=20) or placebo (maltose, N=20) for 8 weeks, in addition to standard treatment.[13]

  • Primary Outcome: Lichtiger clinical activity index.[13]

  • Secondary Outcomes: Ulcerative Colitis Endoscopic Index of Severity, fecal microbiome and metabolite analysis.[13]

Experimental_Workflow_UC cluster_screening Screening & Randomization cluster_intervention 8-Week Intervention cluster_assessment Outcome Assessment Patient_Recruitment Recruit 40 patients with mild-to-moderate active UC Randomization Randomize (1:1) Patient_Recruitment->Randomization Group_A This compound Group (N=20) + Standard Treatment Randomization->Group_A Group_B Placebo Group (N=20) + Standard Treatment Randomization->Group_B Week_8 Final Assessment (Week 8) Group_A->Week_8 Group_B->Week_8 Baseline Baseline Assessment (Week 0) Baseline->Group_A Baseline->Group_B Clinical_Scores Clinical Activity Index Endoscopic Index Week_8->Clinical_Scores Fecal_Analysis Microbiome & Metabolites Week_8->Fecal_Analysis

Figure 2: Workflow for the ulcerative colitis clinical trial.

Signaling Pathways and Mechanisms of Action

The health benefits of this compound are underpinned by a series of interconnected biological pathways.

Signaling_Pathways cluster_gut Gut Environment cluster_host Host Physiological Effects 1-Kestose_Supp This compound Supplementation Microbiota_Mod Modulation of Gut Microbiota (↑ Bifidobacterium, ↑ F. prausnitzii) 1-Kestose_Supp->Microbiota_Mod SCFA_Prod ↑ SCFA Production (Butyrate, Acetate, Propionate) Microbiota_Mod->SCFA_Prod Immune_Mod Immune Modulation (↓ Pro-inflammatory cytokines) SCFA_Prod->Immune_Mod Metabolic_Reg Metabolic Regulation (↓ Insulin Resistance) SCFA_Prod->Metabolic_Reg Gut_Brain_Axis Gut-Brain Axis Modulation SCFA_Prod->Gut_Brain_Axis

Figure 3: Overview of this compound's mechanisms of action.

Conclusion and Future Directions

This compound is a promising prebiotic with a growing body of evidence supporting its health benefits. Its ability to selectively stimulate the growth of beneficial gut bacteria, leading to increased SCFA production, underpins its positive effects on metabolic health and immune function. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development.

Future research should focus on larger-scale, long-term clinical trials to confirm these findings in diverse populations. Further investigation into the specific molecular mechanisms through which this compound and its metabolites exert their effects will be crucial for the development of targeted nutritional and therapeutic interventions. The potential applications of this compound in managing a range of health conditions, from metabolic disorders to inflammatory diseases, warrant continued exploration.

References

The Discovery, History, and Scientific Landscape of 1-Kestose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Kestose, a trisaccharide composed of one glucose and two fructose units, is the simplest form of fructooligosaccharide (FOS). It is a naturally occurring prebiotic that has garnered significant attention in recent years for its potent effects on gut microbiota and its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery and history of this compound research, detailed experimental protocols for its study, a summary of key quantitative data from preclinical and clinical trials, and a visualization of the signaling pathways it modulates.

Discovery and History of this compound Research

The journey of this compound is intrinsically linked to the broader history of fructan research. While the term "fructooligosaccharides" (FOS) and the concept of prebiotics are more recent, the foundations were laid much earlier. The commercial use of FOS emerged in the 1980s, driven by the demand for healthier, low-calorie food ingredients.[1]

The industrial production of FOS, including this compound, is primarily achieved through two methods: the degradation of inulin extracted from plants like chicory, and the transfructosylation of sucrose using enzymes such as β-fructosidase from fungi like Aspergillus niger.[1] The key enzyme in the natural biosynthesis of this compound in plants is sucrose:sucrose 1-fructosyltransferase (1-SST), which catalyzes the transfer of a fructose molecule from one sucrose molecule to another.

Key Milestones in this compound Research

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₈H₃₂O₁₆--INVALID-LINK--
Molar Mass 504.44 g/mol --INVALID-LINK--
Synonyms 1-Kestotriose, 1F-β-D-Fructosylsucrose--INVALID-LINK--
Structure A trisaccharide consisting of a glucose molecule linked to two fructose molecules via β(2→1) glycosidic bonds.--INVALID-LINK--

Experimental Protocols

Quantification of this compound

Method 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This is a widely used method for the quantification of this compound in various matrices, including food and fermentation products.

  • Instrumentation: A high-performance liquid chromatograph equipped with a refractive index detector.

  • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 4 µm) with polar end-capping is suitable.[2]

  • Mobile Phase: Ultrapure water is often used as the mobile phase.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation: Samples should be diluted and filtered through a 0.45 µm filter before injection.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

  • Validation Parameters:

    • Linearity: The method should be linear over a defined concentration range (e.g., 4.3-22.0 mg/mL).[3]

    • Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected (e.g., 0.7 mg/mL).[3]

    • Limit of Quantification (LOQ): The lowest concentration of this compound that can be accurately quantified (e.g., 1.4 mg/mL).[3]

Method 2: Thin-Layer Chromatography (TLC) with Image Analysis

A simpler, semi-quantitative method suitable for screening.

  • Stationary Phase: Silica Gel 60 TLC plates.[4]

  • Mobile Phase: A mixture of solvents such as butanol:ethanol:water (e.g., 5:3:2 v/v/v).

  • Sample Application: Spot known volumes of standards and samples onto the TLC plate.

  • Development: Develop the chromatogram in a sealed tank containing the mobile phase.

  • Visualization: Spray the plate with a visualizing agent (e.g., a solution of diphenylamine, aniline, and phosphoric acid in acetone) and heat until spots appear.

  • Quantification: Digitize the plate using a scanner and analyze the spot areas using image processing software (e.g., ImageJ). A calibration curve is generated by plotting the spot area of the standards against their concentration.[4]

In Vitro Assessment of Bifidogenic Activity

This protocol assesses the ability of this compound to selectively promote the growth of beneficial bacteria.

  • Bacterial Strains: Use pure cultures of Bifidobacterium species (e.g., B. longum, B. breve) or a fecal slurry from healthy donors.

  • Culture Medium: A basal medium containing all necessary nutrients for bacterial growth except for a carbon source.

  • Carbon Sources:

    • Test: this compound (e.g., 1% w/v).

    • Positive Control: A known prebiotic like FOS or inulin.

    • Negative Control: A non-prebiotic carbohydrate like glucose or no carbohydrate.

  • Inoculation: Inoculate the media with the bacterial culture or fecal slurry.

  • Incubation: Incubate anaerobically at 37°C.

  • Measurement of Bacterial Growth:

    • Plate Counts: At various time points (e.g., 0, 24, 48 hours), perform serial dilutions and plate on selective agar for Bifidobacterium to determine colony-forming units (CFU/mL).

    • Quantitative PCR (qPCR): Extract bacterial DNA and quantify the abundance of specific bacterial groups using primers targeting the 16S rRNA gene.

  • Analysis: Compare the growth of Bifidobacterium in the presence of this compound to the controls. A significant increase in bifidobacterial populations compared to the negative control indicates bifidogenic activity.

Gut Microbiota Analysis using 16S rRNA Gene Sequencing

This protocol provides a comprehensive profile of the gut microbial community in response to this compound supplementation.

  • Sample Collection: Collect fecal samples from subjects before and after the intervention period. Samples should be immediately frozen and stored at -80°C.

  • DNA Extraction: Extract total bacterial DNA from fecal samples using a commercially available kit or a standardized protocol.[5][6]

  • PCR Amplification of the 16S rRNA Gene:

    • Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers.[6]

    • The primers should be barcoded to allow for multiplexing of samples in a single sequencing run.

  • Library Preparation and Sequencing:

    • Purify the PCR products.

    • Quantify and pool the libraries.

    • Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina MiSeq).[7]

  • Bioinformatic Analysis:

    • Quality Control: Trim and filter the raw sequencing reads.

    • OTU Picking/ASV Generation: Cluster sequences into Operational Taxonomic Units (OTUs) or generate Amplicon Sequence Variants (ASVs).

    • Taxonomic Assignment: Assign taxonomy to each OTU/ASV using a reference database (e.g., Greengenes, SILVA).

    • Diversity Analysis: Calculate alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity).

    • Statistical Analysis: Identify differentially abundant taxa between the this compound and placebo groups.

Quantitative Data from Preclinical and Clinical Studies

Prebiotic Effects of this compound on Gut Microbiota
Study PopulationInterventionDurationKey FindingsReference
Healthy Adults 5 g/day this compound8 weeks~10-fold increase in Faecalibacterium prausnitzii; Significant increase in Bifidobacterium spp.[8]
Infants (0-5 years) 1-3 g/day this compound12 weeks~10-fold increase in F. prausnitzii at 12 weeks.[8]
Overweight/Obese Adults 10 g/day this compound12 weeksSignificant increase in the relative abundance of fecal Bifidobacterium.[9]
Super-elderly patients with sarcopenia 9 g/day this compound12 weeksSignificant increase in Bifidobacterium longum population.[10][11]
Low-birth-weight neonates 1 g/day this compound4 weeksSignificantly higher total bacterial copy number compared to lactulose.[12]
Clinical Efficacy of this compound
ConditionStudy PopulationInterventionDurationKey Clinical OutcomesReference
Atopic Dermatitis Infants1-2 g/day kestose12 weeksSignificant reduction in SCORAD score compared to placebo.[1][13]
Constipation Kindergarten Children3 g/day kestose8 weeksSignificant increase in the number of defecations per week.[14]
Sarcopenia Super-elderly patients9 g/day this compound12 weeksSignificant increase in skeletal muscle mass index; Significant decrease in body fat percentage.[11]
Insulin Resistance Overweight/Obese Adults10 g/day this compound12 weeksSignificant reduction in fasting serum insulin levels.[9]
Mild to moderate ulcerative colitis AdultsThis compound8 weeksSignificantly lower clinical activity index; Higher clinical remission and response rates compared to placebo.[15]
Pancreatic Ductal Adenocarcinoma (chemotherapy) Adults9 g/day this compound12 weeksSignificant decrease in cancer marker CA19-9; Reduction in neutrophil-to-lymphocyte ratio.[16]

Signaling Pathways and Mechanisms of Action

Alleviation of Atopic Dermatitis

This compound consumption has been shown to improve the symptoms of atopic dermatitis. The proposed mechanism involves the modulation of the gut microbiota and the subsequent impact on the host's immune system.

Atopic_Dermatitis_Pathway cluster_gut Gut Lumen cluster_immune Immune System This compound This compound F_prausnitzii Faecalibacterium prausnitzii This compound->F_prausnitzii Fermentation Butyrate Butyrate F_prausnitzii->Butyrate Production Treg Regulatory T cells (Tregs) Butyrate->Treg Induces differentiation Th2 T helper 2 cells (Th2) Treg->Th2 Suppresses Allergic_Inflammation Allergic Inflammation (Atopic Dermatitis) Th2->Allergic_Inflammation Promotes

Mechanism of this compound in alleviating atopic dermatitis.
Increase in Muscle Mass

The administration of this compound has been associated with an increase in muscle mass in elderly individuals with sarcopenia. This effect is thought to be mediated by changes in the gut microbiota.

Muscle_Mass_Pathway cluster_gut Gut Lumen cluster_muscle Skeletal Muscle This compound This compound B_longum Bifidobacterium longum This compound->B_longum Stimulates growth Gut_Metabolites Gut Microbiota Metabolites B_longum->Gut_Metabolites Systemic_Circulation Systemic Circulation Gut_Metabolites->Systemic_Circulation Muscle_Signaling Anabolic Signaling (e.g., Akt/mTOR pathway) Systemic_Circulation->Muscle_Signaling Modulates Muscle_Mass Increased Muscle Mass Muscle_Signaling->Muscle_Mass Promotes

Proposed mechanism of this compound on muscle mass.
Experimental Workflow for this compound Research

The following diagram illustrates a typical workflow for investigating the effects of this compound in a clinical trial setting.

Experimental_Workflow cluster_analysis Analyses Study_Design Randomized, Double-Blind, Placebo-Controlled Trial Recruitment Participant Recruitment (e.g., specific condition) Study_Design->Recruitment Baseline Baseline Data Collection (Clinical assessment, fecal & blood samples) Recruitment->Baseline Intervention Intervention Phase (this compound vs. Placebo) Baseline->Intervention Follow_up Follow-up Data Collection (Clinical assessment, fecal & blood samples) Intervention->Follow_up Analysis Data Analysis Follow_up->Analysis Clinical_Analysis Clinical Outcome Analysis Analysis->Clinical_Analysis Microbiota_Analysis 16S rRNA Sequencing & Bioinformatic Analysis Analysis->Microbiota_Analysis Metabolite_Analysis Metabolomic Analysis (e.g., SCFAs) Analysis->Metabolite_Analysis

A typical experimental workflow for a this compound clinical trial.

Conclusion and Future Directions

This compound has emerged as a promising prebiotic with well-documented benefits for gut health and a range of potential therapeutic applications. Its ability to selectively stimulate the growth of beneficial bacteria such as Bifidobacterium and Faecalibacterium prausnitzii underpins its mechanisms of action in conditions ranging from atopic dermatitis to sarcopenia.

Future research should focus on elucidating the precise molecular mechanisms linking this compound-induced gut microbiota changes to systemic effects, particularly in the context of muscle metabolism and immune regulation. Further large-scale, long-term clinical trials are warranted to confirm the efficacy and safety of this compound as a therapeutic agent in various diseases. The development of synergistic combinations of this compound with specific probiotics (synbiotics) also represents a promising avenue for future research and product development.

References

1-Kestose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 470-69-9 Molecular Formula: C₁₈H₃₂O₁₆ Molecular Weight: 504.44 g/mol [1][2][3][4]

This technical guide provides an in-depth overview of 1-Kestose, a naturally occurring fructooligosaccharide (FOS), for researchers, scientists, and professionals in drug development. It details its physicochemical properties, biological activities with a focus on its prebiotic and antidiabetic effects, and the underlying mechanisms of action.

Physicochemical Properties

PropertyValueReference
CAS Number 470-69-9[1][2][3][4][5][6]
Molecular Formula C₁₈H₃₂O₁₆[1][2][3][4][5]
Molecular Weight 504.44 g/mol [1][2][3][4]
Synonyms 1-Fructosylsucrose, GF2[5]
Appearance White to yellow powder
Solubility Soluble in water[6]

Prebiotic Activity of this compound

This compound is a non-digestible oligosaccharide that is selectively fermented by gut microbiota, leading to the promotion of beneficial bacteria, particularly Bifidobacterium and Faecalibacterium prausnitzii.[1][5][6] This selective stimulation of beneficial gut bacteria classifies this compound as a prebiotic.

Experimental Protocol: In Vitro Fecal Batch Culture

A common method to assess the prebiotic potential of this compound is through in vitro fecal batch cultures.

Objective: To determine the effect of this compound supplementation on the composition of healthy adult gut microbiota.

Methodology:

  • Fecal Sample Collection: Stool samples are collected from healthy adult donors.

  • Sample Preparation: Samples are diluted and inoculated into a basal nutrient medium.

  • Experimental Groups:

    • Control Group: Basal medium without this compound.

    • Kestose Group: Basal medium supplemented with 0.5% (w/v) this compound.

  • Incubation: Cultures are incubated under strict anaerobic conditions.

  • Microbiota Analysis: The composition of the microbiota in the cultures and original stool samples is analyzed using 16S rRNA gene sequencing.

  • Quantitative Analysis: Quantitative PCR (qPCR) is used to determine the absolute abundance of specific bacterial species, such as Bifidobacterium longum and Escherichia coli.

Signaling Pathway: Modulation of Gut Microbiota

Prebiotic_Effect This compound This compound Gut_Microbiota Gut_Microbiota This compound->Gut_Microbiota Fermentation Bifidobacterium Bifidobacterium Gut_Microbiota->Bifidobacterium Promotes Growth F_prausnitzii Faecalibacterium prausnitzii Gut_Microbiota->F_prausnitzii Promotes Growth Improved_Gut_Health Improved_Gut_Health Bifidobacterium->Improved_Gut_Health Butyrate Butyrate F_prausnitzii->Butyrate Produces Butyrate->Improved_Gut_Health

Caption: Fermentation of this compound by gut microbiota promotes beneficial bacteria.

Antidiabetic Effects of this compound

Dietary supplementation with this compound has been shown to mitigate the progressive deterioration of glucose metabolism.[7] This effect is largely attributed to its modulation of the gut microbiota and the subsequent production of short-chain fatty acids (SCFAs), particularly butyrate.

Experimental Protocol: Animal Study in a Type 2 Diabetes Model

Objective: To investigate the effect of this compound supplementation on glucose metabolism in a rat model of type 2 diabetes (Otsuka Long-Evans Tokushima Fatty - OLETF rats).

Methodology:

  • Animal Model: Male OLETF rats are used as a model for type 2 diabetes.

  • Dietary Groups:

    • Control Group: Fed a standard diet.

    • Kestose Group: Fed a diet supplemented with this compound.

  • Study Duration: The experimental diets are provided for a period of 19 weeks.

  • Parameters Measured:

    • Body Weight and Food/Water Intake: Monitored regularly.

    • Oral Glucose Tolerance Test (OGTT): Performed to assess glucose metabolism.

    • Fasting Plasma Glucose and Insulin: Measured from blood samples.

    • Cecal Content Analysis: pH, SCFA concentrations (acetate, propionate, butyrate), and microbiota composition (via 16S rRNA gene sequencing) are determined.

Signaling Pathway: Improved Glucose Homeostasis

Antidiabetic_Effect 1-Kestose_Intake This compound Intake Gut_Microbiota_Modulation Gut Microbiota Modulation 1-Kestose_Intake->Gut_Microbiota_Modulation Increased_Butyrate Increased Butyrate Producers Gut_Microbiota_Modulation->Increased_Butyrate Butyrate_Production Butyrate Production Increased_Butyrate->Butyrate_Production GLP1_Secretion GLP-1 Secretion Butyrate_Production->GLP1_Secretion Stimulates Improved_Glucose_Tolerance Improved Glucose Tolerance GLP1_Secretion->Improved_Glucose_Tolerance Insulin_Sensitivity Improved Insulin Sensitivity GLP1_Secretion->Insulin_Sensitivity

Caption: this compound improves glucose homeostasis via gut microbiota modulation.

Summary of Key Findings from In Vivo Studies

Study PopulationDosageDurationKey OutcomesReference
Healthy Adults5 g/day 8 weeks- Significant increase in Faecalibacterium prausnitzii- Significant increase in Bifidobacterium spp.[5]
Infants and Children with Atopic Dermatitis1-3 g/day (age-dependent)12 weeks- Significant increase in Faecalibacterium prausnitzii[5]
Type 2 Diabetes Model Rats (OLETF)Diet Supplementation16 weeks- Mitigated development of glucose intolerance- Modified plasma insulin levels- Increased cecal butyrate concentrations- Increased proportion of butyrate-producing bacteria[7]
Obesity-Prone Humans10 g/day 12 weeks- Significantly reduced fasting serum insulin levels- Significantly increased relative abundance of fecal Bifidobacterium[2][4]
High-Fat Diet-Fed Rats2% (w/v) in drinking water19 weeks- Suppressed hyperinsulinemia- Improved glucose tolerance[3][4]

Conclusion

This compound demonstrates significant potential as a prebiotic agent with beneficial effects on gut health and metabolic regulation. Its ability to selectively stimulate the growth of beneficial gut bacteria, leading to the production of SCFAs like butyrate, underpins its positive impact on glucose homeostasis and insulin sensitivity. These properties make this compound a compelling candidate for further research and development in the context of functional foods, dietary supplements, and as a potential therapeutic agent for metabolic disorders.

References

Methodological & Application

Application Note: Quantification of 1-Kestose in Food Samples by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of 1-kestose, a key fructooligosaccharide (FOS), in various food matrices using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). This method offers a robust, cost-effective, and reliable approach for the analysis of this important prebiotic compound. Detailed methodologies for sample preparation, chromatographic separation, and data analysis are presented, along with method validation data and a discussion of alternative analytical techniques.

Introduction

This compound is the smallest fructooligosaccharide, consisting of a fructose molecule linked to sucrose.[1] As a prebiotic, it selectively stimulates the growth of beneficial gut bacteria, such as Bifidobacteria and Faecalibacterium prausnitzii, contributing to improved gut health.[2][3] Consequently, there is a growing interest in the quantification of this compound in functional foods, ingredients, and during fermentation processes.[4] High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a widely used technique for the analysis of non-chromophoric sugars like this compound due to its simplicity and universality.[5] This document outlines a validated HPLC-RID method suitable for the routine analysis of this compound in diverse food samples.

Principle

The method is based on the separation of this compound from other carbohydrates in a food sample using an amine- or reversed-phase-based HPLC column. The separated analytes are then detected by a refractive index detector, which measures the difference in the refractive index between the mobile phase and the sample components. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interferences such as proteins, lipids, and other macromolecules that can affect chromatographic performance and column longevity. The following protocols are generalized for different food matrices.

a) Liquid Samples (e.g., Fruit Juices, Beverages, Fermentation Broth)

  • Dilution: Dilute the sample with deionized water to bring the expected this compound concentration within the calibration range.

  • Centrifugation: Centrifuge the diluted sample at 5,000 x g for 10 minutes to pellet any suspended solids.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

b) Solid, Low-Fat Samples (e.g., Breads, Cereals, Fruits, Vegetables)

  • Homogenization: Weigh a representative portion of the sample (e.g., 1-5 g) and homogenize it to a fine powder or paste.

  • Hot Water Extraction: Add 20-50 mL of hot deionized water (80-90°C) to the homogenized sample. Vortex or sonicate for 30 minutes to extract the soluble sugars.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Collection and Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. If necessary, perform a second extraction on the pellet to ensure complete recovery.

c) Solid, High-Fat, and/or High-Protein Samples (e.g., Dairy Products, Baked Goods, Meats)

  • Homogenization and Defatting (if necessary): Homogenize the sample as described above. For high-fat samples, a defatting step is recommended. This can be achieved by extraction with a non-polar solvent like hexane. After homogenization with water, add an equal volume of hexane, vortex vigorously, and centrifuge. Discard the upper hexane layer.

  • Protein Precipitation: To the aqueous extract, add a protein precipitating agent. Common methods include:

    • Acetonitrile Precipitation: Add acetonitrile to the extract in a 1:1 or 2:1 (v/v) ratio. Vortex and let it stand for 10-15 minutes to allow proteins to precipitate.

    • Trichloroacetic Acid (TCA) Precipitation: Add TCA solution to a final concentration of 5-10%. Vortex and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 12,000 x g for 20 minutes to pellet the precipitated proteins and other solids.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC-RID Analysis

a) Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.

  • Column:

    • Primary: Amino (NH2) column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

    • Alternative: Reversed-phase C18 column with polar end-capping (e.g., 150 mm x 4.6 mm, 4 µm).[7]

  • Mobile Phase:

    • For NH2 column: Acetonitrile:Water (e.g., 75:25, v/v).

    • For RP-C18 column: Ultrapure water.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • RID Temperature: 35-40°C.

b) Calibration

  • Prepare a stock solution of this compound standard in deionized water (e.g., 10 mg/mL).

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 mg/mL).

  • Inject each standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound. The curve should have a correlation coefficient (R²) of ≥ 0.999.

c) Sample Analysis

  • Inject the prepared food sample extracts into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Integrate the peak area of this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the calibration curve equation.

Data Presentation

The quantitative data for this compound should be summarized in clear and structured tables for easy comparison.

Table 1: HPLC-RID Method Validation Parameters for this compound Quantification

ParameterResultReference
Linearity Range (mg/mL)0.2 - 25.5[8]
Correlation Coefficient (R²)≥ 0.9991[8]
Limit of Detection (LOD) (g/L)0.090[7]
Limit of Quantification (LOQ) (g/L)0.214[7]
Intra-day Precision (%RSD)≤ 5%[4]
Inter-day Precision (%RSD)≤ 5%[4]
Accuracy/Recovery (%)97.9%[6]

Table 2: this compound Content in Selected Food Products

Food ProductThis compound Concentration (g/L or g/100g )Reference
Grape JuiceUp to 1.776 g/L[7]
WinePresent in ~50% of samples[7]
Garlic428 ± 19.5 mg/100 g
Onion0.7 g/L

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for the quantification of this compound in food samples.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Analysis start Food Sample homogenization Homogenization start->homogenization extraction Extraction (e.g., Hot Water) homogenization->extraction cleanup Cleanup (Protein Precipitation/ Defatting) extraction->cleanup For complex matrices filtration Filtration (0.45 µm) extraction->filtration For simple matrices cleanup->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_injection HPLC Injection hplc_vial->hplc_injection separation Chromatographic Separation (NH2 or RP-C18 Column) hplc_injection->separation detection RID Detection separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification calibration Calibration Curve calibration->quantification result This compound Concentration quantification->result

References

Application Notes and Protocols for In Vitro Fermentation of 1-Kestose with Human Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Kestose, a naturally occurring fructooligosaccharide (FOS), is gaining significant attention as a prebiotic for its selective fermentation by beneficial gut bacteria. In vitro fermentation models provide a valuable tool to investigate the effects of this compound on the composition and metabolic activity of the human gut microbiota. These studies are crucial for understanding its mechanism of action and for the development of novel prebiotics and therapeutics targeting the gut microbiome.

These application notes provide a detailed protocol for the in vitro batch fermentation of this compound using human fecal inocula. The protocol covers the preparation of the fecal slurry, the fermentation process, and subsequent analyses of the microbial community and metabolic end-products, including short-chain fatty acids (SCFAs).

Data Presentation

Table 1: Changes in Relative Abundance of Key Bacterial Genera after In Vitro Fermentation with this compound
Bacterial GenusControl (no substrate)This compound (0.5% w/v)Fold ChangeReference
BifidobacteriumBaselineSignificantly Increased~1.6-fold[1][2]
FaecalibacteriumBaselineSignificantly Increased~10-fold[3][4][5]
BacteroidesIncreasedIncreased-[1]
EscherichiaSignificantly IncreasedNo Significant Change-[1]
Table 2: Production of Short-Chain Fatty Acids (SCFAs) after In Vitro Fermentation of this compound
SCFAControl (no substrate) (mM)This compound (mM)Reference
AcetateLowSignificantly Increased[6]
PropionateLowIncreased[6]
ButyrateLowMarkedly Increased[6]
Total SCFAsLowSignificantly Increased[6]

Experimental Protocols

Protocol 1: In Vitro Batch Fermentation of this compound

This protocol describes a batch fermentation system to simulate the conditions in the human colon.

Materials:

  • Fresh human fecal samples from healthy donors (processed within 2 hours of collection)[7][8]

  • Anaerobic workstation (85% N₂, 10% CO₂, 5% H₂)

  • Sterile anaerobic fermentation medium (see recipe below)

  • This compound (food grade)

  • Sterile conical tubes (50 mL)

  • Shaking incubator set to 37°C

  • Phosphate-buffered saline (PBS), anaerobic

Fermentation Medium Recipe (per 100 mL):

  • Peptone water: 2 g

  • Yeast extract: 0.5 g

  • NaCl: 0.1 g

  • K₂HPO₄: 0.04 g

  • KH₂PO₄: 0.04 g

  • MgSO₄·7H₂O: 0.01 g

  • CaCl₂·6H₂O: 0.01 g

  • NaHCO₃: 0.2 g

  • Tween 80: 0.2 mL

  • Hemin solution (5 mg/mL): 0.1 mL

  • Vitamin K1 solution (10 mg/mL in ethanol): 10 µL

  • Cysteine-HCl: 0.05 g

  • Resazurin (0.1% w/v): 0.1 mL

  • Distilled water: to 100 mL

Procedure:

  • Preparation of Fecal Inoculum:

    • Work inside an anaerobic workstation.

    • Homogenize fresh fecal samples (10% w/v) in anaerobic PBS.[7][8]

    • Filter the slurry through four layers of sterile cheesecloth to remove large particulate matter.[9]

  • Fermentation Setup:

    • Prepare sterile 50 mL conical tubes.

    • In the "Control" tubes, add 30 mL of anaerobic fermentation medium.

    • In the "this compound" tubes, add 30 mL of anaerobic fermentation medium supplemented with this compound to a final concentration of 0.5% (w/v).[1]

    • Inoculate each tube with 3 mL of the prepared fecal slurry.

    • Tightly cap the tubes.

  • Incubation:

    • Incubate the tubes at 37°C in a shaking incubator for 24-48 hours.

  • Sampling:

    • At the end of the incubation period, collect samples from each tube for microbiota analysis, SCFA analysis, and metabolomics.

    • For microbiota analysis, centrifuge a portion of the culture, discard the supernatant, and store the pellet at -80°C.

    • For SCFA and metabolomics analysis, centrifuge a portion of the culture and filter-sterilize the supernatant. Store the supernatant at -80°C.

Protocol 2: 16S rRNA Gene Sequencing for Microbiota Analysis

This protocol outlines the steps for analyzing the bacterial composition of the fermentation samples.

Materials:

  • DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)

  • Primers for 16S rRNA gene amplification (e.g., targeting V3-V4 region)[10]

  • PCR master mix

  • Agarose gel and electrophoresis equipment

  • DNA purification kit

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

Procedure:

  • DNA Extraction:

    • Extract total DNA from the stored bacterial pellets using a commercial DNA extraction kit according to the manufacturer's instructions.[11][12]

  • PCR Amplification:

    • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.[10]

    • Perform PCR using a suitable master mix and thermal cycler conditions.

  • Library Preparation and Sequencing:

    • Verify the PCR products by agarose gel electrophoresis.

    • Purify the PCR products.

    • Prepare the sequencing library according to the instructions of the sequencing platform.[13]

    • Perform paired-end sequencing on an Illumina MiSeq platform.[10]

  • Data Analysis:

    • Process the raw sequencing reads (quality filtering, merging, and chimera removal).

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).

    • Analyze the microbial diversity and compositional changes between the control and this compound groups.

Protocol 3: Short-Chain Fatty Acid (SCFA) Analysis by GC-MS

This protocol details the quantification of major SCFAs produced during fermentation.

Materials:

  • Gas chromatograph-mass spectrometer (GC-MS)

  • SCFA standards (acetate, propionate, butyrate)

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation:

    • Thaw the stored supernatant samples.

    • To 500 µL of supernatant, add an internal standard.[14]

    • Acidify the sample by adding 50 µL of concentrated HCl.[15]

    • Extract the SCFAs by adding 1 mL of MTBE and vortexing vigorously.[15]

    • Centrifuge to separate the phases.

    • Transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the extracted sample into the GC-MS.

    • Use a suitable GC column (e.g., DB-FFAP).[15]

    • Set the appropriate temperature program for the oven, injector, and detector.[14]

    • Acquire data in selected ion monitoring (SIM) mode for targeted quantification of SCFAs.

  • Data Analysis:

    • Identify and quantify the SCFAs based on the retention times and mass spectra of the standards.

    • Normalize the concentrations to the internal standard.

    • Compare the SCFA concentrations between the control and this compound groups.

Visualization of Pathways and Workflows

experimental_workflow cluster_preparation Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Fresh Fecal Sample fecal_slurry Prepare Fecal Slurry (10% w/v in PBS) fecal_sample->fecal_slurry control Control (Basal Medium) fecal_slurry->control Inoculate kestose This compound (0.5% w/v) fecal_slurry->kestose Inoculate incubation Incubate at 37°C for 24-48h control->incubation kestose->incubation sampling Collect Samples incubation->sampling microbiota Microbiota Analysis (16S rRNA sequencing) sampling->microbiota scfa SCFA Analysis (GC-MS) sampling->scfa metabolomics Metabolomics Analysis sampling->metabolomics

Caption: Experimental workflow for in vitro fermentation of this compound.

scfa_signaling_pathway cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelial Cell cluster_downstream Downstream Effects kestose This compound microbiota Gut Microbiota (Bifidobacterium, Faecalibacterium) kestose->microbiota Fermentation scfas SCFAs (Butyrate, Acetate, Propionate) microbiota->scfas gpr41_43 GPR41/43 (FFAR3/2) scfas->gpr41_43 Bind scfas->gpr41_43 gpr109a GPR109a scfas->gpr109a Bind hdac HDAC Inhibition scfas->hdac inflammation ↓ Inflammation (↓ NF-κB) gpr41_43->inflammation barrier ↑ Gut Barrier Function gpr41_43->barrier proliferation Modulation of Cell Proliferation gpr109a->proliferation gene_expression Altered Gene Expression hdac->gene_expression

Caption: Signaling pathways of SCFAs in intestinal epithelial cells.

References

Application Notes and Protocols for Studying Short-Chain Fatty Acid Production Using 1-Kestose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Kestose, a naturally occurring fructooligosaccharide (FOS), is gaining significant attention as a prebiotic for its potential to modulate the gut microbiota and enhance the production of beneficial metabolites, particularly short-chain fatty acids (SCFAs). SCFAs, such as acetate, propionate, and butyrate, are produced by the fermentation of non-digestible carbohydrates by anaerobic bacteria in the colon. These molecules play a crucial role in maintaining gut homeostasis, serving as an energy source for colonocytes, and influencing various physiological processes, including immune function and metabolism.[1][2] The study of this compound and its impact on SCFA production is pivotal for the development of novel prebiotics, functional foods, and therapeutic interventions targeting the gut microbiome.

These application notes provide a comprehensive guide for researchers interested in utilizing this compound to study SCFA production. This document outlines detailed protocols for in vitro fermentation and in vivo animal studies, methods for SCFA quantification, and presents quantitative data from relevant studies. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms.

Key Applications

  • Prebiotic Efficacy Screening: Evaluating the potential of this compound to promote the growth of beneficial gut bacteria and stimulate SCFA production.

  • Functional Food and Nutraceutical Development: Incorporating this compound into food matrices and assessing its impact on gut health through SCFA analysis.

  • Drug Discovery and Development: Investigating the therapeutic potential of this compound-mediated SCFA production in various disease models, such as metabolic disorders and inflammatory conditions.

  • Microbiome Research: Elucidating the specific microbial pathways and enzymatic activities involved in the fermentation of this compound to SCFAs.

Quantitative Data Summary

The following tables summarize the quantitative data on the impact of this compound supplementation on SCFA production and the abundance of key gut microbiota.

Table 1: Effect of this compound on Fecal SCFA Concentrations in Humans

Study PopulationThis compound DosageDurationAcetatePropionateButyrateReference
Obesity-prone volunteers10 g/day 12 weeksData not specifiedData not specifiedData not specified[3][4][5]

Note: While the study demonstrated a significant modulation of the gut microbiota, specific changes in SCFA concentrations were not detailed in the abstract.

Table 2: Effect of this compound on Cecal SCFA Concentrations in Rodent Models

Animal ModelThis compound DosageDurationAcetatePropionateButyrateReference
Rats on a high-fat diet2% (w/v) in drinking water19 weeksIncreasedIncreasedIncreased[4]
Type 2 diabetes ratsNot specifiedNot specifiedIncreasedNot specifiedIncreased[4]

Table 3: Impact of this compound on Gut Microbiota Composition

Study ModelThis compound DosageDurationKey Microbial ChangesReference
In vitro fecal batch culture (human)0.5% (w/v)Not specifiedIncreased Bifidobacterium longum[1]
Obesity-prone volunteers10 g/day 12 weeksIncreased relative abundance of Bifidobacterium[3][4][5]
Rats0.3% in diet4 weeksSignificantly increased Bifidobacterium[6]
Male mice (three generations)Not specifiedThree generationsIncreased Bifidobacterium and Akkermansia[7][8]

Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows involved in studying the effects of this compound on SCFA production.

Prebiotic_Fermentation_Pathway This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Fermentation by Bifidobacterium, F. prausnitzii, etc. SCFAs SCFAs Gut Microbiota->SCFAs Acetate Acetate SCFAs->Acetate Propionate Propionate SCFAs->Propionate Butyrate Butyrate SCFAs->Butyrate Host Health Benefits Host Health Benefits SCFAs->Host Health Benefits Energy source, Anti-inflammatory, Immune modulation

Figure 1: Metabolic pathway of this compound fermentation to SCFAs.

Experimental_Workflow cluster_invitro In Vitro Fermentation cluster_invivo In Vivo Animal Study Fecal Slurry Preparation Fecal Slurry Preparation Anaerobic Incubation with this compound Anaerobic Incubation with this compound Fecal Slurry Preparation->Anaerobic Incubation with this compound Sample Collection Sample Collection Anaerobic Incubation with this compound->Sample Collection SCFA Quantification (GC-MS) SCFA Quantification (GC-MS) Sample Collection->SCFA Quantification (GC-MS) Microbiota Analysis (16S rRNA sequencing) Microbiota Analysis (16S rRNA sequencing) Sample Collection->Microbiota Analysis (16S rRNA sequencing) Animal Acclimatization Animal Acclimatization This compound Supplementation This compound Supplementation Animal Acclimatization->this compound Supplementation Fecal/Cecal Content Collection Fecal/Cecal Content Collection This compound Supplementation->Fecal/Cecal Content Collection Fecal/Cecal Content Collection->SCFA Quantification (GC-MS) Fecal/Cecal Content Collection->Microbiota Analysis (16S rRNA sequencing) Data Analysis & Interpretation Data Analysis & Interpretation SCFA Quantification (GC-MS)->Data Analysis & Interpretation Microbiota Analysis (16S rRNA sequencing)->Data Analysis & Interpretation

Figure 2: General experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: In Vitro Fecal Fermentation of this compound

This protocol describes a batch fermentation model to assess the impact of this compound on the gut microbiota and SCFA production using human fecal samples.

Materials:

  • Fresh human fecal samples from healthy donors

  • Anaerobic workstation (e.g., 80% N₂, 10% CO₂, 10% H₂)

  • Sterile anaerobic fermentation broth

  • This compound (high purity)

  • Sterile, anaerobic culture tubes

  • Centrifuge

  • -80°C freezer

Procedure:

  • Fecal Slurry Preparation:

    • Within 2 hours of collection, homogenize fresh fecal samples (10% w/v) in a sterile, anaerobic phosphate buffer (0.1 M, pH 7.0).

    • Filter the slurry through sterile gauze to remove large particulate matter.

  • Fermentation Setup:

    • In an anaerobic workstation, dispense 9 mL of pre-reduced anaerobic fermentation broth into sterile culture tubes.

    • Add this compound to the desired final concentration (e.g., 0.5% w/v). A control group without this compound should be included.

    • Inoculate each tube with 1 mL of the fecal slurry.

  • Incubation:

    • Tightly cap the tubes and incubate at 37°C under anaerobic conditions for a specified period (e.g., 24 or 48 hours).

  • Sample Collection and Processing:

    • At the end of the incubation period, collect the fermentation cultures.

    • Centrifuge the cultures (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the bacterial cells and collect the supernatant.

    • Store the supernatant at -80°C for SCFA analysis and the bacterial pellet for microbiota analysis.

Protocol 2: In Vivo Murine Model of this compound Supplementation

This protocol outlines a general procedure for studying the effects of this compound on SCFA production in a mouse model.

Materials:

  • C57BL/6J mice (or other appropriate strain)

  • Standard chow diet

  • This compound (high purity)

  • Metabolic cages for fecal collection

  • Anesthetic (e.g., isoflurane)

  • -80°C freezer

Procedure:

  • Animal Acclimatization:

    • House mice in a controlled environment (e.g., 12-hour light/dark cycle, constant temperature and humidity) and provide ad libitum access to a standard chow diet and water for at least one week to acclimatize.

  • Experimental Groups:

    • Divide the mice into at least two groups: a control group receiving the standard diet and a treatment group receiving the standard diet supplemented with this compound. The this compound can be incorporated into the diet (e.g., 5% w/w) or dissolved in the drinking water (e.g., 2% w/v).[3][4]

  • Supplementation Period:

    • Administer the respective diets for a predetermined period, typically ranging from 4 to 12 weeks.[3][6] Monitor body weight and food/water intake regularly.

  • Sample Collection:

    • Towards the end of the study, collect fresh fecal samples from individual mice.

    • At the termination of the experiment, euthanize the mice and collect cecal contents.

    • Immediately snap-freeze all samples in liquid nitrogen and store them at -80°C until analysis.

Protocol 3: Quantification of Short-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of SCFAs (acetate, propionate, and butyrate) in fecal or cecal samples.

Materials:

  • Fecal/cecal samples

  • Internal standards (e.g., isotopically labeled SCFAs)

  • Extraction solvent (e.g., diethyl ether)

  • Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)[9]

  • GC-MS system with a suitable column

Procedure:

  • Sample Preparation:

    • Thaw frozen fecal/cecal samples on ice.

    • Homogenize a known weight of the sample (e.g., 50-100 mg) in a suitable volume of sterile water or buffer.

    • Acidify the homogenate to protonate the SCFAs.

  • Extraction:

    • Add an internal standard mixture to the acidified homogenate.

    • Extract the SCFAs with an organic solvent like diethyl ether.

    • Centrifuge to separate the phases and collect the organic layer.

    • Repeat the extraction process to ensure complete recovery.

  • Derivatization:

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent and add the derivatization agent (e.g., MTBSTFA).[9]

    • Heat the mixture to facilitate the derivatization reaction, which converts the volatile SCFAs into more stable derivatives suitable for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the SCFA derivatives on an appropriate capillary column using a specific temperature program.

    • Detect and quantify the derivatives using mass spectrometry in selected ion monitoring (SIM) mode for high sensitivity and specificity.[9]

  • Data Analysis:

    • Generate standard curves for each SCFA using known concentrations.

    • Calculate the concentration of each SCFA in the samples by comparing their peak areas to those of the internal standards and the standard curves.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the prebiotic potential of this compound and its role in modulating SCFA production. By employing these standardized methods, researchers can generate reliable and reproducible data, contributing to a deeper understanding of the intricate relationship between diet, the gut microbiome, and host health. Further research in this area holds the promise of developing targeted nutritional strategies and therapeutic interventions for a range of health conditions.

References

Application Notes and Protocols for 1-Kestose Supplementation in Murine Models of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of 1-kestose, a natural fructooligosaccharide (FOS), in murine models of colitis. The information compiled is based on existing literature on this compound, its parent compounds (FOS), and its key metabolic products, such as butyrate.

Introduction

Ulcerative colitis, a major form of inflammatory bowel disease (IBD), is characterized by chronic inflammation of the colon. Murine models of colitis, particularly the dextran sulfate sodium (DSS)-induced model, are widely used to study IBD pathogenesis and evaluate novel therapeutics.[1] this compound, a prebiotic, is known to modulate the gut microbiota, leading to an increase in beneficial bacteria like Bifidobacterium and the production of short-chain fatty acids (SCFAs), notably butyrate.[2] Butyrate serves as a primary energy source for colonocytes and has demonstrated significant anti-inflammatory properties, suggesting a therapeutic potential for this compound in colitis.[3][4]

Data Presentation: Quantitative Outcomes of Fructooligosaccharide (FOS) and Butyrate Supplementation in Murine Colitis

While direct quantitative data for this compound in murine colitis models is limited, the following tables summarize findings from studies using FOS (of which this compound is a key component) and butyrate, a primary metabolite of this compound fermentation.[2][5]

Table 1: Effect of Fructooligosaccharide (FOS) Supplementation on Colitis Severity in DSS-Induced Murine Models

ParameterControl (DSS)FOS Supplementation (DSS)Percentage ChangeReference
Disease Activity Index (DAI) HighSignificantly Reduced[6]
Body Weight Loss Significant LossAmeliorated[7]
Colon Histological Damage SevereSignificantly Ameliorated[7]
Myeloperoxidase (MPO) Activity (mU/g tissue) 94 ± 12123 ± 12 (in purified diet)[1]

Note: The effect of FOS can be influenced by the base diet of the animal model.[1] The data presented is indicative of general trends.

Table 2: Effect of FOS and Butyrate on Inflammatory Cytokine Levels in Colon Tissue of DSS-Treated Mice

CytokineControl (DSS) LevelFOS/Butyrate Supplementation LevelPercentage ChangeReference
TNF-α Significantly IncreasedSignificantly Decreased[3][5]
IL-6 Significantly IncreasedSignificantly Decreased[3][5]
IL-1β Significantly IncreasedSignificantly Decreased[3]
IL-10 (anti-inflammatory) DecreasedIncreased[5]

Experimental Protocols

Protocol 1: Induction of Acute Colitis using Dextran Sulfate Sodium (DSS)

This protocol describes a standard method for inducing acute colitis in mice, which mimics human ulcerative colitis.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

  • Sterile drinking water

  • Animal balance

  • Appropriate housing and care facilities

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.

  • Baseline Measurement: Record the initial body weight of each mouse.

  • DSS Administration: Prepare a 2-5% (w/v) DSS solution in sterile drinking water. This solution should be provided as the sole source of drinking water for 5-7 consecutive days.[8][9] Prepare fresh DSS solution every 1-2 days.

  • Sample Collection: At the end of the experimental period (e.g., day 8), euthanize the mice. Collect colon tissue for length measurement, histological analysis, and cytokine measurement.

Protocol 2: this compound Administration in a Murine Colitis Model

This protocol outlines the administration of this compound to mice with DSS-induced colitis.

Materials:

  • This compound powder

  • Mice with DSS-induced colitis (as per Protocol 1)

  • Oral gavage needles

  • Sterile Phosphate-Buffered Saline (PBS) or sterile water

Procedure:

  • Grouping: Randomly divide mice into experimental groups (e.g., Control, DSS only, DSS + this compound).

  • This compound Preparation: Prepare a solution of this compound in sterile water or PBS. A dosage of 300-1200 mg/kg of body weight for butyrate has been shown to be effective and can be used as a starting point for dose-response studies with this compound.[4] Alternatively, based on FOS studies, a 0.8% (w/v) solution can be administered.[11] A rat study also showed efficacy with 0.5-5% this compound in the diet.[2]

  • Administration: Administer the this compound solution daily via oral gavage.[12][13] Administration can begin concurrently with DSS treatment or as a pre-treatment for a specified period before colitis induction.[7]

  • Monitoring and Analysis: Continue daily monitoring of DAI. At the end of the study, in addition to the analyses in Protocol 1, cecal contents can be collected for gut microbiota analysis (e.g., 16S rRNA sequencing) and SCFA quantification (e.g., by gas chromatography).

Protocol 3: Measurement of Inflammatory Markers

Materials:

  • Colon tissue homogenates

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Protein assay kit (e.g., BCA)

Procedure:

  • Tissue Homogenization: Homogenize a section of the colon tissue in an appropriate lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for analysis.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a BCA assay.

  • ELISA: Use commercially available ELISA kits to measure the concentrations of TNF-α, IL-6, and IL-1β according to the manufacturer's instructions, normalizing the results to the total protein concentration.[14]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase (Day 8) acclimatization Mouse Acclimatization (1 week) grouping Random Group Assignment (Control, DSS, DSS+this compound) acclimatization->grouping kestose_admin Daily Oral Gavage: Vehicle or this compound grouping->kestose_admin dss_induction DSS in Drinking Water (e.g., 3% for 7 days) monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (Calculate DAI) dss_induction->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia colon_analysis Colon Analysis: - Length & Weight - Histology (H&E) - Cytokine Levels (ELISA) euthanasia->colon_analysis cecal_analysis Cecal Content Analysis: - Microbiota (16S rRNA) - SCFA Levels (GC) euthanasia->cecal_analysis

Caption: Experimental workflow for evaluating this compound in a DSS-induced colitis mouse model.

Proposed Signaling Pathway of this compound in Ameliorating Colitis

G cluster_lumen Intestinal Lumen cluster_cell Colonocyte / Immune Cell kestose This compound (Oral Supplementation) microbiota Gut Microbiota (e.g., Bifidobacterium) kestose->microbiota Fermentation butyrate Butyrate (SCFA) microbiota->butyrate Production gpr GPR43 / GPR109A (Receptors) butyrate->gpr Activation nfkb_pathway NF-κB Signaling Pathway gpr->nfkb_pathway Inhibition inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_pathway->inflammation Downregulation colitis Amelioration of Colitis inflammation->colitis Leads to

Caption: Proposed mechanism of this compound in reducing colonic inflammation via gut microbiota and butyrate.

References

Application Notes and Protocols: 1-Kestose for Immune Modulation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indirect Immunomodulatory Action of 1-Kestose

This compound, a trisaccharide and the smallest component of fructooligosaccharides (FOS), is a well-documented prebiotic that exerts its immunomodulatory effects primarily through its fermentation by gut microbiota. In vivo, this compound is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by beneficial bacteria, such as Bifidobacterium and Faecalibacterium prausnitzii.[1][2][3] This fermentation process yields significant amounts of short-chain fatty acids (SCFAs), principally butyrate, propionate, and acetate .[4]

These SCFAs are the key mediators of the immunomodulatory effects attributed to this compound. They are absorbed into circulation and can directly influence the function and differentiation of various immune cell populations throughout the body. Therefore, while direct application of this compound to immune cell cultures may not yield significant effects, studying the impact of its primary metabolites—butyrate, propionate, and acetate—provides a scientifically robust in vitro model to investigate its physiological immunomodulatory properties.

The following application notes provide detailed protocols for assessing the immunomodulatory effects of this compound fermentation metabolites on key immune cell types in culture.

G cluster_gut Gut Lumen cluster_metabolites Short-Chain Fatty Acids (SCFAs) cluster_immune Immune Cells (In Vitro Models) This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Fermentation Butyrate Butyrate Gut Microbiota->Butyrate Production Propionate Propionate Gut Microbiota->Propionate Production Acetate Acetate Gut Microbiota->Acetate Production Macrophages Macrophages Butyrate->Macrophages M2 Polarization B_Cells B_Cells Butyrate->B_Cells IL-10+ Breg Induction NK_Cells NK_Cells Butyrate->NK_Cells Enhanced Cytotoxicity Dendritic_Cells Dendritic_Cells Propionate->Dendritic_Cells Maturation Inhibition T_Cells T_Cells Propionate->T_Cells Treg Differentiation Propionate->NK_Cells Enhanced Cytotoxicity Acetate->T_Cells Effector Function Boost Acetate->NK_Cells Enhanced Cytotoxicity

Caption: Indirect immunomodulatory mechanism of this compound via SCFA production.

Application Note 1: Modulation of Macrophage Polarization by this compound Metabolite (Butyrate)

Objective: To assess the effect of butyrate, a primary fermentation product of this compound, on the polarization of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype in vitro.

Background: Chronic inflammation is associated with a predominance of M1 macrophages. Butyrate has been shown to promote the differentiation of macrophages towards an M2 phenotype, which is involved in resolving inflammation and tissue repair.[2] This effect is largely mediated through the inhibition of histone deacetylases (HDACs).[5]

Table 1: Expected Quantitative Effects of Butyrate on Macrophage Polarization

ParameterTreatmentExpected OutcomeReference
M2 Marker (CD206) ExpressionButyrate (0.25-2 mM)Significant increase in the percentage of CD206+ cells[6]
M1 Marker (CD86) ExpressionLPS + Butyrate (0.25-2 mM)Significant decrease compared to LPS alone[7]
Anti-inflammatory Cytokine (IL-10)Butyrate (0.25-2 mM)Increased secretion[6]
Pro-inflammatory Cytokine (TNF-α)LPS + Butyrate (0.25-2 mM)Decreased secretion compared to LPS alone[6]
Experimental Protocol: Macrophage Polarization Assay

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human/mouse bone marrow-derived monocytes.

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Recombinant human/mouse M-CSF for primary monocyte differentiation.

  • Lipopolysaccharide (LPS).

  • Sodium Butyrate (SB).

  • Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD86, anti-CD206).

  • ELISA kits for human/mouse IL-10 and TNF-α.

Procedure:

  • Cell Seeding and Differentiation:

    • THP-1 Cells: Seed THP-1 monocytes at 5 x 10^5 cells/mL in a 6-well plate. Differentiate into M0 macrophages by adding PMA to a final concentration of 100 ng/mL and incubating for 48 hours.

    • Primary Monocytes: Isolate monocytes from peripheral blood or bone marrow. Culture in the presence of M-CSF (50 ng/mL) for 6-7 days to differentiate into M0 macrophages.

  • Macrophage Polarization and Treatment:

    • After differentiation, replace the medium with fresh medium.

    • M1 Polarization (Positive Control): Add LPS (100 ng/mL).

    • Butyrate Treatment: Add Sodium Butyrate at final concentrations of 0.5 mM, 1 mM, and 2 mM to different wells. For M1 inhibition studies, co-treat with LPS (100 ng/mL) and Sodium Butyrate.

    • M0 (Negative Control): Add vehicle control (e.g., sterile PBS).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Analysis:

    • Flow Cytometry: Collect the cells and stain with fluorescently conjugated antibodies against M1 (CD86) and M2 (CD206) surface markers. Analyze the percentage of positive cells.

    • ELISA: Collect the culture supernatants and measure the concentration of IL-10 and TNF-α using ELISA kits according to the manufacturer's instructions.

G cluster_prep Cell Preparation cluster_treatment Treatment (24h) cluster_analysis Analysis Monocytes Monocytes PMA_MCSF PMA or M-CSF (48-72h) Monocytes->PMA_MCSF M0_Macrophages M0 Macrophages PMA_MCSF->M0_Macrophages LPS LPS M0_Macrophages->LPS Butyrate Butyrate M0_Macrophages->Butyrate M1_Macrophages M1 (Pro-inflammatory) LPS->M1_Macrophages M2_Macrophages M2 (Anti-inflammatory) Butyrate->M2_Macrophages M1_Macrophages->Butyrate Inhibition Flow_Cytometry Flow Cytometry (CD86, CD206) M1_Macrophages->Flow_Cytometry ELISA ELISA (TNF-α, IL-10) M1_Macrophages->ELISA M2_Macrophages->Flow_Cytometry M2_Macrophages->ELISA

Caption: Workflow for macrophage polarization assay with butyrate.

Application Note 2: Modulation of Dendritic Cell Maturation by this compound Metabolites

Objective: To evaluate the effect of butyrate and propionate on the maturation and cytokine production of dendritic cells (DCs) in vitro.

Background: Dendritic cells are potent antigen-presenting cells that initiate adaptive immune responses. In some inflammatory contexts, inhibiting DC maturation can be beneficial. Butyrate and propionate have been shown to inhibit the LPS-induced maturation of human monocyte-derived DCs, reducing their expression of co-stimulatory molecules and their production of the pro-inflammatory cytokine IL-12.

Table 2: Expected Quantitative Effects of SCFAs on Dendritic Cell Maturation

ParameterTreatmentExpected OutcomeReference
Maturation Marker (CD83)LPS + Propionate (1 mM)Decreased percentage of CD83+ cells[8]
Co-stimulatory Molecule (CD80)LPS + Butyrate (0.5 mM)Decreased surface expression[2]
Pro-inflammatory Cytokine (IL-12)LPS + Propionate (1 mM)Significant reduction in secretion[8]
Pro-inflammatory Cytokine (IL-23)LPS + Butyrate (0.5 mM)Significant reduction in secretion[8]
Experimental Protocol: Dendritic Cell Maturation Assay

Materials:

  • Human peripheral blood mononuclear cells (PBMCs).

  • Recombinant human GM-CSF and IL-4.

  • Sodium Butyrate and Sodium Propionate.

  • Lipopolysaccharide (LPS).

  • Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD80, anti-CD83, anti-HLA-DR).

  • ELISA kits for human IL-12 and IL-23.

Procedure:

  • Generation of Immature DCs:

    • Isolate CD14+ monocytes from PBMCs.

    • Culture the monocytes in RPMI-1640 with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-6 days to generate immature DCs (iDCs).

  • DC Maturation and Treatment:

    • On day 6, harvest the iDCs and re-plate.

    • Maturation (Positive Control): Add LPS (100 ng/mL).

    • SCFA Treatment: Pre-treat cells with Sodium Butyrate (0.5 mM) or Sodium Propionate (1 mM) for 1 hour before adding LPS (100 ng/mL).

    • Immature (Negative Control): Add vehicle control.

    • Incubate for 48 hours.

  • Analysis:

    • Flow Cytometry: Harvest the cells and stain with antibodies against maturation markers (CD83, CD80, HLA-DR). Analyze the expression levels.

    • ELISA: Collect supernatants and measure the concentrations of IL-12 and IL-23.

G cluster_prep DC Generation (5-6 days) cluster_treatment Treatment (48h) cluster_analysis Analysis Monocytes Monocytes Cytokines GM-CSF + IL-4 Monocytes->Cytokines iDCs Immature DCs (iDCs) Cytokines->iDCs LPS LPS iDCs->LPS mDCs Mature DCs (mDCs) LPS->mDCs SCFAs Butyrate or Propionate mDCs->SCFAs Inhibition Flow_Cytometry Flow Cytometry (CD80, CD83, HLA-DR) mDCs->Flow_Cytometry ELISA ELISA (IL-12, IL-23) mDCs->ELISA

Caption: Workflow for dendritic cell maturation assay.

Application Note 3: Modulation of B Cell Function by this compound Metabolites

Objective: To assess the effect of butyrate and acetate on B cell differentiation into regulatory B cells (Bregs) and on antibody production.

Background: B cells play a central role in humoral immunity. Certain subsets, like IL-10-producing Bregs, have crucial regulatory functions. SCFAs can modulate B cell activity; butyrate can promote the generation of IL-10+ Bregs, while acetate can also induce B10 cells.[9][10] Butyrate may also influence antibody class-switching.[2]

Table 3: Expected Quantitative Effects of SCFAs on B Cell Function

ParameterTreatmentExpected OutcomeReference
IL-10+ B cells (B10)Acetate (10 mM) on peritoneal B cellsSignificant increase in IL-10+ B cells[10]
IL-10+ Plasma CellsButyrate (0.25-0.5 mM) on splenic B cellsIncreased differentiation into IL-10+CD138high plasma cells[9]
T cell ProliferationCo-culture with Butyrate-treated B cellsEnhanced suppression of T cell proliferation[11]
IgA ProductionButyratePotential modulation of IgA class-switching[2]
Experimental Protocol: B Cell Function Assay

Materials:

  • Splenic or peritoneal B cells isolated from mice.

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol.

  • LPS for B cell activation.

  • Sodium Butyrate and Sodium Acetate.

  • Brefeldin A and Monensin (Golgi transport inhibitors).

  • Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD19, anti-CD138, anti-IL-10).

  • ELISA kits for mouse IgA.

Procedure:

  • B Cell Isolation and Culture:

    • Isolate B cells from mouse spleen or peritoneal cavity using magnetic bead separation (e.g., CD19+ selection).

    • Culture cells at 1 x 10^6 cells/mL.

  • B Cell Activation and Treatment:

    • Stimulate cells with LPS (10 µg/mL).

    • Concurrently, treat with Sodium Butyrate (0.5 mM) or Sodium Acetate (10 mM).

    • Culture for 48-72 hours.

  • Analysis of Regulatory B cells (Flow Cytometry):

    • For the last 4-6 hours of culture, add a protein transport inhibitor cocktail (Brefeldin A/Monensin).

    • Harvest cells and perform surface staining for CD19 and CD138.

    • Fix and permeabilize the cells, then perform intracellular staining for IL-10.

    • Analyze the percentage of IL-10+ cells within the CD19+ or CD19+CD138+ populations.

  • Analysis of IgA Production (ELISA):

    • Collect culture supernatants after 72 hours.

    • Measure the concentration of IgA using an ELISA kit.

G cluster_prep B Cell Preparation cluster_treatment Activation & Treatment (48-72h) cluster_analysis Analysis Spleen Spleen or Peritoneum Isolation CD19+ Isolation Spleen->Isolation B_Cells B Cells Isolation->B_Cells Stimulation LPS B_Cells->Stimulation Activated_B_Cells Activated B Cells Stimulation->Activated_B_Cells SCFAs Butyrate or Acetate Activated_B_Cells->SCFAs Modulation Flow_Cytometry Flow Cytometry (Intracellular IL-10) Activated_B_Cells->Flow_Cytometry ELISA ELISA (IgA Secretion) Activated_B_Cells->ELISA

Caption: Workflow for B cell function assay with SCFAs.

Application Note 4: Enhancement of Natural Killer (NK) Cell Cytotoxicity by this compound Metabolites

Objective: To determine if SCFAs (acetate, butyrate, propionate) enhance the cytotoxic activity of Natural Killer (NK) cells against tumor target cells.

Background: NK cells are crucial components of the innate immune system, responsible for eliminating transformed or infected cells. Recent studies suggest that SCFAs can boost the anti-tumoral activity of NK cells, increasing their cytotoxic potential.[12][13]

Table 4: Expected Quantitative Effects of SCFAs on NK Cell Function

ParameterTreatmentExpected OutcomeReference
Cytotoxicity (% Lysis)Acetate (10 µM)~7% increase in target cell death[12]
Cytotoxicity (% Lysis)Butyrate (2 µM)~8% increase in target cell death[12]
Cytotoxicity (% Lysis)Propionate (2 µM)~6% increase in target cell death[12]
IL-10 SecretionAcetate, Butyrate, or PropionateReduced secretion[12]
Experimental Protocol: NK Cell Cytotoxicity Assay

Materials:

  • NK cell line (e.g., NK-92) or primary NK cells isolated from PBMCs.

  • Target tumor cell line sensitive to NK-mediated lysis (e.g., K562).

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 (for primary NK cells).

  • Sodium Acetate, Sodium Butyrate, Sodium Propionate.

  • Fluorescent dye for labeling target cells (e.g., Calcein-AM or CFSE).

  • A dead cell stain (e.g., 7-AAD or Propidium Iodide).

  • Flow cytometer.

Procedure:

  • Effector Cell Preparation and Treatment:

    • Culture NK cells (e.g., NK-92 line) in appropriate medium.

    • Treat NK cells with Acetate (10 µM), Butyrate (2 µM), or Propionate (2 µM) for 48 hours.

    • Include an untreated NK cell control.

  • Target Cell Preparation:

    • Label K562 target cells with a fluorescent dye like CFSE (e.g., 1 µM for 15 minutes at 37°C) according to the manufacturer's protocol.

    • Wash the cells twice to remove excess dye.

    • Resuspend at a concentration of 1 x 10^6 cells/mL.

  • Co-culture:

    • In a 96-well U-bottom plate, co-culture the SCFA-treated (or untreated) NK cells (effector cells) with the CFSE-labeled K562 cells (target cells) at various Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

    • Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum death).

    • Incubate the plate for 4 hours at 37°C, 5% CO2.

  • Analysis by Flow Cytometry:

    • Just before analysis, add a dead cell stain (e.g., 7-AAD) to each well.

    • Acquire data on a flow cytometer.

    • Gate on the CFSE-positive target cell population.

    • Within the target gate, quantify the percentage of cells that are positive for the dead cell stain (7-AAD+).

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Sample Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)

G cluster_prep Cell Preparation cluster_coculture Co-culture (4h) cluster_analysis Analysis NK_Cells NK Cells (Effector) SCFAs SCFAs (48h) NK_Cells->SCFAs Treated_NK Treated NK Cells SCFAs->Treated_NK Coculture Co-culture at various E:T ratios Treated_NK->Coculture K562 K562 Cells (Target) CFSE CFSE Labeling K562->CFSE Labeled_K562 Labeled K562 CFSE->Labeled_K562 Labeled_K562->Coculture Stain 7-AAD Stain Coculture->Stain Flow_Cytometry Flow Cytometry (% Lysis) Stain->Flow_Cytometry

Caption: Workflow for NK cell cytotoxicity assay with SCFAs.

References

Application Notes and Protocols: 1-Kestose as a Substrate for Bifidobacterium Growth Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Kestose, a trisaccharide and the smallest component of fructooligosaccharides (FOS), is a potent prebiotic known for its selective growth-promoting effects on beneficial gut bacteria, particularly Bifidobacterium species.[1][2][3][4] Its specific molecular structure allows for efficient utilization by bifidobacteria, leading to their proliferation and the production of beneficial metabolites such as short-chain fatty acids (SCFAs).[3][4] These attributes make this compound an excellent substrate for in vitro growth assays aimed at evaluating the prebiotic potential of functional food ingredients, novel therapeutic candidates, and for studying the metabolic activity of various Bifidobacterium strains. This document provides detailed protocols and application notes for utilizing this compound in Bifidobacterium growth assays.

Key Applications

  • Screening of Prebiotic Candidates: Evaluating the efficacy of this compound in promoting the growth of specific Bifidobacterium strains.

  • Comparative Studies: Benchmarking the bifidogenic activity of novel compounds against this compound.

  • Synbiotic Formulations: Assessing the synergistic effects of this compound in combination with probiotic Bifidobacterium strains.

  • Metabolic Studies: Investigating the fermentation end-products (e.g., SCFAs) of Bifidobacterium grown on this compound.

Experimental Protocols

Protocol 1: In Vitro Bifidobacterium Growth Assay Using Optical Density

This protocol describes a fundamental method to assess the growth of Bifidobacterium on this compound by measuring the change in optical density (OD) over time.

Materials:

  • Bifidobacterium strain(s) of interest

  • This compound (high purity)

  • Basal medium for Bifidobacterium (e.g., GAM-wos - Gifu Anaerobic Medium without sugar)

  • Anaerobic chamber or jars with gas-generating sachets (e.g., AnaeroPack-Anaero)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm (OD600)

  • Sterile culture tubes or 96-well microplates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Media Preparation:

    • Prepare the basal medium according to the manufacturer's instructions.

    • Autoclave the medium and allow it to cool to approximately 50°C.

    • Prepare a sterile stock solution of this compound (e.g., 20% w/v in distilled water) and filter-sterilize.

    • Supplement the basal medium with this compound to a final concentration of 0.5% (w/v). A negative control (basal medium without any added carbohydrate) and a positive control (e.g., glucose or FOS mixture) should also be prepared.

  • Inoculum Preparation:

    • Culture the Bifidobacterium strain in a suitable growth medium (e.g., MRS broth supplemented with 0.05% L-cysteine) under anaerobic conditions at 37°C until it reaches the late logarithmic phase of growth.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in PBS to a specific OD600 (e.g., 1.0), which corresponds to a known cell concentration.

  • Growth Assay:

    • Inoculate the prepared media (basal, this compound, and other controls) with the prepared Bifidobacterium inoculum to a final OD600 of 0.05.

    • Incubate the cultures anaerobically at 37°C.

    • Measure the OD600 at regular intervals (e.g., 0, 6, 12, 24, and 48 hours). If using a microplate reader, ensure it is housed within an anaerobic chamber or that the plate is sealed with an anaerobic sealant.

  • Data Analysis:

    • Plot the OD600 values against time to generate growth curves.

    • Calculate the specific growth rate (µ) during the exponential phase.

    • Compare the final OD600 and growth rates between the different carbon sources.

Protocol 2: Quantification of Bifidobacterium Growth by qPCR

This protocol provides a more specific and sensitive method to quantify the growth of Bifidobacterium by targeting the 16S rRNA gene.

Materials:

  • Grown cultures from Protocol 1

  • DNA extraction kit suitable for Gram-positive bacteria

  • qPCR primers and probe specific for Bifidobacterium genus or species

  • qPCR master mix

  • Real-time PCR instrument

  • Standard DNA of a known concentration from the target Bifidobacterium species for absolute quantification.

Procedure:

  • Sample Collection:

    • At specified time points (e.g., 0 and 24 hours), collect aliquots from the culture tubes or wells.

  • Genomic DNA Extraction:

    • Extract genomic DNA from the collected samples using a commercial kit, following the manufacturer's instructions for optimal lysis of Bifidobacterium.

  • qPCR Assay:

    • Prepare a standard curve using serial dilutions of the known concentration of Bifidobacterium genomic DNA.

    • Set up the qPCR reaction with the extracted DNA, primers, probe, and master mix. A typical amplification protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[5]

    • Run the qPCR assay including the standards, samples, and no-template controls.

  • Data Analysis:

    • Generate a standard curve by plotting the Cq (quantification cycle) values against the logarithm of the initial DNA concentration.

    • Determine the concentration of Bifidobacterium DNA in the samples by interpolating their Cq values on the standard curve.

    • Calculate the fold change in Bifidobacterium population in the this compound supplemented medium compared to the control.

Data Presentation

The following tables summarize representative quantitative data on the effect of this compound on Bifidobacterium growth.

Table 1: Comparative Growth of Bifidobacterium Species on Different Fructooligosaccharides (FOS)

Bifidobacterium SpeciesSubstrate (0.5%)Final OD600 (24h)pH (24h)
B. breveThis compoundHigherLower
NystoseLowerHigher
B. longumThis compoundSignificantly HigherSignificantly Lower
NystoseNegligible GrowthNo Significant Change
B. bifidumThis compoundSignificantly HigherSignificantly Lower
NystoseNegligible GrowthNo Significant Change
B. adolescentisThis compoundHigherLower
NystoseLowerHigher

Source: Adapted from in vitro culture studies demonstrating the superiority of this compound over longer-chain FOS like nystose for promoting the growth of several Bifidobacterium species.[3]

Table 2: In Vivo Effects of this compound Supplementation on Fecal Bifidobacterium Populations

Study PopulationInterventionDurationChange in Bifidobacterium Population
Healthy Adults10g this compound/day12 weeksSignificant increase in relative abundance
Rats0.3% this compound diet4 weeksSignificant increase in cecal Bifidobacterium levels
Low-birth-weight neonatesB. breve M16-V + this compound4 weeksMaintained high levels of Bifidobacterium

Source: Compiled from various in vivo studies.[1][6][7]

Visualizations

Experimental_Workflow prep Media Preparation (Basal Medium + this compound) incubation Anaerobic Incubation (37°C) prep->incubation inoculum Inoculum Preparation (Bifidobacterium Culture) inoculum->incubation od_measurement OD600 Measurement (Growth Curves) incubation->od_measurement qpcr qPCR Analysis (Gene Copy Number) incubation->qpcr scfa SCFA Analysis (Metabolite Production) incubation->scfa analysis Data Analysis & Comparison od_measurement->analysis qpcr->analysis scfa->analysis

Caption: Workflow for in vitro Bifidobacterium growth assays using this compound.

Signaling_Pathway cluster_gut Gut Lumen cluster_host Host Benefits kestose This compound fermentation Fermentation kestose->fermentation bifido Bifidobacterium bifido->fermentation scfa SCFAs (Acetate, Lactate) fermentation->scfa growth Increased Population fermentation->growth ph Lower Gut pH scfa->ph immune Immune Modulation scfa->immune pathogen Inhibition of Pathogens growth->pathogen

Caption: Simplified pathway of this compound utilization by Bifidobacterium and its benefits.

Conclusion

This compound serves as a highly selective and efficient substrate for promoting the growth of Bifidobacterium. The protocols outlined in these application notes provide robust methods for researchers to accurately assess the bifidogenic potential of this compound and other prebiotic candidates. The superior performance of this compound compared to other FOS components underscores its importance in the development of next-generation synbiotics and functional foods aimed at modulating the gut microbiota for improved host health.[3][4]

References

Application Note: Investigating the Effects of 1-Kestose on Gut Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intestinal epithelial barrier is a critical interface that separates the host from the external environment, regulating the absorption of nutrients while restricting the passage of harmful substances. A compromised gut barrier, often termed "leaky gut," is implicated in the pathogenesis of various inflammatory and metabolic diseases. 1-Kestose, the smallest fructooligosaccharide (FOS), is a prebiotic known to modulate the gut microbiota.[1][2] Emerging evidence suggests that its benefits extend to enhancing gut barrier integrity, primarily through the modulation of gut microbiota and the subsequent production of short-chain fatty acids (SCFAs).[1][3][4] This document provides a summary of current data and detailed protocols for investigating the effects of this compound on gut barrier function in vitro.

Proposed Mechanism of Action

This compound is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by beneficial bacteria such as Bifidobacterium and Faecalibacterium prausnitzii.[1][5][6] This fermentation process significantly increases the production of SCFAs, particularly butyrate, acetate, and propionate.[1][3] Butyrate serves as the primary energy source for colonocytes and has been shown to enhance barrier function by upregulating the expression of tight junction proteins. These proteins seal the paracellular space between epithelial cells, thereby reducing intestinal permeability and inflammation.[1]

cluster_0 Gut Lumen cluster_1 Intestinal Epithelium Kestose This compound Microbiota Gut Microbiota (e.g., Bifidobacterium, F. prausnitzii) Kestose->Microbiota Fermentation SCFAs Increased SCFAs (Butyrate, Acetate) Microbiota->SCFAs TJ Tight Junction Proteins (Occludin, Claudin-1) SCFAs->TJ Upregulation Inflammation Decreased Inflammation SCFAs->Inflammation Barrier Enhanced Gut Barrier Function TJ->Barrier Barrier->Inflammation

Caption: Hypothesized pathway of this compound action on the gut barrier.

Data Presentation: Summary of Preclinical and Clinical Findings

The following tables summarize quantitative data from studies on this compound.

Table 1: Effects of this compound on Gut Microbiota and Metabolites

ParameterModelDosageDurationOutcomeReference
Faecalibacterium prausnitziiHumans5 g/day 8 weeks~10-fold increase in fecal abundance[1]
Bifidobacterium spp.Humans10 g/day 12 weeksSignificant increase in relative abundance[5][7]
ButyrateRats2.5% - 5% diet4 weeksSignificantly higher cecal concentration (~10-fold at 5%)[1]
Acetate, Propionate, ButyrateMice5% diet5 weeksSignificant increase in fecal levels[3]

Table 2: Effects of this compound on Inflammatory and Clinical Markers

ParameterModelDosageDurationOutcomeReference
TNF-α mRNARats (High-Fat Diet)2% (w/v) in water19 weeksRestored elevated TNF-α mRNA in adipose tissue to control levels[4][8]
Clinical Activity IndexHumans (Ulcerative Colitis)10 g/day 8 weeksSignificant reduction compared to placebo (3.8 vs 5.6)[9]
Clinical Remission RateHumans (Ulcerative Colitis)10 g/day 8 weeksHigher remission rate vs placebo (55% vs 20%)[9]
Fasting Serum InsulinHumans (Obesity-prone)10 g/day 12 weeksSignificant reduction from 6.5 to 5.3 µU/mL[5][7]

Experimental Protocols

To empirically validate the effects of this compound on gut barrier function, the following in vitro protocols using a Caco-2 cell line model are recommended. Caco-2 cells, a human colon adenocarcinoma line, spontaneously differentiate into a polarized monolayer of enterocytes with well-defined tight junctions, mimicking the intestinal barrier.

cluster_workflow In Vitro Experimental Workflow A 1. Caco-2 Cell Culture Seed cells on Transwell inserts B 2. Differentiation Culture for 21 days to form a monolayer A->B C 3. Treatment Add this compound or its fermentation products (e.g., Sodium Butyrate) to media B->C D 4. Barrier Function Assessment C->D G 5. Molecular Analysis C->G E TEER Measurement (Measure electrical resistance) D->E F Permeability Assay (Measure FITC-Dextran flux) D->F H Western Blot G->H I qPCR G->I J Analyze expression of Occludin, Claudin-1, ZO-1 H->J I->J

Caption: Workflow for in vitro analysis of this compound on gut barrier function.
Protocol 1: Caco-2 Cell Culture and Differentiation

  • Cell Seeding: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed cells at a density of 1 x 10⁵ cells/cm² onto polycarbonate Transwell® inserts (e.g., 0.4 µm pore size, 12-well format).

  • Differentiation: Maintain the cultures for 21 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium in both apical and basolateral compartments every 2-3 days.

  • Monolayer Integrity Check: Before treatment, confirm monolayer integrity by measuring a baseline Transepithelial Electrical Resistance (TEER). Well-differentiated monolayers typically exhibit TEER values >250 Ω·cm².[10]

Protocol 2: Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative technique to measure the integrity of tight junction dynamics in real-time.[10][11]

  • Materials:

    • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes (STX2).

    • Caco-2 monolayers on Transwell® inserts.

    • Blank Transwell® insert with media only (for background measurement).

    • Pre-warmed sterile PBS or culture medium.

  • Procedure:

    • Allow the cell plate and electrodes to equilibrate to room temperature for 15-20 minutes. TEER is temperature-sensitive.[12]

    • Sterilize the electrodes with 70% ethanol and rinse with sterile PBS or culture medium.

    • Place the shorter "chopstick" electrode in the apical (upper) compartment and the longer electrode in the basolateral (lower) compartment. Ensure the electrodes are not touching the bottom of the well or the cell monolayer.

    • Record the resistance (in Ω) for each well.

    • Measure the resistance of the blank insert.

  • Data Analysis:

    • Subtract the resistance of the blank from the resistance of the cell-containing inserts to get the net resistance.

    • Calculate the TEER in Ω·cm² by multiplying the net resistance by the surface area of the Transwell® membrane (e.g., 1.12 cm² for a 12-well insert).

    • TEER (Ω·cm²) = (R_sample - R_blank) x Membrane Area (cm²)[12]

  • Application: Measure TEER at baseline and at various time points after treatment with this compound or its metabolites (e.g., sodium butyrate) to assess changes in barrier integrity.

Protocol 3: Tight Junction Protein Expression (Western Blot)

This protocol determines if this compound treatment alters the protein levels of key tight junction components.[13][14]

  • Cell Lysis:

    • After treatment, wash Caco-2 monolayers twice with ice-cold PBS.

    • Add RIPA lysis buffer containing protease and phosphatase inhibitors directly onto the Transwell® membrane.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by size on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies against tight junction proteins (e.g., anti-Occludin, anti-Claudin-1, anti-ZO-1) and a loading control (e.g., anti-β-actin or anti-GAPDH).[15][16]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band density using software like ImageJ. Normalize the expression of target proteins to the loading control.

cluster_logic Logical Relationships in Gut Barrier Enhancement Kestose This compound Supplementation Microbiota Modulated Microbiota (↑ Bifidobacterium, ↑ F. prausnitzii) Kestose->Microbiota SCFAs Increased SCFA Production (Butyrate) Microbiota->SCFAs TJ_Expression Upregulated Tight Junction Proteins SCFAs->TJ_Expression Inflammation Reduced Pro-inflammatory Cytokine Signaling (↓ TNF-α) SCFAs->Inflammation TEER Increased TEER TJ_Expression->TEER Permeability Decreased Paracellular Permeability TJ_Expression->Permeability Barrier Improved Gut Barrier Integrity TEER->Barrier Permeability->Barrier Inflammation->Barrier

Caption: Logical flow from this compound supplementation to improved barrier integrity.

Conclusion

This compound demonstrates significant potential for enhancing gut barrier function. Its primary mechanism appears to be indirect, mediated by the modulation of the gut microbiota and a subsequent increase in the production of beneficial SCFAs like butyrate. The protocols outlined in this document provide a robust framework for researchers to quantitatively assess the impact of this compound and its metabolites on the molecular and functional components of the intestinal epithelial barrier. These methods are essential for elucidating the precise mechanisms of action and for the development of novel prebiotic-based therapeutic strategies.

References

Application Notes and Protocols for 1-Kestose Utilization by Probiotic Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Kestose, a trisaccharide fructan, is gaining significant attention as a prebiotic for its selective utilization by beneficial gut microbes, particularly probiotic strains of Bifidobacterium and Lactobacillus. Unlike longer-chain fructans, this compound's small size and specific glycosidic bonds may allow for more efficient capture and metabolism by certain probiotic species. Understanding the mechanisms and outcomes of this compound utilization is crucial for the development of next-generation synbiotics and targeted microbiome-based therapeutics.

These application notes provide a summary of quantitative data on this compound utilization by specific probiotic strains, detailed protocols for key experiments, and visualizations of the metabolic pathways and experimental workflows involved.

Data Presentation: Quantitative Analysis of this compound Utilization

The following table summarizes the quantitative data on the utilization of this compound by various probiotic strains from in vitro and in vivo studies.

Probiotic Strain/GenusStudy TypeSubstrateKey Quantitative FindingsReference
Bifidobacterium longum ATCC 15707TIn vitroThis compound (GF2) vs. Nystose (GF3)Higher growth rate on this compound compared to nystose.[1]
Bifidobacterium catenulatum ATCC 27539In vitroThis compound (GF2) vs. Nystose (GF3)Higher growth rate on this compound compared to nystose.[1]
Bifidobacterium pseudocatenulatum ATCC 27919TIn vitroThis compound (GF2) vs. Nystose (GF3)Lower growth rate on this compound compared to nystose.[1]
Bifidobacterium adolescentis ATCC 15705In vitroThis compound (GF2) vs. Nystose (GF3)Similar growth rates on both this compound and nystose.[1]
Bifidobacterium breve (three strains)In vitroThis compound vs. NystoseSignificant production of acetate with this compound; marginal production with nystose.[2][2]
Bifidobacterium genusIn vivo (Rats)0.3% this compound diet for 4 weeksSignificant increase in cecal Bifidobacterium and total gut bacteria levels.[3][3]
Bifidobacterium genusIn vivo (Humans)5g this compound daily for 8 weeksSignificant increase in fecal Bifidobacterium counts.[2][2]
Faecalibacterium prausnitziiIn vivo (Humans)5g this compound daily for 8 weeksApproximately 10-fold increase in fecal counts.[2][2]

Experimental Protocols

In Vitro Fermentation of this compound by Probiotic Strains

This protocol outlines the methodology for assessing the ability of a probiotic strain to ferment this compound in a controlled anaerobic environment.

Materials:

  • Probiotic strain of interest (e.g., Bifidobacterium longum)

  • Anaerobic chamber or jars with gas-generating sachets

  • Sterile culture tubes or a 48-well microplate

  • Modified MRS (de Man, Rogosa and Sharpe) broth or other suitable basal medium, carbon-free

  • Sterile, anaerobic stock solution of this compound (e.g., 20% w/v)

  • Spectrophotometer or microplate reader

  • pH meter

  • Materials for Short-Chain Fatty Acid (SCFA) analysis (GC or HPLC)

Procedure:

  • Inoculum Preparation:

    • Culture the probiotic strain in standard MRS broth under anaerobic conditions at 37°C for 24-48 hours to reach the stationary phase.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with a sterile anaerobic phosphate-buffered saline (PBS) to remove residual media.

    • Resuspend the pellet in the carbon-free basal medium to a known optical density (OD) at 600 nm (e.g., OD600 = 1.0).

  • Fermentation Setup:

    • In an anaerobic chamber, dispense the carbon-free basal medium into sterile culture tubes or microplate wells.

    • Add the this compound stock solution to achieve the desired final concentration (e.g., 1% w/v). Include a negative control with no carbon source and a positive control with a known fermentable sugar like glucose.

    • Inoculate the media with the prepared probiotic suspension to a final OD600 of approximately 0.05.

    • Incubate anaerobically at 37°C.

  • Data Collection:

    • Monitor bacterial growth over time (e.g., 0, 6, 12, 24, 48 hours) by measuring the OD600.

    • At each time point, aseptically remove an aliquot for further analysis.

    • Measure the pH of the culture supernatant.

    • Centrifuge the aliquot to pellet the bacteria and store the supernatant at -20°C for SCFA analysis.

  • SCFA Analysis:

    • Analyze the culture supernatants for the concentration of SCFAs (acetate, propionate, butyrate) and lactate using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) according to standard protocols.

Quantification of Probiotic Strains in Fecal Samples by qPCR

This protocol describes the quantification of specific probiotic genera or species in fecal samples from in vivo studies using quantitative real-time PCR (qPCR).[4][5][6]

Materials:

  • Fecal samples stored at -80°C

  • DNA extraction kit suitable for fecal samples (e.g., QIAamp DNA Stool Mini Kit)

  • Genus- or species-specific primers for the target probiotic (e.g., Bifidobacterium spp., Lactobacillus spp.) and for total bacteria (universal 16S rRNA primers).

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Real-time PCR thermal cycler

  • Purified DNA from a reference strain of the target probiotic for standard curve generation.

Procedure:

  • DNA Extraction:

    • Extract total genomic DNA from a weighed amount of fecal sample (e.g., 200 mg) using a validated DNA extraction kit, following the manufacturer's instructions.

    • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity.

  • Standard Curve Preparation:

    • Prepare a 10-fold serial dilution of the reference strain's genomic DNA with a known starting concentration. This will be used to generate a standard curve for absolute quantification.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture containing the master mix, forward and reverse primers, and template DNA (from fecal samples or standard dilutions).

    • Set up reactions in triplicate for each sample and standard. Include no-template controls to check for contamination.

  • Thermal Cycling:

    • Perform the qPCR using a thermal cycler with an appropriate program, typically including an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[7]

    • Include a melt curve analysis at the end of the run if using a SYBR Green-based assay to verify the specificity of the amplified product.

  • Data Analysis:

    • Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the starting quantity of the standard DNA.

    • Determine the quantity of the target probiotic and total bacteria in the fecal samples by interpolating their Ct values on the standard curve.

    • Express the results as the number of target bacteria per gram of feces.

Visualizations

Metabolic Pathway of this compound Utilization in Bifidobacterium

Caption: this compound metabolism in Bifidobacterium.

Experimental Workflow for In Vitro Fermentation

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probiotic_Culture 1. Probiotic Strain Culturing & Harvesting Inoculation 4. Anaerobic Inoculation of Medium with Strain and this compound Probiotic_Culture->Inoculation Media_Prep 2. Prepare Carbon-Free Basal Medium Media_Prep->Inoculation Substrate_Prep 3. Prepare this compound Stock Solution Substrate_Prep->Inoculation Incubation 5. Anaerobic Incubation at 37°C Inoculation->Incubation Sampling 6. Time-Course Sampling (0, 6, 12, 24, 48h) Incubation->Sampling OD_Measurement 7a. Measure Optical Density (Growth) Sampling->OD_Measurement pH_Measurement 7b. Measure pH Sampling->pH_Measurement SCFA_Analysis 7c. SCFA & Lactate Analysis (GC/HPLC) Sampling->SCFA_Analysis

Caption: Workflow for in vitro fermentation of this compound.

Logical Relationship of this compound, Probiotics, and Host Benefit

logical_relationship Kestose This compound Ingestion Probiotics Selective Stimulation of Probiotic Strains (e.g., Bifidobacterium) Kestose->Probiotics Fermentation Fermentation Probiotics->Fermentation SCFAs Production of Short-Chain Fatty Acids (SCFAs) (Acetate, Lactate) Fermentation->SCFAs Host_Benefit Potential Host Health Benefits: - Improved Gut Barrier - Immune Modulation - Pathogen Inhibition SCFAs->Host_Benefit

Caption: this compound utilization and potential host benefits.

Discussion and Conclusion

The presented data and protocols highlight the potential of this compound as a potent prebiotic for specific probiotic strains, particularly those from the Bifidobacterium genus. The strain-specific differences in utilization underscore the importance of targeted selection of probiotic-prebiotic pairings for synbiotic development. The provided experimental workflows offer a standardized approach to evaluate the efficacy of this compound in promoting the growth and metabolic activity of probiotic candidates. Further research focusing on the specific enzymes and transport systems in a wider range of probiotic strains will be essential for a deeper understanding of this compound metabolism and for the rational design of microbiome-modulating therapies. The visualization of metabolic pathways provides a framework for hypothesis generation and further investigation into the molecular mechanisms of this compound utilization.

References

Application Notes and Protocols for Assessing 1-Kestose Impact on Gene Expression in Gut Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Kestose, the smallest fructooligosaccharide (FOS), is a prebiotic known to modulate the gut microbiota, conferring several health benefits. Its primary mechanism of action involves selective fermentation by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, leading to the production of short-chain fatty acids and other metabolites. Understanding how this compound influences the gene expression of these commensal microbes is crucial for elucidating the molecular basis of its prebiotic effects and for the development of targeted microbiota-based therapeutics.

These application notes provide a comprehensive overview of the methods used to assess the impact of this compound on gene expression in gut bacteria. Detailed protocols for metatranscriptomic analysis via RNA sequencing (RNA-Seq) and targeted gene expression analysis using quantitative real-time PCR (qRT-PCR) are provided, along with data presentation guidelines and visualizations of relevant metabolic pathways.

Data Presentation: Quantitative Analysis of Gene Expression Changes

The following tables summarize expected changes in gut microbiota composition and representative gene expression data in response to this compound supplementation. This data is compiled from various studies on this compound and other fructooligosaccharides.

Table 1: Expected Changes in Relative Abundance of Key Gut Bacterial Genera with this compound Supplementation. [1][2][3][4]

Bacterial GenusExpected Change in Relative Abundance
BifidobacteriumSignificant Increase[1][4]
LactobacillusIncrease[1]
MegasphaeraIncrease[1]
ButyricicoccusIncrease[2]
FaecalibacteriumIncrease[5]
StreptococcusDecrease[1][2]

Table 2: Representative Differentially Expressed Genes in Bifidobacterium longum in Response to Fructooligosaccharide (FOS) Metabolism.

Note: As specific transcriptomic data for this compound is limited, this table presents representative data from studies on FOS, of which this compound is a primary component. These genes are involved in fructan uptake and metabolism.

Gene/Gene ClusterPutative FunctionExpected Expression Change
Fructan ABC transporter (permease and ATP-binding proteins)Transport of fructooligosaccharides into the cellUpregulated
β-fructofuranosidaseHydrolysis of fructose from fructansUpregulated
Sucrose phosphorylasePhosphorolysis of sucroseUpregulated
Fructose-6-phosphate phosphoketolaseKey enzyme in the "Bifid shunt" metabolic pathwayUpregulated
LacI-family transcriptional regulatorsRegulation of carbohydrate metabolism genesUpregulated[6]

Experimental Protocols

Protocol 1: Metatranscriptomic Analysis of Gut Microbiota Response to this compound using RNA-Seq

This protocol outlines the workflow for assessing global gene expression changes in a mixed gut microbial community in response to this compound.

1. Experimental Design and Sample Collection:

  • In Vivo Study: Administer this compound (e.g., in drinking water or diet) to animal models or human subjects.[1][2] Collect fecal samples at baseline and at various time points during the intervention. A placebo group receiving a non-prebiotic carbohydrate (e.g., maltodextrin) should be included.

  • In Vitro Fermentation: Inoculate a fecal slurry from healthy donors into a culture medium with this compound as the primary carbon source. Include a control with a non-fermentable substrate.

  • Immediately stabilize collected samples to preserve RNA integrity, either by flash-freezing in liquid nitrogen or by using a commercial RNA stabilization reagent.

2. RNA Extraction from Fecal/Gut Samples:

  • Use a commercial kit designed for RNA extraction from stool samples, which typically includes a bead-beating step for efficient lysis of bacterial cells.

  • Alternatively, a TRIzol-based method can be employed, followed by purification steps to remove inhibitors common in fecal samples.

  • Critical Step: Perform DNase treatment to remove contaminating genomic DNA.

3. Library Preparation and Sequencing:

  • Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA constitutes the majority of RNA in bacteria.

  • Construct cDNA libraries from the mRNA-enriched samples.

  • Perform high-throughput sequencing (e.g., using an Illumina platform).

4. Bioinformatic Analysis:

  • Quality Control: Trim raw sequencing reads to remove adapters and low-quality sequences.

  • Mapping: Align the high-quality reads to a reference genome database of gut microbes.

  • Gene Quantification: Count the number of reads mapping to each gene to determine its expression level.

  • Differential Expression Analysis: Compare gene counts between the this compound and control groups to identify differentially expressed genes (DEGs).[7]

  • Functional Annotation: Annotate the DEGs to understand the biological pathways affected by this compound.

Protocol 2: Targeted Gene Expression Analysis using qRT-PCR

This protocol is for validating the expression of specific genes identified through RNA-Seq or for quantifying the expression of known target genes.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from gut microbial samples as described in Protocol 1.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

2. Primer Design and Validation:

  • Design primers specific to the bacterial genes of interest (e.g., genes involved in fructan metabolism).

  • Validate primer specificity and efficiency using standard PCR and melting curve analysis.

3. Quantitative Real-Time PCR (qPCR):

  • Prepare a reaction mixture containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

  • Perform qPCR using a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8]

  • Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to one or more validated reference genes that are stably expressed across conditions.[8]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound metabolism in Bifidobacterium.

RNA_Seq_Workflow Sample Fecal Sample Collection (this compound vs. Control) RNA_Extraction Total RNA Extraction (with DNase treatment) Sample->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control & Trimming Sequencing->QC Mapping Read Mapping to Reference Genomes QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis

Caption: RNA-Seq workflow for gut metatranscriptomics.

qRTPCR_Workflow RNA_Extraction Total RNA Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative Real-Time PCR cDNA_Synthesis->qPCR Primer_Design Primer Design & Validation Primer_Design->qPCR Data_Analysis Relative Gene Expression Analysis (2-ΔΔCt) qPCR->Data_Analysis

Caption: qRT-PCR workflow for targeted gene analysis.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 1-Kestose Stability in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 1-kestose in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in acidic solutions a concern?

A1: this compound is a trisaccharide and the smallest fructooligosaccharide (FOS), composed of one glucose unit and two fructose units. It is of significant interest for its prebiotic properties. However, this compound is susceptible to acid hydrolysis, breaking down into its constituent monosaccharides (glucose and fructose) and sucrose. This degradation can lead to a loss of its prebiotic functionality and alter the intended formulation characteristics, which is a critical concern in the development of acidic foods, beverages, and pharmaceutical preparations.

Q2: What are the primary factors that influence the degradation of this compound in acidic solutions?

A2: The stability of this compound is primarily affected by a combination of factors:

  • pH: Lower pH values significantly accelerate the rate of hydrolysis.

  • Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster degradation rate. The hydrolysis of FOS, including this compound, generally follows pseudo-first-order kinetics, with the rate increasing with temperature.[1]

  • Food Matrix: The composition of the surrounding medium can have a protective effect. For instance, short-chain FOS have been shown to be more stable in orange and tomato juices compared to a simple citrate buffer at the same pH.[2][3]

  • Degree of Polymerization (DP): While this compound is the smallest FOS, studies on FOS in general indicate that trisaccharides are less stable than longer-chain oligosaccharides like pentasaccharides under heat treatment.[2][3]

Q3: What are the degradation products of this compound under acidic conditions?

A3: Under acidic conditions, this compound undergoes hydrolysis, which breaks the glycosidic bonds. The primary degradation products are:

  • Glucose

  • Fructose

  • Sucrose

The presence and concentration of these degradation products can be monitored to determine the extent of this compound degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting/Solution
Rapid loss of this compound concentration in an acidic formulation. Low pH of the solution. - Increase the pH of the formulation to the highest level acceptable for the product's stability and sensory profile. The hydrolysis of fructooligosaccharides decreases at increasing pH values.[1] - Consider the use of buffering agents to maintain a stable pH.
High processing or storage temperature. - Lower the temperature during processing and storage. The degradation of FOS is significantly accelerated at higher temperatures.[1] - For heat-sensitive applications, explore non-thermal processing methods.
Inconsistent this compound stability between different product batches. Variability in the composition of the food matrix. - Standardize the composition of the formulation. The food matrix can have a protective effect on FOS stability.[2][3] - Investigate the impact of individual matrix components (e.g., proteins, other carbohydrates) on this compound stability.
Unexpected changes in sweetness and osmolality of the product over time. Hydrolysis of this compound into smaller, sweeter sugars (glucose and fructose). - Monitor the concentration of degradation products (glucose, fructose, sucrose) alongside this compound. - Implement the stabilization strategies mentioned above to minimize hydrolysis.

Data Presentation

The following tables summarize the kinetic data for the hydrolysis of short-chain fructooligosaccharides (sc-FOS), which can be used as an approximation for this compound, under various conditions.

Table 1: Half-life (t1/2) of Short-Chain Fructooligosaccharides (sc-FOS) at pH 4.0

Temperature (°C)Half-life (hours)
8011.5
904.8
1002.1
1100.9
1200.4

Data is for general sc-FOS and should be considered as an estimate for this compound. The hydrolysis of FOS takes place much more easily at acidic pH than at neutral or basic pH values.[1]

Table 2: First-Order Degradation Rate Constants (k) for Short-Chain Fructooligosaccharides (sc-FOS) in Different Media at pH 3.5

Temperature (°C)Citrate Buffer (k x 10-3 min-1)Tomato Juice (k x 10-3 min-1)Orange Juice (k x 10-3 min-1)
801.20.90.7
903.12.21.8
1007.55.34.3

This table illustrates the protective effect of the food matrix on FOS stability. sc-FOS were more stable in orange juice, followed by tomato juice and citrate buffer.[2]

Experimental Protocols

Protocol: Analysis of this compound Stability by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol outlines a method to quantify this compound and its primary degradation products (glucose, fructose, and sucrose) to assess its stability in an acidic solution over time.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).

  • Carbohydrate analysis column (e.g., Aminex HPX-87C or similar).

  • Deionized water (mobile phase).

  • Analytical standards of this compound, glucose, fructose, and sucrose.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • Incubator or water bath for controlled temperature studies.

  • pH meter.

2. Standard Preparation:

  • Prepare individual stock solutions of this compound, glucose, fructose, and sucrose in deionized water (e.g., 10 mg/mL).

  • Create a series of mixed standard solutions with varying concentrations of all four analytes to generate a calibration curve.

3. Sample Preparation and Incubation:

  • Prepare the acidic solution (e.g., citrate buffer) at the desired pH.

  • Dissolve a known concentration of this compound in the acidic solution.

  • Divide the solution into aliquots for different time points.

  • Incubate the aliquots at a constant, controlled temperature.

  • At each designated time point, withdraw an aliquot and immediately neutralize it (e.g., with a calculated amount of NaOH) to stop the hydrolysis reaction.

  • Filter the neutralized sample through a 0.45 µm syringe filter before HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase: Deionized water.

  • Flow Rate: Typically 0.5 - 0.8 mL/min.

  • Column Temperature: Typically 80-85 °C.

  • Detector Temperature: Matched to the column temperature.

  • Injection Volume: 10-20 µL.

  • Run the standards to establish calibration curves for each compound.

  • Inject the prepared samples from each time point.

5. Data Analysis:

  • Identify and quantify the peaks for this compound, glucose, fructose, and sucrose in the chromatograms based on the retention times and calibration curves of the standards.

  • Plot the concentration of this compound as a function of time to determine the degradation kinetics.

  • Calculate the degradation rate constant (k) and the half-life (t1/2) of this compound under the tested conditions.

Mandatory Visualizations

Hydrolysis_Factors cluster_factors Influencing Factors cluster_process Process & Outcome Temperature High Temperature Hydrolysis Acid Hydrolysis of this compound Temperature->Hydrolysis pH Low pH pH->Hydrolysis Matrix Solution Matrix Matrix->Hydrolysis Influences Rate Degradation Degradation Products (Glucose, Fructose, Sucrose) Hydrolysis->Degradation Loss Loss of Prebiotic Functionality Degradation->Loss Experimental_Workflow start Start: Prepare Acidic Solution with this compound incubation Incubate at Controlled Temperature and pH start->incubation sampling Sample at Predetermined Time Intervals incubation->sampling neutralization Neutralize Sample to Stop Hydrolysis sampling->neutralization filtration Filter Sample (0.45 µm) neutralization->filtration hplc HPLC-RID Analysis filtration->hplc quantification Quantify this compound and Degradation Products hplc->quantification kinetics Determine Degradation Kinetics (Rate Constant, Half-life) quantification->kinetics end End: Stability Profile Established kinetics->end

References

Technical Support Center: Overcoming 1-Kestose Solubility Issues in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on effectively using 1-Kestose in cell culture experiments. Addressing common solubility challenges, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

A1: this compound is a non-digestible fructooligosaccharide (FOS) that serves as a prebiotic. In cell culture, it is often used to study its effects on cellular metabolism, signaling pathways, and overall cell health, particularly in the context of gut health and metabolic disorders.

Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause?

A2: Precipitation of this compound in cell culture media can be attributed to several factors:

  • Exceeding Solubility Limit: The concentration of this compound may be too high for the specific medium and temperature.

  • Low Temperature: Preparing or storing the this compound-supplemented medium at low temperatures can decrease its solubility.

  • pH Shifts: Although less common for sugars, significant deviations from the optimal pH of the medium could potentially affect solubility.

  • Interaction with Media Components: High concentrations of salts or other components in the media might interact with this compound, leading to precipitation.[1][2][3]

  • Improper Dissolution: this compound may not have been fully dissolved before being added to the medium.

Q3: What is the best way to prepare a sterile this compound stock solution?

A3: Since this compound is a sugar, it is susceptible to caramelization and degradation at high temperatures. Therefore, autoclaving is not recommended. The preferred method for sterilizing this compound solutions is sterile filtration using a 0.22 µm filter.[4]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: Prepared this compound stock solutions should be stored at 2-8°C for short-term use. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C to prevent repeated freeze-thaw cycles, which can potentially affect its stability.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving common precipitation issues encountered when using this compound in cell culture media.

Issue Potential Cause Recommended Solution
Immediate precipitation upon adding this compound stock solution to the medium. The concentration of the this compound stock solution is too high, leading to "salting out" when added to the medium.Prepare a more dilute stock solution of this compound. Alternatively, add the concentrated stock solution dropwise to the pre-warmed medium while gently stirring to allow for gradual dissolution.
Cloudiness or fine precipitate appears after refrigeration of this compound supplemented medium. The solubility of this compound is temperature-dependent and decreases at lower temperatures.Before use, warm the medium in a 37°C water bath and gently swirl until the precipitate redissolves. Avoid storing large volumes of this compound supplemented medium at 4°C for extended periods. Prepare fresh medium as needed.
A crystalline precipitate forms in the culture vessel during incubation. Evaporation of the medium in the incubator leads to an increased concentration of this compound, exceeding its solubility limit.Ensure proper humidification of the cell culture incubator. Use culture dishes with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3]
Precipitation occurs in specific types of media but not others. The composition of the cell culture medium (e.g., high salt concentration) may be influencing the solubility of this compound.If possible, test the solubility of this compound in different basal media to identify one that is more compatible. You can also try reducing the concentration of this compound.

Quantitative Data Summary

Solvent Reported Solubility Factors Influencing Solubility
Water Generally high; increases with temperature.Temperature, pH. Hydrolysis can occur at acidic pH (<6.0) and high temperatures.[6][7]
DMSO High solubility reported (e.g., 100 mg/mL).[8]Purity of DMSO.
Cell Culture Media (e.g., DMEM, RPMI-1640) Varies depending on media composition and temperature. Generally lower than in pure water.Temperature, salt concentration, presence of other organic molecules.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for supplementation of cell culture media.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile 50 mL conical tubes

  • 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the powder to a sterile 50 mL conical tube.

  • Add a smaller volume of sterile water or PBS to the tube to create a concentrated solution (e.g., for a 100 mg/mL stock, add 1 g of this compound to a final volume of 10 mL).

  • Gently warm the solution to 37°C and vortex or sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure no particles are present.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile 50 mL conical tube. This is your sterile stock solution.

  • Label the tube with the name of the compound, concentration, and date of preparation.

  • Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Supplementation of Cell Culture Medium with this compound

Objective: To prepare complete cell culture medium supplemented with a desired final concentration of this compound.

Materials:

  • Sterile this compound stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile serological pipettes

Procedure:

  • In a sterile environment, calculate the volume of the this compound stock solution required to achieve the desired final concentration in your cell culture medium.

    • Formula: (Desired Final Concentration × Final Volume) / Stock Concentration = Volume of Stock to Add

  • Add the calculated volume of the this compound stock solution to the pre-warmed complete cell culture medium.

  • Gently mix the medium by swirling the bottle or pipetting up and down. Avoid vigorous shaking to prevent foaming.

  • The this compound supplemented medium is now ready for use in your cell culture experiments.

Note on Working Concentrations: The optimal working concentration of this compound can vary depending on the cell type and the specific research question. In vitro studies have used a range of concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. Some studies have used concentrations in the range of 1-10 mg/mL for in vitro experiments.[9][10]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the use of this compound in cell culture.

G cluster_workflow Experimental Workflow: Preparing this compound Supplemented Media A Weigh this compound Powder B Dissolve in Sterile Water/PBS (Warm/Sonicate if needed) A->B C Sterile Filter (0.22 µm) B->C D Prepare Concentrated Stock Solution C->D E Add to Pre-warmed Cell Culture Medium D->E F Ready for Cell Treatment E->F

Caption: Workflow for preparing sterile this compound supplemented cell culture media.

G cluster_troubleshooting Troubleshooting Logic for this compound Precipitation Start Precipitate Observed in This compound Medium Q1 When did precipitation occur? Start->Q1 A1 Immediately upon mixing Q1->A1 Immediate A2 After refrigeration Q1->A2 After Cold Storage A3 During incubation Q1->A3 In Incubator Sol1 Decrease stock concentration Add stock slowly to warm medium A1->Sol1 Sol2 Warm medium to 37°C Prepare fresh as needed A2->Sol2 Sol3 Check incubator humidity Use low-evaporation plates A3->Sol3

Caption: A logical workflow for troubleshooting this compound precipitation issues.

G cluster_pathway Hypothesized Direct Effects of this compound on Mammalian Cell Signaling (In Vitro) Kestose This compound Metabolism Cellular Glucose Metabolism Kestose->Metabolism Potential uptake and metabolic integration Signaling Intracellular Signaling (e.g., AMPK, mTOR) Metabolism->Signaling Gene Gene Expression (e.g., Lipid Metabolism, Inflammatory Cytokines) Signaling->Gene Response Cellular Response (Proliferation, Differentiation, Inflammation) Gene->Response

Caption: Hypothesized direct signaling pathways affected by this compound in mammalian cells.

References

Technical Support Center: Optimizing Enzymatic Production of High-Purity 1-Kestose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic production of high-purity 1-kestose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes used for this compound production?

A1: The primary enzymes used for this compound synthesis are fructosyltransferases (FTFs), also known as sucrose:sucrose 1-fructosyltransferases (1-SST). These enzymes catalyze the transfer of a fructose unit from a sucrose donor molecule to a sucrose acceptor molecule, yielding this compound and glucose.[1][2] Common sources of these enzymes include fungi like Aspergillus species (A. foetidus, A. phoenicis), plants, and recombinant systems like Pichia pastoris expressing plant-derived FTFs.[1][3][4] While some β-fructofuranosidases can also produce kestoses, they are often less specific and may lead to a mixture of isomers.[3]

Q2: What are the main byproducts in the enzymatic synthesis of this compound, and how can they be minimized?

A2: The main byproducts in this compound synthesis are:

  • Fructose and Glucose: Resulting from the hydrolytic side-activity of the fructosyltransferase on sucrose.

  • Other Kestose Isomers: Such as 6-kestose and neokestose, which can be formed by some enzymes.[1]

  • Higher-Degree Fructooligosaccharides (FOS): Such as nystose, which is formed when this compound acts as a fructosyl acceptor.[5]

Minimization of these byproducts can be achieved by:

  • High Substrate Concentration: Using high concentrations of sucrose generally favors the transfructosylation reaction over hydrolysis, thus increasing the yield of this compound relative to fructose and glucose.[1][5]

  • Optimal pH and Temperature: Operating the reaction at the optimal pH and temperature for the specific enzyme's transfructosylation activity can suppress hydrolytic side reactions. For example, some fungal enzymes have an alkaline pH optimum for this compound production, while their hydrolytic activity is higher at acidic pH.[3][6]

  • Enzyme Selection: Choosing a highly specific 1-SST enzyme can reduce the formation of other kestose isomers.[4]

  • Reaction Time: Optimizing the reaction time is crucial to maximize this compound concentration before it is consumed to form higher-degree FOS.

Q3: How can I purify this compound from the reaction mixture?

A3: Purifying this compound involves removing unreacted sucrose, glucose, fructose, and other FOS. Common purification strategies include:

  • Yeast Fermentation: Selectively removing monosaccharides (glucose and fructose) and residual sucrose using yeast strains like Saccharomyces cerevisiae that consume these sugars but do not metabolize this compound.[7][8]

  • Chromatography: Techniques like column chromatography can be employed to separate this compound from other sugars based on their size and structure.[9]

  • Nanofiltration: Using membranes to separate glucose from the reaction mixture can also be an effective strategy.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low this compound Yield 1. Suboptimal reaction conditions (pH, temperature).2. Low substrate (sucrose) concentration.3. Enzyme inhibition by glucose.4. Insufficient enzyme concentration or activity.5. Incorrect reaction time.1. Optimize pH and temperature for your specific enzyme (see Table 1).2. Increase the initial sucrose concentration.[1][10]3. Consider in-situ glucose removal methods like nanofiltration.[4]4. Increase the enzyme concentration or verify its activity.5. Perform a time-course experiment to determine the optimal reaction time for peak this compound concentration.
High Levels of Fructose and Glucose 1. Hydrolytic side-activity of the enzyme is dominant.2. Reaction pH is too acidic for some fungal enzymes.[3]3. Low sucrose concentration.1. Adjust the pH to favor the transfructosylation activity. For some fungal enzymes, a more alkaline pH is preferable.[3]2. Increase the initial sucrose concentration.[5]3. Select an enzyme with a higher transfructosylation to hydrolysis ratio.
Presence of Multiple Kestose Isomers (e.g., 6-kestose, neokestose) 1. The enzyme used has low specificity for this compound production.[1]1. Use a highly specific sucrose:sucrose 1-fructosyltransferase (1-SST). Recombinant plant enzymes have shown high specificity.[4]2. If using a less specific enzyme, downstream purification will be necessary to isolate this compound.
Formation of Higher-Degree FOS (e.g., Nystose) 1. The reaction has proceeded for too long, and this compound is being used as a substrate for further fructosylation.[1]1. Shorten the reaction time. Monitor the reaction progress to stop it when this compound concentration is at its maximum.
Difficulty in Purifying this compound 1. Inefficient removal of monosaccharides and sucrose.2. Co-elution of this compound with other FOS during chromatography.1. For yeast purification, ensure the selected yeast strain does not consume this compound. Optimize fermentation time and conditions.[7]2. For chromatography, optimize the stationary and mobile phases for better separation of FOS isomers.

Data Presentation

Table 1: Optimal Conditions for Enzymatic this compound Production

Enzyme SourceTemperature (°C)pHInitial Sucrose Concentration (g/L)Max. This compound/FOS YieldReference
Aspergillus phoenicis (intact mycelium)608.0750~300 g/L this compound[3]
Pineapple Extract (crude)406.540% (w/v)-[11]
Aspergillus carbonarius PC-4505.020% (w/v)-[6]
Fructosyltransferase (unspecified)554.550060% FOS[10]
Lactobacillus gasseri DSM 20604555.230045% FOS[12]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

  • Prepare the Substrate Solution: Dissolve sucrose in a suitable buffer (e.g., 50 mM sodium acetate buffer for acidic to neutral pH, or a phosphate buffer for alkaline pH) to the desired concentration (e.g., 500 g/L).[10]

  • Enzyme Addition: Add the fructosyltransferase enzyme to the substrate solution at a predetermined concentration (e.g., 32 U/mL).[10]

  • Incubation: Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme (refer to Table 1) with gentle agitation.

  • Reaction Monitoring: At regular intervals, take aliquots of the reaction mixture and stop the enzymatic reaction by boiling for 10 minutes.[6]

  • Analysis: Analyze the sugar composition of the aliquots using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound, sucrose, glucose, and fructose.

  • Reaction Termination: Once the optimal this compound concentration is reached, terminate the entire reaction by boiling the mixture.

Protocol 2: Purification of this compound using Yeast

  • Reaction Mixture Preparation: After terminating the enzymatic synthesis, adjust the pH of the reaction mixture to be optimal for yeast fermentation (typically around pH 5.0-6.0).

  • Yeast Inoculation: Inoculate the mixture with a culture of a suitable yeast strain (e.g., Saccharomyces cerevisiae) that efficiently consumes monosaccharides and sucrose but not this compound.

  • Fermentation: Incubate the mixture under conditions suitable for yeast growth (e.g., 30°C with agitation) for 24-72 hours.[7]

  • Monitoring: Monitor the depletion of glucose, fructose, and sucrose using HPLC or other analytical methods.

  • Yeast Removal: Once the unwanted sugars are consumed, remove the yeast cells by centrifugation or microfiltration.

  • Final Product: The supernatant will contain the purified this compound, which can be further concentrated if necessary.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification prep_substrate Prepare Sucrose Solution add_enzyme Add Fructosyltransferase prep_substrate->add_enzyme incubation Incubate at Optimal Conditions add_enzyme->incubation monitoring Monitor Reaction (HPLC/TLC) incubation->monitoring termination Terminate Reaction (Boiling) monitoring->termination ph_adjust Adjust pH for Yeast termination->ph_adjust Crude this compound Mixture yeast_inoc Inoculate with Yeast ph_adjust->yeast_inoc fermentation Ferment to Remove Monosaccharides yeast_inoc->fermentation yeast_removal Remove Yeast (Centrifugation) fermentation->yeast_removal final_product High-Purity This compound yeast_removal->final_product

Caption: Experimental workflow for this compound production and purification.

troubleshooting_low_yield start Low this compound Yield check_conditions Are reaction conditions (pH, temp, [Sucrose]) optimal? start->check_conditions check_enzyme Is enzyme concentration and activity sufficient? check_conditions->check_enzyme Yes adjust_conditions Adjust pH, temperature, and increase sucrose concentration. check_conditions->adjust_conditions No check_time Is reaction time optimized? check_enzyme->check_time Yes increase_enzyme Increase enzyme concentration or use a fresh batch. check_enzyme->increase_enzyme No check_byproducts Are byproduct levels (fructose, glucose, nystose) high? check_time->check_byproducts Yes optimize_time Perform a time-course experiment. check_time->optimize_time No address_byproducts Refer to byproduct troubleshooting guide. check_byproducts->address_byproducts Yes success Yield Improved check_byproducts->success No adjust_conditions->success increase_enzyme->success optimize_time->success address_byproducts->success

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Purification of Synthetic 1-Kestose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic 1-Kestose.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthetic this compound reaction mixture?

A1: The primary impurities in a typical enzymatic synthesis of this compound from sucrose are residual monosaccharides and disaccharides, including glucose, fructose, and unreacted sucrose. Additionally, other fructooligosaccharides (FOS) such as nystose (GF3) and 1F-fructofuranosylnystose (GF4) can be present as byproducts, which have very similar physical properties to this compound, making their separation challenging.[1]

Q2: What purity level can I expect from different purification methods?

A2: The achievable purity of this compound is dependent on the chosen purification method. Crystallization can yield very high purity, often between 90% and 99.9%.[2] Column chromatography, such as with silica gel, has been reported to achieve purities around 82.9%. High-Performance Liquid Chromatography (HPLC) is often used for analytical purposes but can also be employed for purification, offering high-resolution separation. Enzymatic methods that selectively remove monosaccharides can increase the purity of the FOS fraction to over 80%.

Q3: How can I analyze the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) is a common and effective method for analyzing the purity of this compound and quantifying the amounts of glucose, fructose, sucrose, and other FOS.[3][4] Thin-layer chromatography (TLC) can also be used for a more qualitative or semi-quantitative assessment.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Crystallization Issues
Problem Potential Cause Troubleshooting Steps
Low Crystal Yield (<30%) Too much solvent was used, leaving a significant amount of this compound in the mother liquor.[6]- Test the mother liquor by evaporating a small sample; if a large residue forms, concentrate the solution to reduce the solvent volume and attempt recrystallization.[6]- Ensure the minimum amount of hot solvent is used to dissolve the crude product.
The concentration and purity of the crystallizing solution dropped significantly as crystals deposited.[2]- Consider a multi-step crystallization process to maintain a higher concentration and purity in each step.
The cooling process was too rapid, leading to the formation of small, difficult-to-collect crystals.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow down the cooling rate.[7]
No Crystals Form The solution is not sufficiently supersaturated.- Concentrate the solution by boiling off some of the solvent.[6]- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
The presence of impurities, particularly nystose, is inhibiting crystallization.[2]- Pre-purify the crude mixture using another method like column chromatography to reduce the level of inhibitory impurities before crystallization. A nystose content of 10 wt% or less of this compound is preferable.[2]
Formation of Oil Instead of Crystals The solid is "oiling out" because it is coming out of solution at a temperature above its melting point due to high impurity levels.[6]- Add a small amount of additional solvent to keep the compound dissolved at a lower temperature.[6]- Consider a pre-purification step using charcoal to remove impurities.[6]
Microcrystal Formation The viscosity of the solution is increasing, leading to the formation of very small crystals.[2]- The concentrate can be heated to 70-95°C to redissolve the microcrystals. If necessary, add a small amount of water to aid dissolution before attempting to grow larger crystals.[2]
Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor Separation of this compound from Other Sugars The chosen solvent system (mobile phase) is not optimal for separating the sugars on the stationary phase.- For silica gel chromatography, adjust the polarity of the mobile phase. A common system is a mixture of propanol, butanol, and water.[5]- For HPLC, experiment with different mobile phase compositions (e.g., varying the acetonitrile/water ratio) and consider different column chemistries (e.g., amino-phase or ion-exchange columns).[8]
The column is overloaded with the sample.- Reduce the amount of crude mixture loaded onto the column.
The flow rate is too fast, not allowing for proper equilibration and separation.- Decrease the flow rate of the mobile phase.
Tailing of Peaks in HPLC Interactions between the sugar molecules and the stationary phase are causing uneven elution.- Ensure the mobile phase pH is appropriate for the column and analytes.- Consider a column with different properties, such as one designed to reduce tailing of polar compounds.[9]
Low Recovery of this compound from the Column The compound is irreversibly adsorbed to the stationary phase.- Modify the mobile phase to increase its eluting strength.- Ensure the silica gel is properly prepared and not overly activated, which can lead to strong adsorption.
Inconsistent Flow Rate in Column Chromatography The silica gel was not packed properly, or fine particles are clogging the column.- Ensure the silica gel is prepared as a uniform slurry and packed consistently.[10]- If using dry packing, ensure it is done carefully to avoid segregation of particle sizes.[10]

Quantitative Data Summary

The following table summarizes the reported performance of different purification methods for this compound.

Purification Method Reported Purity Reported Yield Key Considerations
Crystallization 90% - 99.9%[2]~30% - 40% in a single step[2]Can be highly effective for achieving high purity. Yield can be improved with multi-step processes. Prone to inhibition by other FOS like nystose.[2]
Silica Gel Chromatography ~82.9%VariesA common laboratory-scale technique for initial cleanup. Separation from structurally similar sugars can be challenging.
Enzymatic (Yeast Fermentation) >80% (FOS fraction)High recovery of FOSSelectively removes monosaccharides (glucose, fructose) and sometimes sucrose, enriching the FOS fraction.[11]
HPLC (Preparative) HighLower throughputOffers high resolution for separating closely related sugars but is often more suitable for smaller scale purifications or as a final polishing step.

Experimental Protocols

Protocol 1: Crystallization of this compound

This protocol is a general guideline and may require optimization based on the specific composition of your synthetic mixture.

  • Concentration: Concentrate a highly pure aqueous solution of this compound (ideally >70% purity) under vacuum to a Brix of 80 or higher.

  • Seeding: Heat the concentrated syrup to approximately 75°C and add seed crystals of pure this compound (about 1% of the total solids content).

  • Crystal Growth (Method A - Vacuum Concentration):

    • Allow crystals to grow for 30 minutes.

    • Apply a reduced pressure (e.g., 80 mmHg) for about 30 minutes to further concentrate the solution and promote crystal growth. During this, the temperature will likely drop.

    • If microcrystals form, heat the mixture to 75-85°C to dissolve them before continuing the growth phase.[2]

  • Crystal Growth (Method B - Cooling):

    • After seeding, allow the crystals to grow.

    • Gradually cool the solution in steps of 5-20°C, holding the temperature at each step to allow for crystal growth.

  • Recovery: Separate the grown crystals from the mother liquor by filtration or centrifugation.

  • Washing: Wash the crystals with a small amount of cold ethanol or methanol to remove residual syrup.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of propanol, butanol, and water).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring even packing without air bubbles. Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the mobile phase. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions for the presence of this compound and impurities using TLC or HPLC.

  • Pooling and Concentration: Combine the fractions containing pure this compound and remove the solvent under reduced pressure.

Protocol 3: HPLC Purity Analysis
  • Column: Use a column suitable for carbohydrate analysis, such as an amino-phase column (e.g., Shodex Asahipak NH2P-50) or a C18 column with polar end-capping.[4][8]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and ultrapure water is commonly used. A typical starting point is 65-80% acetonitrile.[8]

  • Flow Rate: Set the flow rate between 0.7 and 1.0 mL/min.

  • Temperature: Maintain the column temperature at around 35-40°C.[4]

  • Detector: Use a Refractive Index Detector (RID).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase and filter it through a 0.45 µm filter before injection.

  • Standard Curve: Prepare standard solutions of glucose, fructose, sucrose, and pure this compound to create calibration curves for quantification.

Visualizations

Experimental_Workflow_for_1_Kestose_Purification cluster_synthesis Synthetic Reaction cluster_purification Purification cluster_chromatography Chromatography cluster_crystallization Crystallization cluster_enzymatic Enzymatic Method cluster_analysis Analysis & Final Product reaction_mixture Crude this compound Mixture (this compound, Glucose, Fructose, Sucrose, Nystose) silica_gel Silica Gel Chromatography reaction_mixture->silica_gel Initial Cleanup enzymatic Yeast Fermentation reaction_mixture->enzymatic Remove Monosaccharides hplc Preparative HPLC silica_gel->hplc crystallization Crystallization silica_gel->crystallization Further Purification purity_analysis Purity Analysis (HPLC) hplc->purity_analysis High Purity Fraction crystallization->purity_analysis enzymatic->crystallization pure_1kestose Pure this compound purity_analysis->pure_1kestose

Caption: Experimental workflow for the purification of this compound.

Purification_Method_Decision_Tree start Start: Crude this compound Mixture q1 Desired Purity Level? start->q1 q2 Scale of Purification? q1->q2 Moderate to High (80-95%) method_cryst Crystallization (Potentially multi-step) q1->method_cryst Very High (>99%) q3 Primary Impurities? q2->q3 Larger Scale method_chrom Silica Gel Chromatography q2->method_chrom Lab Scale q3->method_chrom Mixed Impurities method_enzymatic Enzymatic (Yeast) Treatment q3->method_enzymatic High Monosaccharides method_chrom->method_cryst Followed by method_hplc Preparative HPLC method_chrom->method_hplc For higher purity method_enzymatic->method_cryst Followed by

Caption: Decision tree for selecting a this compound purification method.

References

Troubleshooting inconsistent results in 1-Kestose fermentation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-kestose fermentation. The information is presented in a question-and-answer format to directly address common issues and ensure experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What are the expected outcomes of a successful this compound fermentation?

A successful this compound fermentation by probiotic bacteria, such as Bifidobacterium and Lactobacillus, should result in the selective utilization of this compound and the production of short-chain fatty acids (SCFAs), primarily acetate and lactate.[1] Depending on the microbial consortium, you may also observe the production of other SCFAs like butyrate, sometimes through metabolic cross-feeding where one species utilizes the fermentation products of another.[2] A corresponding increase in the population of this compound-fermenting bacteria is also a key indicator of a successful fermentation.

Q2: Which bacterial genera are known to primarily ferment this compound?

This compound is known to be preferentially fermented by beneficial gut bacteria, most notably species belonging to the genera Bifidobacterium and Lactobacillus.[2] Recent studies have also highlighted its efficient utilization by Faecalibacterium prausnitzii, a key butyrate producer.[3][4][5]

Q3: What analytical methods are recommended for quantifying this compound and its fermentation products?

For the quantification of this compound and other sugars like glucose, fructose, and sucrose, High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI) is a widely used and validated method.[6][7][8][9] For analyzing changes in microbial populations, quantitative PCR (qPCR) is commonly used to quantify specific bacterial groups, while 16S rRNA gene sequencing provides a broader overview of the microbial community composition.[10] The analysis of SCFAs can be challenging due to their volatility and low concentrations but is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), often requiring a derivatization step.[6][7][11]

Troubleshooting Guide

Inconsistent or No Fermentation

Q4: My in vitro fermentation is sluggish or has completely stalled. What are the possible causes?

Several factors can lead to poor fermentation performance. These can be broadly categorized as issues with the inoculum, the fermentation medium, or the incubation conditions.

  • Inoculum Viability and Composition: The source and handling of the microbial inoculum are critical. The diet of the fecal donor can influence the baseline microbiota composition.[2] Furthermore, using fresh fecal samples for inoculum is recommended over frozen ones, as freezing can lead to an overgrowth of certain bacteria like Enterobacteriaceae and reduce microbial diversity.[12]

  • Nutrient Limitation: While this compound is the primary substrate, the fermentation medium must contain other essential nutrients for bacterial growth. A lack of nitrogen, vitamins, or minerals can stall fermentation.[10]

  • Sub-optimal Environmental Conditions: Temperature and pH are critical parameters. Each bacterial strain has an optimal temperature range for growth and fermentation.[13] An accumulation of acidic fermentation products can lower the pH to inhibitory levels.[1]

  • Substrate Inhibition: High initial concentrations of sugars can sometimes inhibit microbial growth.

Troubleshooting Steps:

  • Verify Inoculum Quality: If possible, use fresh fecal inoculum. If using frozen samples, be aware of potential shifts in the microbial community.[12] Ensure the donor has not recently taken antibiotics, which can drastically alter the gut microbiota.[14]

  • Optimize Fermentation Medium: Ensure your medium is not nutrient-limited. Consider supplementing with yeast extract or peptone if you suspect a nitrogen deficiency.

  • Monitor and Control Incubation Conditions: Maintain a stable and optimal temperature for the microorganisms being studied. If your system allows, monitor and control the pH to prevent excessive acidification.

  • Test a Range of Substrate Concentrations: If you suspect substrate inhibition, perform preliminary experiments with varying concentrations of this compound to determine the optimal starting concentration.

Variability in SCFA Production

Q5: I am observing high variability in SCFA profiles between replicate experiments. What could be the reason?

High variability in SCFA production is a common challenge and can stem from both biological and technical sources.

  • Inter-individual Microbiota Variation: The composition of the gut microbiota can vary significantly between individuals, leading to different fermentation outcomes even under identical conditions.[2][15][16]

  • Inoculum Preparation: Inconsistent homogenization of the fecal inoculum can lead to different starting microbial compositions in your replicates.

  • Analytical Challenges in SCFA Quantification: SCFAs are volatile and present in low concentrations, making their accurate quantification challenging.[6] Issues with sample extraction, derivatization, or the analytical instrumentation (GC-MS or LC-MS) can introduce variability.[7][11]

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Ensure thorough homogenization of the fecal slurry before aliquoting it into your fermentation vessels.

  • Use Pooled Inoculum (with caution): To reduce inter-individual variability for general screening studies, you can pool fecal samples from multiple healthy donors. However, for studies focused on personalized responses, individual inocula are necessary.

  • Optimize SCFA Analysis:

    • Use internal standards to control for variations in sample preparation and instrument response.[6]

    • Ensure complete and consistent derivatization if your method requires it.

    • Validate your GC-MS or LC-MS method with calibration curves and quality control samples.[6]

Analytical Instrumentation Issues

Q6: I'm having trouble with my HPLC-RI analysis of this compound. My peaks are broad or my retention times are shifting. What should I do?

These are common issues in HPLC-RI analysis of carbohydrates. Here’s a breakdown of potential causes and solutions.

For Poor Peak Resolution or Broad Peaks:

  • Mobile Phase Composition: The ratio of acetonitrile to water is crucial for separating sugars. An incorrect ratio can lead to co-elution.[17]

  • Column Degradation: The column may be fouled or aged, leading to decreased performance.[17]

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[18]

For Shifting Retention Times:

  • Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention times.[19] Evaporation of the more volatile solvent (acetonitrile) can also alter the composition over time.[17]

  • Temperature Fluctuations: Changes in the column temperature will affect retention times.[17]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis.[17]

Troubleshooting Workflow for HPLC-RI:

HPLC_Troubleshooting

Q7: My qPCR results show high Cq value variations or amplification in my no-template control.

These issues can compromise the quantification of microbial populations.

For High Cq Value Variation:

  • Pipetting Errors: Inconsistent pipetting can lead to different amounts of template DNA in replicate wells.[3]

  • Poor RNA/DNA Quality: The presence of inhibitors in the extracted nucleic acids can reduce PCR efficiency.[3][20]

  • Suboptimal Primer Design: Primers that are not specific or efficient will lead to inconsistent amplification.[3]

For Amplification in No-Template Control (NTC):

  • Contamination: Contamination of reagents, pipettes, or the work area with template DNA is a common cause.[8]

  • Primer-Dimer Formation: Primers can sometimes anneal to each other and be amplified, especially in the absence of a target template.[8][21]

Troubleshooting Steps:

  • Improve Pipetting Technique: Use calibrated pipettes and take care to ensure consistency between wells.

  • Assess Nucleic Acid Quality: Check the purity of your DNA/RNA extracts using a spectrophotometer. Consider a cleanup step if inhibition is suspected.[20]

  • Optimize qPCR Protocol: If primer-dimers are suspected, perform a melt curve analysis.[8] You may need to optimize the annealing temperature or redesign your primers.[21]

  • Maintain Aseptic Technique: Use filter tips, prepare master mixes in a clean hood, and physically separate the pre-PCR and post-PCR areas to prevent contamination.[8]

Data Presentation

Table 1: Common Issues and Solutions in this compound Fermentation Studies

Issue Potential Cause Recommended Solution(s)
No or Slow Fermentation Inoculum inactivity, nutrient limitation, improper temperature/pH.Use fresh inoculum, ensure complete media formulation, optimize incubation conditions.[10][13][22]
High Variability in SCFA Inter-individual differences in microbiota, inconsistent sample prep.Standardize inoculum handling, use internal standards for SCFA analysis.[2][6]
Poor HPLC Peak Resolution Suboptimal mobile phase, column degradation.Optimize acetonitrile/water ratio, clean or replace the HPLC column.[17][23]
Shifting HPLC Retention Times Inconsistent mobile phase, temperature fluctuations.Prepare mobile phase accurately, use a column oven for temperature control.[17][19]
Variable qPCR Cq Values Pipetting inconsistency, PCR inhibitors in sample.Practice consistent pipetting, perform nucleic acid cleanup.[3][20]
qPCR No-Template Control Amplification Reagent/workspace contamination, primer-dimer formation.Use sterile techniques, run a melt curve analysis, optimize annealing temperature.[8][21]

Experimental Protocols & Workflows

General In Vitro Fermentation Workflow

The following diagram outlines a typical workflow for an in vitro this compound fermentation experiment using a fecal inoculum.

Fermentation_Workflow

Detailed Protocol: In Vitro Batch Fermentation

This protocol is a generalized guide. Specific volumes, concentrations, and incubation times should be optimized for your particular experimental setup.

  • Media Preparation: Prepare a basal fermentation medium containing peptone water, yeast extract, and salts. Autoclave and cool the medium under anaerobic conditions (e.g., by sparging with N₂/CO₂ gas).

  • Inoculum Preparation:

    • Collect a fresh fecal sample from a healthy donor who has not taken antibiotics for at least 3 months.

    • Within 2 hours of collection, prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution.

    • Homogenize the slurry thoroughly (e.g., using a stomacher or blender) inside an anaerobic chamber.

  • Fermentation Setup:

    • Inside an anaerobic chamber, dispense the anaerobic medium into sterile fermentation vessels.

    • Inoculate the medium with the fecal slurry (e.g., a 10% v/v inoculation).

    • Add a sterile stock solution of this compound to achieve the desired final concentration (e.g., 1% w/v). Include a control vessel with no added substrate.

  • Incubation and Sampling:

    • Incubate the vessels at 37°C with gentle shaking.

    • Collect samples at baseline (0 hours) and at subsequent time points (e.g., 24 and 48 hours).

    • Immediately process samples for analysis:

      • Centrifuge a portion to pellet bacterial cells for DNA extraction. Store the pellet at -80°C.

      • Filter-sterilize the supernatant for SCFA and sugar analysis. Store at -20°C or -80°C.

This compound Metabolic Pathway

The fermentation of this compound by probiotic bacteria like Bifidobacterium involves its breakdown into simpler sugars, which then enter central metabolic pathways to produce SCFAs.

Kestose_Metabolism

References

How to prevent 1-Kestose degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Kestose during sample storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your valuable samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of this compound degradation is hydrolysis, a chemical reaction where the glycosidic bonds within the trisaccharide are broken down by water. This process is significantly accelerated by two main factors: elevated temperatures and acidic pH.[1] The hydrolysis of this compound results in the formation of smaller sugar units, such as sucrose, glucose, and fructose.

Q2: How should I store solid (powder) this compound for long-term stability?

A2: Solid, powdered this compound is relatively stable. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place. Under ambient conditions, it can be stable for over two years. For extended storage, exceeding two years, keeping it at -20°C is advisable, which has been shown to maintain stability for at least four years.

Q3: What are the ideal storage conditions for this compound in an aqueous solution?

A3: Aqueous solutions of this compound are more susceptible to degradation than the solid form. To minimize hydrolysis, solutions should be stored at low temperatures and a neutral pH. For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is essential. It is also crucial to maintain the pH of the solution as close to neutral (pH 7.0) as possible, as acidic conditions significantly increase the rate of degradation.[1]

Q4: Can I use cryoprotectants for long-term frozen storage of this compound solutions?

A4: Yes, using cryoprotectants is a good practice for the long-term frozen storage of this compound solutions, especially if the samples will undergo freeze-thaw cycles. Cryoprotectants like sucrose or glycerol can help to prevent the formation of ice crystals that can damage the molecular structure of this compound. A final concentration of 5-10% (w/v) of the cryoprotectant is typically sufficient.

Q5: How can I detect and quantify this compound degradation in my samples?

A5: Degradation of this compound can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[1][2] These methods can separate and quantify this compound and its degradation products (sucrose, glucose, and fructose).

Troubleshooting Guide

This guide will help you identify and resolve common issues related to this compound degradation.

Observed Problem Potential Cause Recommended Solution
Unexpectedly low this compound concentration in freshly prepared aqueous solution. 1. Acidic pH of the solvent: The water or buffer used to dissolve the this compound may have a pH below 7.0. 2. High temperature during dissolution: Using hot solvent to dissolve the powder can initiate hydrolysis.1. Verify and adjust pH: Measure the pH of your solvent and adjust to neutral (pH 7.0) using a suitable buffer (e.g., phosphate buffer) before adding the this compound. 2. Dissolve at room temperature: Dissolve the this compound powder in a neutral pH solvent at room temperature with gentle agitation.
Gradual decrease in this compound concentration over time in refrigerated samples. 1. Slightly acidic sample matrix: The sample itself might have inherent acidic components. 2. Temperature fluctuations: Frequent opening of the refrigerator can lead to temperature variations that promote slow degradation.1. Buffer the sample: If the experimental conditions allow, buffer the sample to a neutral pH. 2. Aliquot and minimize handling: Store the sample in smaller, single-use aliquots to avoid repeated warming and cooling of the entire stock.
Significant degradation of this compound after a single freeze-thaw cycle. Ice crystal formation: The physical stress of ice crystal formation during freezing and thawing can damage the this compound molecule.Use a cryoprotectant: Add a cryoprotectant such as sucrose or glycerol to a final concentration of 5-10% (w/v) before freezing. This will help to form a glassy state and reduce ice crystal formation.
Presence of unexpected peaks (e.g., sucrose, glucose, fructose) in HPLC analysis. Hydrolysis of this compound: This is a clear indication that degradation has occurred at some point during sample preparation or storage.Review the entire workflow: Carefully examine each step from sample preparation to analysis. Check the pH of all solutions, storage temperatures, and the duration of each step. Refer to the "Experimental Protocol for Stability Testing" section to identify potential areas for improvement.

Quantitative Data on this compound Degradation

The rate of this compound hydrolysis is highly dependent on temperature and pH. The following tables summarize the kinetic data for this compound degradation under various conditions.

Table 1: Effect of Temperature on this compound Half-Life at pH 4.0

Temperature (°C)Half-Life (hours)
8011.5
904.2
1001.6
1100.6
1200.2

Data extrapolated from kinetic studies on fructooligosaccharides.[1]

Table 2: Effect of pH on this compound Degradation Rate at 100°C

pHRelative Degradation Rate
4.0High
7.0Low
9.0Very Low

Qualitative summary based on findings that FOS hydrolysis is significantly more pronounced at acidic pH compared to neutral or basic conditions.[1]

Experimental Protocols

Protocol for Stability Testing of this compound in Aqueous Solution

This protocol outlines a method to assess the stability of this compound in an aqueous solution under different storage conditions.

1. Materials:

  • This compound powder (>98% purity)
  • Phosphate buffer (0.1 M, pH 7.0)
  • Citrate buffer (0.1 M, pH 4.0)
  • Sterile, nuclease-free water
  • Sterile, polypropylene microcentrifuge tubes
  • HPLC system with a Refractive Index (RI) detector
  • Carbohydrate analysis HPLC column (e.g., Aminex HPX-87C)
  • This compound, sucrose, glucose, and fructose analytical standards

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in 0.1 M phosphate buffer (pH 7.0).
  • Prepare a second stock solution of this compound (e.g., 10 mg/mL) in 0.1 M citrate buffer (pH 4.0).
  • Filter both solutions through a 0.22 µm syringe filter to ensure sterility.
  • Aliquot 100 µL of each solution into sterile microcentrifuge tubes for each time point and storage condition.

3. Storage Conditions:

  • Condition A (Refrigerated): 2-8°C
  • Condition B (Room Temperature): 20-25°C
  • Condition C (Elevated Temperature): 40°C
  • Condition D (Frozen): -20°C
  • Condition E (Frozen with Cryoprotectant): -20°C (add sucrose to a final concentration of 10% w/v to a set of aliquots before freezing)

4. Time Points for Analysis:

  • Initial (T=0): Analyze a fresh aliquot immediately after preparation.
  • Subsequent Time Points: Analyze aliquots from each storage condition at regular intervals (e.g., 24 hours, 72 hours, 1 week, 2 weeks, 1 month, 3 months).

5. Analytical Procedure (HPLC-RI):

  • Thaw frozen samples at room temperature just before analysis.
  • Dilute the samples to an appropriate concentration for HPLC analysis (e.g., 1 mg/mL) with the mobile phase.
  • Prepare a calibration curve using the analytical standards of this compound, sucrose, glucose, and fructose.
  • Inject the samples and standards onto the HPLC system.
  • Typical HPLC Parameters:
  • Column: Aminex HPX-87C
  • Mobile Phase: Deionized water
  • Flow Rate: 0.6 mL/min
  • Column Temperature: 85°C
  • Detector: Refractive Index (RI)
  • Quantify the concentration of this compound and its degradation products by comparing the peak areas to the calibration curves.

6. Data Analysis:

  • Plot the concentration of this compound as a function of time for each storage condition.
  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Determine the rate of degradation and the half-life of this compound under each condition.

Visualizations

degradation_pathway cluster_conditions Accelerating Factors This compound This compound Sucrose Sucrose This compound->Sucrose Hydrolysis of β(2→1) bond Fructose Fructose This compound->Fructose Hydrolysis of β(2→1) bond Glucose Glucose Sucrose->Glucose Sucrose->Fructose Hydrolysis Hydrolysis High Temperature High Temperature High Temperature->Hydrolysis Acidic pH (low pH) Acidic pH (low pH) Acidic pH (low pH)->Hydrolysis

Caption: Primary degradation pathway of this compound via hydrolysis.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound solutions (e.g., pH 7.0 and pH 4.0) aliquot Aliquot into single-use tubes prep->aliquot analysis_t0 T=0 Analysis prep->analysis_t0 storage_fridge 2-8°C aliquot->storage_fridge Store aliquots storage_rt 20-25°C aliquot->storage_rt Store aliquots storage_hot 40°C aliquot->storage_hot Store aliquots storage_frozen -20°C aliquot->storage_frozen Store aliquots analysis_tx Time Point Analysis storage_fridge->analysis_tx Retrieve at time points storage_rt->analysis_tx Retrieve at time points storage_hot->analysis_tx Retrieve at time points storage_frozen->analysis_tx Retrieve at time points hplc HPLC-RI Quantification analysis_t0->hplc analysis_tx->hplc data Data Analysis & Stability Assessment hplc->data

Caption: Workflow for conducting a this compound stability study.

References

Technical Support Center: Quantification of 1-Kestose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 1-Kestose, with a focus on addressing and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of an analytical signal (enhancement or suppression) caused by co-eluting compounds from the sample matrix.[1][2] In this compound analysis, complex matrices like fruit juices, food extracts, or biological fluids contain various substances (e.g., other sugars, organic acids, proteins, lipids) that can interfere with the quantification process.[3][4] This interference can lead to inaccurate and unreliable results, either by artificially lowering (ion suppression) or increasing (ion enhancement) the detected amount of this compound.[2][5]

Q2: What are the common analytical techniques used for this compound quantification and their susceptibility to matrix effects?

A2: The most common techniques are High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • HPLC-RID: This method is widely used for sugar analysis. While generally robust, it can be susceptible to interferences from compounds that have a similar refractive index to this compound and co-elute from the HPLC column.[6][7]

  • LC-MS: This technique offers higher sensitivity and selectivity. However, it is particularly prone to matrix effects at the ion source, where co-eluting compounds can affect the ionization efficiency of this compound.[1][2][5]

Q3: What are the primary strategies to overcome matrix effects in this compound analysis?

A3: The main strategies involve a combination of sample preparation, chromatographic optimization, and calibration methods:[8]

  • Effective Sample Preparation: To remove interfering compounds before analysis. Techniques like Solid Phase Extraction (SPE) are highly effective.[3][9]

  • Chromatographic Separation: Optimizing the HPLC method to separate this compound from interfering peaks.[1]

  • Method of Standard Additions: A calibration technique that compensates for matrix effects by analyzing the sample spiked with known concentrations of the analyte.[5][10]

  • Use of Internal Standards: Particularly stable isotope-labeled (SIL) internal standards, which mimic the behavior of this compound during analysis and can correct for signal variations.[11][12]

Troubleshooting Guides

Issue 1: Poor peak shape (tailing or fronting) for this compound.

This is a common issue in HPLC analysis and can affect the accuracy of integration and quantification.

Possible Cause Troubleshooting Step
Secondary Interactions Alpinone, a flavonoid, has functional groups that can interact with residual silanol groups on the silica-based stationary phase of the HPLC column, causing peak tailing. Use a high-quality, end-capped C18 column to minimize these interactions.[13]
Mobile Phase pH An inappropriate mobile phase pH can affect the ionization state of this compound and lead to peak tailing. Ensure the mobile phase pH is optimized for your column and analyte.[9][13]
Column Overload Injecting a sample that is too concentrated can saturate the stationary phase. Dilute the sample or reduce the injection volume.[13][14]
Extra-column Volume Long or wide tubing between the injector, column, and detector can cause peak broadening. Use tubing with a narrow internal diameter (e.g., 0.005") to minimize dead volume.[9]
Column Contamination Accumulation of matrix components on the column frit or packing material can lead to peak distortion. Use a guard column and/or implement a more rigorous sample cleanup.[15]
Issue 2: Inaccurate quantification (suspected signal suppression or enhancement).

If you suspect matrix effects are impacting your results, the following workflow can help diagnose and mitigate the issue.

G Troubleshooting Workflow for Matrix Effects start Inaccurate this compound Quantification check_sample_prep Review Sample Preparation Is it adequate for the matrix? start->check_sample_prep improve_sample_prep Implement/Optimize Sample Cleanup (e.g., SPE) check_sample_prep->improve_sample_prep No check_chromatography Evaluate Chromatography Are there co-eluting peaks? check_sample_prep->check_chromatography Yes improve_sample_prep->check_chromatography optimize_hplc Optimize HPLC Method (e.g., gradient, column chemistry) check_chromatography->optimize_hplc Yes use_advanced_quant Employ Advanced Quantification Method check_chromatography->use_advanced_quant No optimize_hplc->use_advanced_quant std_addition Standard Addition Method use_advanced_quant->std_addition SIL-IS not available sil_is Stable Isotope-Labeled Internal Standard (if available) use_advanced_quant->sil_is SIL-IS available end Accurate Quantification std_addition->end sil_is->end

Troubleshooting workflow for matrix effects.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline for removing interfering substances from complex liquid samples prior to this compound analysis. Cartridge type and solvents may need to be optimized for specific matrices. A mixed-mode SPE cartridge (reverse-phase/strong cation exchange) can be effective for separating oligosaccharides from peptides and other interferences.[16]

G Solid Phase Extraction (SPE) Workflow start Start condition 1. Condition Cartridge (e.g., Methanol/Acetonitrile) start->condition equilibrate 2. Equilibrate Cartridge (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Remove polar interferences, e.g., Water) load->wash elute 5. Elute this compound (e.g., 20-25% Acetonitrile in Water) wash->elute analyze Analyze Eluate by HPLC/LC-MS elute->analyze

General workflow for Solid Phase Extraction.

Materials:

  • SPE cartridges (e.g., C18, ENVI-Carb, or mixed-mode)[17][18]

  • SPE vacuum manifold

  • Solvents: HPLC-grade methanol, acetonitrile, and water

  • Sample, pre-treated if necessary (e.g., centrifuged, filtered)

Procedure:

  • Conditioning: Pass an organic solvent (e.g., 1-3 mL of methanol or acetonitrile) through the SPE cartridge to activate the stationary phase. Do not allow the cartridge to dry out.[19]

  • Equilibration: Flush the cartridge with a solvent similar to the sample matrix (e.g., 1-3 mL of HPLC-grade water) to prepare it for sample loading.[19]

  • Loading: Slowly pass the sample through the cartridge. A slow flow rate is crucial for optimal retention of the analyte.[19]

  • Washing: Wash the cartridge with a weak solvent (e.g., 1-3 mL of water) to remove weakly bound interferences without eluting the this compound.

  • Elution: Elute the this compound with a stronger solvent (e.g., 1-3 mL of 20-25% acetonitrile in water). The exact composition should be optimized to ensure complete recovery of this compound while leaving more strongly bound interferences on the cartridge.[17]

  • The collected eluate is then ready for analysis.

Protocol 2: Method of Standard Additions

This method is used to compensate for matrix effects when a blank matrix is unavailable.[10]

Procedure:

  • Divide the sample extract into at least four equal aliquots.

  • Leave one aliquot un-spiked.

  • Spike the remaining aliquots with increasing, known amounts of a this compound standard. The spiking levels should be chosen to bracket the expected concentration of this compound in the sample (e.g., 0.5x, 1x, and 1.5x the estimated amount).

  • Analyze all aliquots using the established analytical method.

  • Create a calibration curve by plotting the analytical signal (y-axis) against the concentration of the added standard (x-axis).

  • Determine the concentration of this compound in the original sample by extrapolating the linear regression line to the x-intercept (where y=0). The absolute value of the x-intercept is the concentration of this compound in the sample.[10]

G Standard Addition Method Logic start Sample Extract split Divide into 4 Aliquots start->split aliquot1 Aliquot 1 (Un-spiked) split->aliquot1 aliquot2 Aliquot 2 (+ Low Std Conc.) split->aliquot2 aliquot3 Aliquot 3 (+ Med Std Conc.) split->aliquot3 aliquot4 Aliquot 4 (+ High Std Conc.) split->aliquot4 analyze Analyze All Aliquots aliquot1->analyze aliquot2->analyze aliquot3->analyze aliquot4->analyze plot Plot Signal vs. Added Concentration analyze->plot extrapolate Extrapolate to X-intercept plot->extrapolate result Concentration in Sample extrapolate->result

Logical flow of the standard addition method.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound reported in the literature using different analytical methods. These values can serve as a benchmark for your own method development and validation.

Analytical MethodMatrixLOD (mg/L)LOQ (mg/L)Reference
HPLC-RIDGrape Juice & Wine90214[7]
RP-HPLC/MSDates0.38 - 0.691.29 - 2.38[7]
HPLC-IRFOS Production7001400[20]

References

Technical Support Center: Optimizing 1-Kestose Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 1-kestose in in vivo animal studies. This resource provides troubleshooting guidance and frequently asked questions to assist you in designing and executing your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I determine the initial dosage of this compound for my animal study?

A1: The optimal dosage of this compound can vary depending on the animal model, the intended biological effect, and the administration route. Based on published studies, a general starting point for rodents is between 0.3% and 5% of the total diet by weight.[1][2] For administration in drinking water, concentrations of 2% to 4% (w/v) have been used effectively in rats.[3][4] It is recommended to start with a dose reported in a similar model and endpoint, and then perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Q2: How do I prepare a this compound solution for administration?

A2: this compound is readily soluble in water. To prepare a solution for oral gavage or for addition to drinking water, simply dissolve the desired weight of this compound powder in sterile, purified water (e.g., Milli-Q or equivalent). Ensure the solution is thoroughly mixed until all powder is dissolved. For a 2% (w/v) solution, you would dissolve 2 grams of this compound in a final volume of 100 mL of water.

Q3: What is the stability of this compound in drinking water?

A3: While specific stability studies for this compound in animal drinking water are not extensively published, its successful use in long-term studies (several weeks) suggests good stability.[5][6] It is good practice to prepare fresh solutions every 2-3 days to minimize the risk of microbial growth and ensure consistent concentration.

Q4: I am not observing any changes in the gut microbiota of my animals after this compound administration. What could be the issue?

A4: Several factors could contribute to a lack of observed changes in the gut microbiota:

  • Dosage: The dosage of this compound may be too low to elicit a significant prebiotic effect in your specific animal model and under your experimental conditions. Consider performing a dose-response study.

  • Duration of Treatment: The duration of this compound administration may be too short. Significant alterations in the gut microbiota composition may take several weeks to become apparent.

  • Baseline Microbiota: The composition of the gut microbiota at the start of the study can influence the response to a prebiotic. The housing environment and diet can significantly impact the baseline microbiota.

  • Dietary Fiber Content: The basal diet's fiber content can influence the effect of this compound. A diet already rich in fermentable fibers might mask the specific effects of this compound.

  • Analytical Methods: Ensure that your DNA extraction, 16S rRNA gene sequencing, and bioinformatics analysis are optimized to detect changes in the relevant bacterial taxa, such as Bifidobacterium.

Q5: My animals are experiencing diarrhea or weight loss. Is this related to this compound?

A5: While high doses of some oligosaccharides can cause transient gastrointestinal upset, studies with this compound at concentrations up to 5% in the diet have reported no instances of diarrhea or weight loss in rats.[2] However, individual animal responses can vary. If you observe these signs, consider the following:

  • Dosage: The dose might be too high for your specific animal strain or model. Consider reducing the dosage.

  • Osmotic Effect: High concentrations of any soluble carbohydrate can have an osmotic effect in the gut, potentially leading to loose stools.

  • Other Experimental Factors: Rule out other potential causes of gastrointestinal distress, such as infection or stress from experimental procedures.

Q6: Can I administer this compound via oral gavage?

A6: Yes, oral gavage is a suitable method for precise administration of this compound. This ensures that each animal receives the intended dose. Please refer to the detailed "Protocol for Oral Gavage in Mice" below.

Quantitative Data Summary

The following table summarizes effective dosages of this compound from various in vivo animal studies.

Animal ModelAdministration RouteDosageDurationKey Findings
RatsIn diet0.3% (w/w)4 weeksSignificantly increased cecal Bifidobacterium and total bacteria levels.[1]
RatsIn diet2.5% and 5% (w/w)4 weeksSignificantly higher butyrate concentration in cecal contents. No diarrhea or weight loss was observed.[2]
RatsIn drinking water2% (w/v)19 weeksSuppressed hyperinsulinemia induced by a high-fat diet.[4][5]
RatsIn drinking water4% (w/v)2 weeksAltered gut microbiota and bile acid metabolism in rats fed a high-fat diet.[3]
MiceIn diet5% (w/w)3 generationsIncreased locomotor activity and striatal dopamine and serotonin levels.[7]
DogsOral supplementation1g/day8 weeksIncreased fecal Bifidobacterium and butyrate concentrations.

Experimental Protocols

Protocol for Oral Gavage in Mice

This protocol provides a standardized method for the oral administration of this compound solutions to mice.

Materials:

  • This compound solution (prepared as described in Q2)

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip for adult mice)

  • 1 mL syringes

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg of body weight.

  • Gavage Needle Preparation:

    • Select a gavage needle of the correct length. The needle should extend from the corner of the mouse's mouth to the last rib.

    • Attach the gavage needle to a syringe filled with the this compound solution. Ensure there are no air bubbles in the syringe.

  • Animal Restraint:

    • Firmly grasp the mouse by the loose skin over the neck and back (scruffing) to immobilize its head. The body of the mouse should be supported.

  • Gavage Administration:

    • Gently introduce the gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle along the roof of the mouth towards the back of the throat. The mouse should swallow the needle as it is gently advanced.

    • If any resistance is met, immediately withdraw the needle and re-attempt. Do not force the needle.

    • Once the needle is in the esophagus, slowly and steadily depress the syringe plunger to deliver the solution.

    • After administration, gently withdraw the needle in a single, smooth motion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a few minutes after the procedure.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase animal_acclimation Animal Acclimation randomization Randomization into Control & Treatment Groups animal_acclimation->randomization diet_prep Basal Diet Preparation diet_prep->randomization kestose_prep This compound Solution Preparation administration Daily this compound Administration kestose_prep->administration randomization->administration monitoring Weekly Monitoring (Weight, Food/Water Intake) administration->monitoring sample_collection Sample Collection (Feces, Blood, Tissues) monitoring->sample_collection microbiota_analysis Gut Microbiota Analysis (16S rRNA Sequencing) sample_collection->microbiota_analysis metabolite_analysis Metabolite Analysis (SCFAs, etc.) sample_collection->metabolite_analysis gene_expression Gene Expression Analysis (qPCR) sample_collection->gene_expression data_analysis Statistical Data Analysis microbiota_analysis->data_analysis metabolite_analysis->data_analysis gene_expression->data_analysis

Caption: Experimental workflow for in vivo this compound studies.

signaling_pathway cluster_gut Gut Lumen cluster_microbiota Gut Microbiota cluster_host Host Response cluster_systemic Systemic Effects kestose This compound bifido ↑ Bifidobacterium kestose->bifido scfa ↑ SCFAs (Butyrate) bifido->scfa inflammation ↓ Pro-inflammatory Cytokines (e.g., TNF-α) scfa->inflammation glp1 ↑ GLP-1 Secretion scfa->glp1 gut_brain Gut-Brain Axis Modulation scfa->gut_brain glucose Improved Glucose Metabolism inflammation->glucose glp1->glucose neuro Altered Neurotransmitter Levels (Dopamine, Serotonin) gut_brain->neuro

Caption: Putative signaling pathways influenced by this compound.

References

Minimizing by-product formation in 1-Kestose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing by-product formation in 1-kestose synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enzymatic synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound synthesis, focusing on the minimization of by-product formation.

Issue 1: Low Yield of this compound and High Levels of Unreacted Sucrose
Possible Cause Recommendation Detailed Explanation
Suboptimal Reaction Time Optimize the reaction time by performing a time-course experiment.The concentration of this compound will increase to a maximum before decreasing as it is converted to nystose and other longer-chain fructooligosaccharides (FOS). It is crucial to stop the reaction when the peak this compound concentration is achieved.
Inadequate Enzyme Concentration Increase the enzyme concentration.A higher enzyme concentration can lead to a faster conversion of sucrose. However, an excessively high concentration might not be cost-effective and may not significantly improve the final yield[1].
Suboptimal Temperature or pH Optimize the reaction temperature and pH for the specific enzyme being used.Most enzymes used for this compound synthesis have optimal temperature and pH ranges. For example, invertase from Saccharomyces cerevisiae has an optimal pH of around 5.5[1]. Operating outside these ranges can significantly reduce enzyme activity.
Enzyme Inhibition Consider the potential for substrate or product inhibition.High concentrations of sucrose or the accumulation of glucose and fructose can inhibit the activity of some enzymes[1].
Issue 2: High Concentration of By-products (Nystose, Fructose, Glucose)
Possible Cause Recommendation Detailed Explanation
Prolonged Reaction Time Stop the reaction at the optimal time for maximal this compound concentration.As the reaction progresses, this compound can act as a fructosyl acceptor, leading to the formation of nystose (GF3) and other higher-degree-of-polymerization (DP) FOS[2].
Hydrolytic Side Reactions Maintain a high sucrose concentration.High initial sucrose concentrations (e.g., >40%) favor the transfructosylation reaction, which produces this compound, over the hydrolytic reaction that generates fructose and glucose[2].
Enzyme Specificity Select an enzyme with high transfructosylation and low hydrolytic activity.Different enzymes exhibit varying ratios of transferase to hydrolase activity. Enzymes like levansucrase can produce a variety of by-products, including 6-kestose and neokestose[3][4]. Plant-derived sucrose:sucrose 1-fructosyltransferases (1-SST) are known for their high selectivity in producing this compound[5].
Improper Enzyme Inactivation Ensure complete and rapid enzyme inactivation.Lingering enzyme activity after the optimal reaction time will lead to the degradation of this compound and the formation of by-products. Heat inactivation is a common and effective method[6].

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in enzymatic this compound synthesis?

A1: The most common by-products include:

  • Nystose (GF3): Formed by the transfer of a fructosyl group to a this compound molecule[2].

  • Fructose and Glucose: Resulting from the hydrolytic activity of the enzyme on sucrose[4].

  • Other Kestose Isomers: Depending on the enzyme used, isomers such as 6-kestose and neokestose can be formed[3][4][7].

  • Blastose: A sucrose isomer that can be formed, for example, by the levansucrase from B. megaterium[4].

Q2: How does the initial sucrose concentration affect this compound yield and by-product formation?

A2: A high initial sucrose concentration generally favors the synthesis of this compound and minimizes the formation of fructose and glucose by promoting the transfructosylation reaction over hydrolysis[1][2]. For instance, FOS formation is often detected at sucrose concentrations above 200 g/L[1]. Studies have shown that with high sucrose concentrations (e.g., 600-800 g/L), this compound can represent over 90% of the total FOS content[6].

Q3: What is the optimal temperature and pH for this compound synthesis?

A3: The optimal temperature and pH are highly dependent on the specific enzyme being used. For example, for the synthesis of FOS using invertase from Saccharomyces cerevisiae, a pH of 5.5 and a temperature of 40°C have been reported[1]. For the recombinant sucrose:sucrose 1-fructosyltransferase (1-SST) from Schedonorus arundinaceus, reactions have been conducted at 45°C and pH 5.5. It is crucial to consult the literature or the enzyme manufacturer's specifications for the optimal conditions for your enzyme.

Q4: How can I effectively stop the enzymatic reaction to prevent further by-product formation?

A4: A common and effective method to stop the reaction is through heat inactivation of the enzyme. This involves rapidly increasing the temperature of the reaction mixture to a point where the enzyme is denatured and loses its activity. For example, heating with water at 71.5°C has been used to inactivate Sa1-SSTrec. This prevents the further conversion of this compound to other FOS and its hydrolysis.

Q5: Are there specific enzymes that are better for selectively producing this compound?

A5: Yes, the choice of enzyme is critical. While enzymes like invertase and levansucrase can produce this compound, they often generate a mixture of FOS and other by-products[4][8]. Plant-derived sucrose:sucrose 1-fructosyltransferases (1-SST) are known for their high selectivity in producing this compound with minimal by-products[5]. Additionally, engineered or mutant enzymes are being developed to improve the specificity for this compound synthesis[8][9].

Data Presentation

Table 1: Influence of Reaction Conditions on this compound Synthesis
Enzyme SourceInitial Sucrose (g/L)Temperature (°C)pHMax this compound Yield (% of total sugars)Key By-productsReference
Schedonorus arundinaceus 1-SST600455.553-54Nystose
Schedonorus arundinaceus 1-SST800455.5~53Nystose
Saccharomyces cerevisiae Invertase525405.5~10 (total FOS)Glucose, Fructose[1]
Zymomonas mobilis Levansucrase60040-Part of 40% total FOS6-kestose, neokestose, blastose[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Recombinant 1-SST

This protocol is based on the methodology described for Schedonorus arundinaceus 1-SST.

1. Reaction Setup:

  • Prepare a reaction mixture containing 600 g/L of sucrose in 0.1 M sodium acetate buffer (pH 5.5).

  • Pre-incubate the reaction mixture at 45°C in a jacketed reactor with stirring (e.g., 100 rpm).

  • Initiate the reaction by adding the recombinant 1-SST enzyme to a final concentration of 6000 U/L.

2. Reaction Monitoring:

  • Take samples at regular intervals to monitor the concentrations of sucrose, glucose, fructose, this compound, and nystose using High-Performance Liquid Chromatography (HPLC).

3. Reaction Termination:

  • Once the maximum concentration of this compound is reached (as determined by the time-course analysis), terminate the reaction by heat inactivation.

  • Rapidly increase the temperature of the reaction mixture to 71.5°C to denature the enzyme.

4. Product Analysis:

  • Analyze the final product mixture using HPLC to determine the yield of this compound and the concentration of any by-products.

Protocol 2: Purification of this compound

For applications requiring high-purity this compound, further purification is necessary.

1. Decolorization and Ion Removal:

  • Treat the reaction product with activated carbon (e.g., 0.5% to 1.0% of the solid content) to remove colored impurities[5].

  • Perform ion purification using cation and anion exchange resins to remove salts[5].

2. Chromatographic Separation:

  • Utilize chromatographic techniques such as high-speed countercurrent chromatography (HSCCC) or column chromatography with a suitable stationary phase (e.g., Sephadex LH-20) to separate this compound from other sugars[10].

  • The mobile phase for HSCCC can be a mixture of acetonitrile and water (e.g., 80:20, v/v)[10].

3. Product Concentration and Confirmation:

  • Concentrate the fractions containing pure this compound under reduced pressure.

  • Confirm the identity and purity of the final product using techniques like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy[10].

Visualizations

Enzymatic_Synthesis_of_1_Kestose Sucrose Sucrose (Substrate) Enzyme Fructosyl- transferase (e.g., 1-SST) Sucrose->Enzyme Binds to One_Kestose This compound (Product) Enzyme->One_Kestose Transfructosylation (to another Sucrose) Glucose Glucose (By-product) Enzyme->Glucose Releases Hydrolysis_Products Fructose + Glucose (Hydrolysis By-products) Enzyme->Hydrolysis_Products Hydrolysis (Water as acceptor) Nystose Nystose (By-product) One_Kestose->Nystose Further Transfructosylation Troubleshooting_Logic Start Start: Low this compound Yield Check_Byproducts High By-products? Start->Check_Byproducts High_Nystose High Nystose Check_Byproducts->High_Nystose Yes High_Fructose_Glucose High Fructose/Glucose Check_Byproducts->High_Fructose_Glucose Yes Low_Byproducts Low By-products Check_Byproducts->Low_Byproducts No Optimize_Time Optimize Reaction Time (Stop Earlier) High_Nystose->Optimize_Time Increase_Sucrose Increase Sucrose Conc. High_Fructose_Glucose->Increase_Sucrose End Improved Yield Optimize_Time->End Increase_Sucrose->End Check_Conversion Low Sucrose Conversion? Low_Byproducts->Check_Conversion Optimize_Enzyme Optimize Enzyme Conc., Temp., pH Check_Conversion->Optimize_Enzyme Yes Check_Conversion->End No Optimize_Enzyme->End

References

Challenges in scaling up 1-Kestose production for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up 1-kestose production for research purposes.

Troubleshooting Guides

This section addresses specific issues that may arise during the enzymatic synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Enzyme Concentration Determine the optimal enzyme concentration by performing a series of small-scale reactions with varying enzyme concentrations while keeping the substrate concentration constant. As a general guideline, the enzyme concentration should be significantly lower than the substrate concentration, often in the range of a thousandth of the substrate concentration.[1] Plot the initial reaction velocity against the enzyme concentration to identify the linear range, ensuring the reaction rate is proportional to the amount of enzyme.[1]
Inappropriate Substrate (Sucrose) Concentration High sucrose concentrations can favor the transfructosylating activity of fructosyltransferases, leading to higher this compound production, while low concentrations may promote hydrolysis, reducing the yield.[2][3] Test a range of initial sucrose concentrations (e.g., 40-85% w/v) to find the optimal balance for your specific enzyme and reaction conditions.[3] For example, with Aspergillus phoenicis, an initial sucrose concentration of 750 g/L was found to be optimal.[4]
Non-Optimal pH and Temperature Enzyme activity is highly dependent on pH and temperature.[5] Determine the optimal pH and temperature for your specific fructosyltransferase by conducting experiments across a range of conditions. For instance, the fructosyltransferase from Aspergillus phoenicis has an optimal temperature of 60°C and an alkaline pH optimum around 8.0.[4] In contrast, the enzyme from Aspergillus niger ATCC 20611 has an optimal pH of 5.0-6.0 and an optimal temperature of 50-60°C.[4]
Enzyme Inactivation Prolonged reaction times or suboptimal conditions can lead to enzyme inactivation.[5] Monitor enzyme activity over time. If significant inactivation occurs before optimal yield is reached, consider using immobilized enzymes to enhance stability or implementing a temperature-controlled inactivation step once the desired this compound concentration is achieved to prevent product hydrolysis.[5]
Product Hydrolysis As the reaction progresses, the enzyme may begin to hydrolyze the newly formed this compound, especially if the sucrose concentration decreases significantly. To mitigate this, it's crucial to stop the reaction at the optimal time. This can be achieved by heat inactivation of the enzyme. Mathematical modeling can help predict the optimal reaction time to maximize this compound yield before significant hydrolysis occurs.[6]

Issue 2: Presence of Undesired By-products

Possible Causes and Solutions:

CauseRecommended Solution
Formation of Other Kestose Isomers Some fructosyltransferases produce other kestose isomers like 6-kestose and neokestose as side products.[7][8] The ratio of these isomers can sometimes be influenced by reaction conditions. Optimizing pH and temperature may help to favor the production of this compound.[7] If significant amounts of other isomers persist, downstream purification steps will be necessary to isolate this compound.
Formation of Higher Degree Fructooligosaccharides (FOS) The enzymatic reaction can continue, transferring more fructosyl units to this compound to form nystose (GF3) and other higher-degree FOS.[4][7] To minimize the formation of these by-products, the reaction should be terminated when the concentration of this compound is at its maximum.
Residual Monosaccharides and Disaccharides The reaction mixture will inevitably contain residual sucrose, as well as glucose and fructose generated during the reaction.[9] These can be removed during the downstream purification process using techniques like chromatography or nanofiltration.[9][10]

Issue 3: Difficulties in this compound Purification

Possible Causes and Solutions:

CauseRecommended Solution
Co-elution of Sugars in Chromatography The similar chemical properties of this compound, its isomers, and other FOS can make chromatographic separation challenging.[9] Utilize high-resolution chromatography techniques such as High-Performance Liquid Chromatography (HPLC) with specialized columns. For instance, a reversed-phase C18 column with polar end-capping has been successfully used for the separation of this compound, nystose, and raffinose.[11]
Low Purity After Initial Purification Steps A single purification method may not be sufficient to achieve high purity. A multi-step purification strategy is often required.[12][13] Consider a combination of techniques such as activated charcoal treatment to remove high-calorie sugars, followed by ligand-exchange chromatography or the use of membrane technologies like nanofiltration.[10][14] Yeast treatment has also been explored to selectively remove unwanted sugars.[15]
Product Loss During Purification Each purification step can lead to some loss of the target product. To minimize losses, optimize each step individually before integrating them into the overall process. Careful handling and precise control of parameters like flow rate in chromatography and pressure in membrane filtration are crucial.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of this compound I can expect from enzymatic synthesis?

The yield of this compound can vary significantly depending on the enzyme source, substrate concentration, and reaction conditions. Under optimized conditions, it is possible to achieve a state where this compound represents more than 90% of the total FOS content, which can be around 53-58% (w/w) of the total sugars in the reaction mixture.[6] For example, using intact mycelium of Aspergillus phoenicis, a yield of about 300 g of this compound per liter of reaction mixture was achieved after 8 hours.[4]

Q2: How can I accurately quantify the concentration of this compound in my reaction mixture?

High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a widely used and validated method for the quantification of this compound, glucose, and sucrose in reaction mixtures.[16][17][18] This technique allows for the separation and quantification of individual carbohydrates.[16][17] Other methods like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) can also be used for complex polysaccharide analysis.[18] For a simpler, semi-quantitative analysis, Thin-Layer Chromatography (TLC) coupled with image analysis can be a cost-effective option.[19]

Q3: What are the key parameters to monitor and control during the scale-up process?

When scaling up, it is crucial to monitor and control several parameters to ensure consistency and reproducibility. These include:

  • Temperature and pH: These directly impact enzyme activity and stability.[20]

  • Mixing and Agitation: In larger reactors, inefficient mixing can lead to gradients in temperature, pH, and substrate concentration, affecting the reaction rate and product distribution.[21]

  • Substrate and Enzyme Addition: The timing and rate of addition can influence the reaction kinetics.

  • Reaction Time: As discussed, stopping the reaction at the optimal time is critical to maximize this compound yield and minimize by-product formation.

Q4: Are there any stability concerns for this compound during production and storage?

This compound is generally stable under typical reaction and storage conditions. However, at acidic pH and high temperatures, it can be susceptible to hydrolysis. During the enzymatic production, the primary stability concern is its hydrolysis by the same enzyme that synthesizes it once the sucrose concentration drops. Therefore, timely inactivation of the enzyme is important. For long-term storage, it is advisable to store purified this compound in a cool, dry place.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a general methodology for the enzymatic synthesis of this compound using a fructosyltransferase.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of the fructosyltransferase enzyme in a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 5.5).[6] The optimal enzyme concentration should be predetermined as described in the troubleshooting section.

    • Dissolve sucrose in the same buffer to the desired final concentration (e.g., 600-800 g/L).[6]

  • Reaction Setup:

    • In a temperature-controlled reaction vessel with stirring, combine the enzyme solution and the sucrose solution.

    • Maintain the reaction at the optimal temperature for the enzyme (e.g., 45°C).

  • Reaction Monitoring:

    • Periodically withdraw samples from the reaction mixture.

    • Immediately inactivate the enzyme in the samples to stop the reaction. This can be done by heat treatment (e.g., boiling for 10 minutes).[22]

    • Analyze the samples using HPLC to determine the concentrations of sucrose, glucose, fructose, and this compound.[16][17]

  • Reaction Termination:

    • Once the concentration of this compound reaches its maximum (as determined by the monitoring step), terminate the entire reaction by inactivating the enzyme. For larger batches, this can be achieved by heating the entire reaction mixture (e.g., to 71.5°C).[6]

  • Downstream Processing:

    • Proceed with the purification of this compound from the reaction mixture.

Protocol 2: HPLC Analysis of this compound

This protocol outlines a method for the quantification of this compound using HPLC with a refractive index detector.

  • Instrumentation and Columns:

    • An HPLC system equipped with a refractive index (RI) detector.

    • A suitable column for carbohydrate analysis, such as a reversed-phase C18 column (e.g., 150 x 4.6 mm, 4 µm) with polar end-capping.[11]

  • Mobile Phase and Gradient:

    • A common mobile phase is a gradient of ultrapure water (Solvent A) and acetonitrile (Solvent B).[11]

    • An example of a gradient program is: 0–8 min: 100% A; 8–9 min: 80% B; 9–12 min: 80% B; 12–13 min: 100% A; 13–20 min: 100% A.[11]

  • Sample Preparation:

    • Dilute the reaction samples with ultrapure water to a concentration within the linear range of the calibration curve.

    • Filter the diluted samples through a 0.45 µm filter before injection.

  • Calibration:

    • Prepare a series of standard solutions of known concentrations for glucose, fructose, sucrose, and this compound.

    • Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration for each sugar.

  • Quantification:

    • Inject the prepared samples into the HPLC system.

    • Identify the peaks corresponding to each sugar based on their retention times.

    • Quantify the concentration of each sugar in the samples by comparing their peak areas to the respective calibration curves.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Downstream Enzyme_Prep Enzyme Solution (Fructosyltransferase) Reaction_Vessel Temperature-Controlled Reaction Vessel Enzyme_Prep->Reaction_Vessel Substrate_Prep Substrate Solution (Sucrose) Substrate_Prep->Reaction_Vessel Monitoring Reaction Monitoring (HPLC Analysis) Reaction_Vessel->Monitoring Sampling Termination Enzyme Inactivation (Heat Treatment) Reaction_Vessel->Termination Monitoring->Reaction_Vessel Feedback for Optimal Time Purification This compound Purification Termination->Purification

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield Enzyme_Conc Suboptimal Enzyme Concentration Start->Enzyme_Conc Substrate_Conc Inappropriate Substrate Concentration Start->Substrate_Conc Conditions Non-Optimal pH & Temperature Start->Conditions Inactivation Enzyme Inactivation Start->Inactivation Hydrolysis Product Hydrolysis Start->Hydrolysis Optimize_Enzyme Optimize Enzyme Concentration Enzyme_Conc->Optimize_Enzyme Optimize_Substrate Optimize Sucrose Concentration Substrate_Conc->Optimize_Substrate Optimize_Conditions Optimize Reaction Conditions Conditions->Optimize_Conditions Stabilize_Enzyme Use Immobilized Enzyme or Control Reaction Time Inactivation->Stabilize_Enzyme Stop_Reaction Timely Reaction Termination Hydrolysis->Stop_Reaction

References

Validation & Comparative

1-Kestose vs. Inulin: A Comparative Study on Prebiotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

The landscape of prebiotics is continually evolving, with a growing focus on the specific effects of different oligosaccharides on gut health and systemic physiology. Among the most studied are fructans, which include the well-known inulin and the emerging short-chain fructo-oligosaccharide (scFOS), 1-kestose. While both are recognized for their ability to selectively nourish beneficial gut bacteria, emerging evidence suggests significant differences in their fermentation profiles, impact on microbial composition, and subsequent physiological effects. This guide provides a detailed comparison of this compound and inulin, supported by experimental data, to inform research and development in the fields of nutrition, microbiology, and therapeutics.

Impact on Gut Microbiota Composition

Both this compound and inulin are lauded for their bifidogenic effects, promoting the growth of beneficial Bifidobacterium species. However, the degree and selectivity of this stimulation appear to differ significantly.

This compound , as the smallest fructo-oligosaccharide, is readily fermented by specific beneficial bacteria. Studies have consistently demonstrated its potent ability to increase the abundance of Bifidobacterium.[1][2][3][4] Notably, research suggests that this compound is superior to mixtures of FOS in selectively stimulating bifidobacteria.[3][4] Beyond its bifidogenic properties, this compound has been shown to efficiently stimulate the growth of Faecalibacterium prausnitzii, a key butyrate producer with significant anti-inflammatory properties.[5] Some studies have reported a tenfold increase in F. prausnitzii abundance following this compound supplementation.[5]

Inulin , a long-chain fructan, is fermented by a broader range of gut microbes.[6] While it consistently increases Bifidobacterium levels, the effect on other genera can be more variable.[7] Some studies have also reported increases in Anaerostipes, Faecalibacterium, and Lactobacillus following inulin supplementation.[7] However, the response to inulin can be influenced by the baseline composition of an individual's gut microbiota.[8]

Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which play crucial roles in gut health and systemic metabolism.

This compound supplementation has been linked to a significant increase in butyrate levels.[5][9] This is likely due to its potent stimulation of butyrate-producing bacteria like Faecalibacterium prausnitzii.[5] In some animal studies, butyrate concentrations were found to be approximately 10-fold higher in groups supplemented with this compound compared to controls.[5] Increased production of acetate and propionate has also been observed.[10][11]

Inulin fermentation also leads to the production of all three major SCFAs.[12][13][14] Inulin is known to be particularly effective at producing butyrate.[15] However, the ratio of these SCFAs can vary. Some studies indicate that inulin fermentation primarily yields acetate, followed by butyrate and propionate.[13]

Data Summary: this compound vs. Inulin

FeatureThis compoundInulin
Structure Short-chain fructo-oligosaccharide (DP=3)[16]Long-chain polysaccharide (DP 10-60)[5]
Primary Fermenting Bacteria Highly selective for Bifidobacterium and Faecalibacterium prausnitzii[3][5]Fermented by a broader range of bacteria, including Bifidobacterium, Lactobacillus, and Faecalibacterium[6][7]
Effect on Bifidobacterium Strong and selective stimulation[1][3][4]Consistent increase in abundance[7]
Effect on Faecalibacterium prausnitzii Significant increase (up to 10-fold)[5]Moderate increase reported in some studies[6]
Primary SCFA Production High butyrate production[5][9]Primarily acetate, also significant butyrate and propionate[13]
Impact on Insulin Sensitivity Shown to ameliorate insulin resistance[1][17][18]Can improve glucose and lipid metabolism[12][19]
Immune Modulation Reduces adipose tissue inflammation[9]Modulates gut-associated lymphoid tissue (GALT) and systemic immunity[19][20][21]

Experimental Protocols

Study on the Effects of this compound on Gut Microbiota and Insulin Resistance in Overweight Humans
  • Objective: To investigate the effect of this compound supplementation on fasting insulin concentration and gut microbiota composition in obesity-prone individuals.

  • Methodology: A randomized, double-blind, placebo-controlled trial was conducted. Participants were supplemented with 10g of this compound per day for 12 weeks. Stool samples were collected at baseline and at the end of the intervention for 16S rRNA sequencing to analyze gut microbiota composition. Fasting serum insulin levels were also measured.[1][2][18]

  • Key Findings: The this compound group showed a significant reduction in fasting serum insulin levels.[1][2][18] This was accompanied by a significant increase in the relative abundance of fecal Bifidobacterium.[1][2]

Study on the Effects of Inulin on Gut Microbial Composition in Humans
  • Objective: To systematically review the evidence for the effects of inulin supplementation on the human gut microbiome.

  • Methodology: A systematic review of randomized, double-blind, placebo-controlled trials was conducted. The review included studies that assessed the effects of inulin on microbiome composition in adults using 16S sequencing.[7]

  • Key Findings: The most consistent finding across studies was a significant increase in the abundance of Bifidobacterium.[7] Increases in Anaerostipes, Faecalibacterium, and Lactobacillus, and a decrease in Bacteroides were also reported.[7]

Visualizing the Mechanisms

To better understand the distinct pathways through which this compound and inulin exert their prebiotic effects, the following diagrams illustrate their metabolism and impact on the gut-health axis.

Prebiotic_Metabolism cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Selective Fermentation Inulin Inulin Inulin->Gut Microbiota Broad Fermentation SCFAs SCFAs Gut Microbiota->SCFAs Production Enterocytes Enterocytes SCFAs->Enterocytes Energy Source Systemic Circulation Systemic Circulation SCFAs->Systemic Circulation Absorption

Caption: Comparative metabolism of this compound and inulin in the gut.

Experimental_Workflow Recruitment Recruitment of Obesity-Prone Subjects Baseline Baseline Data Collection (Stool & Blood Samples) Recruitment->Baseline Randomization Randomization Group_1K This compound Group (10g/day for 12 weeks) Randomization->Group_1K Group_P Placebo Group Randomization->Group_P Endpoint End of Intervention Data Collection (Stool & Blood Samples) Group_1K->Endpoint Group_P->Endpoint Baseline->Randomization Analysis 16S rRNA Sequencing & Insulin Measurement Endpoint->Analysis Results Results Analysis->Results

Caption: Workflow of a clinical trial comparing this compound and placebo.

Signaling_Pathway cluster_gut Gut cluster_immune Immune System Prebiotics This compound / Inulin Microbiota Microbiota Prebiotics->Microbiota Fermentation Butyrate Butyrate Microbiota->Butyrate Production GALT Gut-Associated Lymphoid Tissue Butyrate->GALT Modulation Systemic_Immunity Systemic_Immunity GALT->Systemic_Immunity Influence

References

Validating the In Vivo Anti-Inflammatory Effects of 1-Kestose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of 1-Kestose against other alternatives, supported by experimental data. We delve into the detailed methodologies of key experiments and present quantitative data in clearly structured tables for ease of comparison. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams to provide a comprehensive understanding of the mechanisms of action.

This compound: A Prebiotic with Potent Anti-inflammatory Properties

This compound, a naturally occurring fructooligosaccharide (FOS), has demonstrated significant anti-inflammatory effects in various in vivo models. Its primary mechanism of action is attributed to its role as a prebiotic, modulating the gut microbiota to favor the growth of beneficial bacteria. This modulation leads to an increased production of short-chain fatty acids (SCFAs), particularly butyrate, which is a potent anti-inflammatory molecule.

Comparative Analysis of Anti-inflammatory Effects

This section compares the in vivo anti-inflammatory effects of this compound with other prebiotics, such as inulin and other fructooligosaccharides (FOS). While direct in vivo comparisons with pharmaceutical anti-inflammatory agents like NSAIDs are limited, the potent effects of this compound's primary metabolite, butyrate, suggest a promising natural alternative.

Table 1: Comparison of In Vivo Anti-inflammatory Effects of this compound and Alternatives in High-Fat Diet-Induced Inflammation Models
Parameter This compound Inulin Other FOS Control (High-Fat Diet) Reference
Animal Model Sprague-Dawley RatsC57/BL MiceRatsSprague-Dawley Rats / C57/BL Mice[1],[2]
Dosage 2% (w/v) in drinking water10% (w/w) in diet10% in diet-[1],[2]
Duration 19 weeks16 weeks4 weeks-[1],[2]
TNF-α mRNA (Adipose Tissue) Restored to control levelsSignificant reduction-Increased[1],[3]
Cecal Butyrate Levels Significantly increased (approx. 10-fold vs. control)IncreasedIncreased (approx. 5-fold vs. control)Reduced[4],[5]
Beneficial Bacteria (e.g., Bifidobacterium, Faecalibacterium prausnitzii) Significantly increasedIncreasedIncreased-[4]

Experimental Protocols

High-Fat Diet-Induced Adipose Tissue Inflammation Model in Rats

This model is commonly used to investigate obesity-related low-grade chronic inflammation and to evaluate the efficacy of anti-inflammatory compounds.

1. Animals and Acclimation:

  • Male Sprague-Dawley rats (8 weeks old) are individually housed in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±5% humidity).

  • Animals are provided with ad libitum access to water and a standard chow diet for a one-week acclimation period.

2. Diet and Treatment Groups:

  • Control Group: Fed a standard chow diet.

  • High-Fat Diet (HFD) Group: Fed a diet where 60% of kilocalories are derived from fat.

  • This compound Group: Fed an HFD with this compound administered in the drinking water (e.g., 2% w/v).[1]

  • Alternative Prebiotic Group: Fed an HFD supplemented with the alternative prebiotic (e.g., 10% w/w inulin in the diet).[2]

3. Experimental Duration:

  • The dietary interventions are typically maintained for a period of 8 to 19 weeks to induce a chronic inflammatory state.[1]

4. Assessment of Inflammation:

  • Tissue Collection: At the end of the experimental period, animals are euthanized, and epididymal adipose tissue is collected.

  • Gene Expression Analysis: RNA is extracted from the adipose tissue, and the expression of pro-inflammatory cytokine genes (e.g., Tnf-α, Il-6, Il-1β) is quantified using real-time quantitative PCR (RT-qPCR).

  • Immunohistochemistry: Adipose tissue sections are stained for markers of immune cell infiltration, such as F4/80 for macrophages.

  • SCFA Analysis: Cecal contents are collected to measure the concentrations of short-chain fatty acids (e.g., butyrate, propionate, acetate) using gas chromatography-mass spectrometry (GC-MS).

  • Gut Microbiota Analysis: DNA is extracted from cecal contents, and 16S rRNA gene sequencing is performed to analyze the composition of the gut microbiota.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound are primarily mediated by the metabolic reprogramming of the gut microbiota and the subsequent increase in butyrate production.

Diagram 1: this compound Anti-inflammatory Signaling Pathway

This compound Anti-inflammatory Signaling Pathway cluster_gut Gut Lumen cluster_colonocyte Colonocyte This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Fermentation Butyrate Butyrate Gut Microbiota->Butyrate Production HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibition Butyrate->HDAC NF-κB NF-κB HDAC->NF-κB Activation Pro-inflammatory Cytokines TNF-α, IL-6, IL-1β NF-κB->Pro-inflammatory Cytokines Transcription

Caption: this compound is fermented by gut microbiota to produce butyrate, which inhibits HDAC, leading to reduced NF-κB activation and pro-inflammatory cytokine production.

Diagram 2: Experimental Workflow for In Vivo Validation

Experimental Workflow Animal Model Rodent Model (High-Fat Diet) Treatment Groups Control vs. This compound vs. Alternatives Animal Model->Treatment Groups Inflammation Induction Chronic High-Fat Diet Feeding Treatment Groups->Inflammation Induction Data Collection Adipose Tissue & Cecal Contents Inflammation Induction->Data Collection Analysis RT-qPCR (Cytokines) GC-MS (SCFAs) 16S rRNA Sequencing Data Collection->Analysis Outcome Comparative Anti-inflammatory Efficacy Analysis->Outcome

Caption: Workflow for evaluating the in vivo anti-inflammatory effects of this compound.

Conclusion

The in vivo evidence strongly supports the anti-inflammatory effects of this compound, primarily through its modulation of the gut microbiota and the subsequent increase in butyrate production. Comparative data suggests that this compound is a highly effective prebiotic, potentially outperforming other FOS in stimulating the production of this key anti-inflammatory metabolite. While further head-to-head studies with established anti-inflammatory drugs are warranted, the existing data positions this compound as a promising natural compound for mitigating chronic low-grade inflammation, particularly in the context of metabolic disorders. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

Designing Placebo-Controlled Clinical Trials for 1-Kestose Supplementation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the design and methodology of placebo-controlled clinical trials for 1-Kestose supplementation. It aims to offer an objective comparison of different trial designs and experimental protocols based on currently available data, serving as a resource for researchers and professionals in the field of drug development and nutritional science.

Comparative Analysis of Placebo-Controlled Trial Designs for this compound

The efficacy and physiological effects of this compound, a type of fructooligosaccharide, have been investigated in various clinical settings. A review of existing placebo-controlled trials reveals key parameters and outcome measures that are crucial for robust study design. The following tables summarize and compare the design elements of several notable studies.

Table 1: Comparison of Clinical Trial Designs for this compound Supplementation
Study Focus Participant Population No. of Participants Dosage of this compound Placebo Duration Primary Outcome Measures Key Findings for this compound Group
Metabolic Health Obesity-prone adults38 (20 in kestose group)[1]10 g/day [1]Maltodextrin[1]12 weeks[1]Fasting serum insulin, Gut microbiota composition[1]Significant reduction in fasting serum insulin; significant increase in fecal Bifidobacterium[1][2]
Gastrointestinal Health (Ulcerative Colitis) Patients with mild to moderate active ulcerative colitis40 (20 in kestose group)[3]Not specifiedMaltose[3]8 weeks[3]Lichtiger clinical activity index, Ulcerative Colitis Endoscopic Index of Severity[3]Significantly lower clinical activity index; higher rates of clinical remission and response[3][4]
Oncology (Pancreatic Cancer) Patients with pancreatic ductal adenocarcinomaNot specified in abstract9 g/day [5]Non-administration group (no placebo)[6]12 weeks[5]Cancer marker CA19-9, Neutrophil-to-lymphocyte ratio (NLR), Gut microbiota[5]Significant decrease in CA19-9 and NLR; significant decrease in Escherichia coli[5][6]
Pediatric Health (Constipation) Constipated kindergarten children22 (10 in kestose group)[[“]]3 g/day [[“]]Maltose[[“]]8 weeks[[“]]Defecation frequency, Stool volume, Gut microbiota[[“]]Significant increase in weekly defecations and days with defecation[[“]]
Neonatal Health Low-birth-weight neonates26 (13 in kestose group)[8]0.3 g/day Lactulose[9]4 weeks[9]Gut microbiota composition, Adverse events[9]Significantly higher total bacteria count; comparable safety to lactulose[9]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the reproducibility and validity of clinical trial results. Below are summaries of key methodologies employed in this compound research.

Gut Microbiota Analysis: 16S rRNA Gene Sequencing

This method is used to profile the composition of the gut microbiota.

  • Sample Collection and Storage : Fecal samples are collected from participants at baseline and at the end of the intervention period. Samples are immediately stored at -80°C until analysis.

  • DNA Extraction : Bacterial DNA is extracted from fecal samples using commercially available kits that typically involve mechanical disruption (bead-beating) to lyse bacterial cells, followed by purification of the DNA.

  • PCR Amplification : The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by polymerase chain reaction (PCR) using universal primers.

  • Library Preparation and Sequencing : The amplified DNA fragments are used to prepare a sequencing library, which is then sequenced on a high-throughput platform such as the Illumina MiSeq.

  • Data Analysis : The sequencing data is processed using bioinformatics pipelines to perform quality control, classify sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), and determine the taxonomic composition of the microbiota. Statistical analyses are then conducted to identify changes in microbial diversity and the relative abundance of specific taxa between the this compound and placebo groups.

Short-Chain Fatty Acid (SCFA) Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

SCFAs are key metabolites produced by the gut microbiota from the fermentation of dietary fibers like this compound.

  • Sample Preparation : Fecal samples are homogenized, and SCFAs are extracted, often using an acidified aqueous solution followed by solvent extraction (e.g., with diethyl ether). An internal standard is added for quantification.

  • Derivatization : To improve volatility for GC analysis, SCFAs are often derivatized to form esters (e.g., propyl esters).

  • GC-MS Analysis : The derivatized SCFAs are separated and quantified using a gas chromatograph coupled to a mass spectrometer. The mass spectrometer identifies the different SCFAs based on their mass-to-charge ratio, and the gas chromatograph quantifies their abundance.

  • Data Analysis : The concentrations of individual SCFAs (e.g., acetate, propionate, butyrate) are calculated based on the peak areas relative to the internal standard.

Clinical Outcome Measures
  • Fasting Insulin and Glucose : Blood samples are collected after an overnight fast. Serum or plasma is separated, and insulin levels are measured using an immunoassay. Glucose levels are measured using a standard enzymatic assay. These values can be used to calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR).

  • Lichtiger Clinical Activity Index for Ulcerative Colitis : This is a scoring system based on patient-reported symptoms, including diarrhea, nocturnal stools, visible blood in stool, fecal incontinence, abdominal pain/cramping, general wellbeing, and the need for anti-diarrheal drugs.

  • Cancer Markers (CA19-9 and NLR) : Blood samples are collected, and the concentration of the carbohydrate antigen 19-9 (CA19-9) is determined using an immunoassay. The neutrophil-to-lymphocyte ratio (NLR) is calculated by dividing the absolute neutrophil count by the absolute lymphocyte count from a complete blood count.

  • Assessment of Constipation in Children : This typically involves a daily diary kept by parents to record the frequency of defecation, stool consistency (using a standardized scale like the Bristol Stool Form Scale), and any associated symptoms like straining or pain.

Visualizing Workflows and Pathways

Experimental Workflow for a Placebo-Controlled Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial of this compound supplementation.

G cluster_screening Screening & Recruitment cluster_baseline Baseline Assessment (Week 0) cluster_intervention Intervention (e.g., 12 Weeks) cluster_followup Follow-up Assessments cluster_analysis Data Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization InformedConsent->Randomization BaselineData Baseline Data Collection (Clinical, Fecal, Blood Samples) Randomization->BaselineData GroupA Group A: This compound Supplementation GroupB Group B: Placebo MidpointData Mid-point Data Collection (Optional) GroupA->MidpointData GroupB->MidpointData FinalData Final Data Collection (Clinical, Fecal, Blood Samples) MidpointData->FinalData Unblinding Unblinding FinalData->Unblinding StatisticalAnalysis Statistical Analysis (Comparison of Outcomes) Unblinding->StatisticalAnalysis

A typical workflow for a placebo-controlled clinical trial of this compound.
Hypothesized Signaling Pathway of this compound's Effects

This compound is not directly absorbed by the host but is fermented by gut bacteria into short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs then act as signaling molecules by binding to G-protein coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41), on various host cells.

G cluster_gut Gut Lumen cluster_host Host Cell (e.g., Intestinal Epithelial, Immune Cell) cluster_receptors SCFA Receptors cluster_signaling Downstream Signaling cluster_effects Physiological Effects Kestose This compound GutMicrobiota Gut Microbiota (e.g., Bifidobacterium) Kestose->GutMicrobiota Fermentation SCFAs SCFAs (Butyrate, Propionate, Acetate) GutMicrobiota->SCFAs FFAR2 FFAR2 (GPR43) SCFAs->FFAR2 Binds FFAR3 FFAR3 (GPR41) SCFAs->FFAR3 Binds G_protein G-protein Activation (Gαi/o, Gαq/11) FFAR2->G_protein FFAR3->G_protein SignalingPathways Activation of Signaling Pathways (e.g., MAPK, PI3K/Akt) G_protein->SignalingPathways GeneExpression Modulation of Gene Expression (e.g., via NF-κB, HDAC inhibition) SignalingPathways->GeneExpression AntiInflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α, ↑ IL-10) GeneExpression->AntiInflammatory MetabolicRegulation Metabolic Regulation (e.g., Improved Insulin Sensitivity) GeneExpression->MetabolicRegulation GutBarrier Improved Gut Barrier Function GeneExpression->GutBarrier

Hypothesized signaling pathway of this compound via SCFA production and receptor activation.

References

1-Kestose vs. Nystose: A Comparative Analysis of Bifidogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bifidogenic properties of two key fructooligosaccharides (FOS), 1-kestose and nystose. The information presented is supported by experimental data to assist researchers and professionals in the selection of prebiotics for further investigation and application.

Superior Bifidogenic Activity of this compound

Multiple in vitro and in vivo studies have demonstrated that this compound exhibits a more potent and selective bifidogenic effect compared to nystose.[1][2][3][4][5] This enhanced activity is largely attributed to its lower degree of polymerization. As a trisaccharide, this compound is more readily fermented by a wider range of Bifidobacterium species than the tetrasaccharide nystose.[2] This preferential utilization leads to a more significant increase in the population of beneficial bifidobacteria and a greater production of short-chain fatty acids (SCFAs), such as acetate, which are key indicators of prebiotic activity.[2]

Quantitative Comparison of Bifidogenic Efficacy

The following table summarizes the growth of various Bifidobacterium strains when cultured in the presence of this compound versus nystose. The data consistently show superior or equivalent growth with this compound across multiple species.

Bifidobacterium StrainGrowth on this compound (GF₂)Growth on Nystose (GF₃)Key Findings
B. longum ATCC 15707ᵀHigher growth rateLower growth rateSignificantly better utilization of this compound.
B. catenulatum ATCC 27539Higher growth rateLower growth rateThis compound is a more effective prebiotic for this strain.
B. pseudocatenulatum ATCC 27919ᵀLower growth rateHigher growth rateThis strain shows a preference for the longer-chain nystose.
B. adolescentis ATCC 15705Equal growth rateEqual growth rateBoth FOS are utilized equally well by this strain.

Experimental Protocols

To provide a comprehensive understanding of how the bifidogenic activity of these compounds is assessed, a detailed, synthesized experimental protocol for an in vitro study is outlined below. This protocol combines methodologies reported in the scientific literature.[6][7]

In Vitro Fermentation Model for Assessing Bifidogenic Activity

Objective: To compare the ability of this compound and nystose to promote the growth of Bifidobacterium species and stimulate SCFA production in a controlled anaerobic environment.

1. Bacterial Strains and Pre-culture:

  • Bifidobacterium strains (e.g., B. longum, B. breve) are obtained from a reputable culture collection.
  • Strains are pre-cultured anaerobically at 37°C for 24 hours in a suitable growth medium such as MRS broth supplemented with 0.05% L-cysteine hydrochloride to ensure viability and active growth.[6]

2. Fermentation Medium:

  • A basal medium mimicking the human colon environment is prepared. A common formulation includes peptone, yeast extract, and salts.
  • The medium is divided into three groups:
  • Control group: No added carbohydrate source.
  • Experimental group 1: Supplemented with 1% (w/v) this compound.
  • Experimental group 2: Supplemented with 1% (w/v) nystose.
  • All media are sterilized by autoclaving.

3. Fermentation Conditions:

  • The fermentation is initiated by inoculating the media with a standardized concentration of the pre-cultured Bifidobacterium strain (e.g., 1% v/v).
  • Cultures are incubated anaerobically at 37°C for 48 hours. Anaerobic conditions are maintained using an anaerobic chamber or gas-pack system.

4. Measurement of Bacterial Growth:

  • Bacterial growth is monitored over the 48-hour period by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals (e.g., 0, 12, 24, 48 hours).
  • At the end of the fermentation, bacterial populations are quantified using quantitative real-time PCR (qPCR) targeting the 16S rRNA gene specific to Bifidobacterium.[1][2][3]

5. Analysis of Short-Chain Fatty Acids (SCFAs):

  • At the conclusion of the fermentation, culture supernatants are collected by centrifugation.
  • SCFA (acetate, propionate, butyrate) concentrations in the supernatant are quantified using gas chromatography with flame ionization detection (GC-FID).[4][5] Samples are typically acidified and extracted before injection into the GC system.

Visualizing the Processes

To further clarify the experimental and metabolic aspects discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis strain Bifidobacterium Strain preculture Anaerobic Pre-culture (24h, 37°C) strain->preculture inoculation Inoculate with Pre-culture preculture->inoculation media_prep Prepare Basal Medium control Control (No Sugar) media_prep->control kestose 1% this compound media_prep->kestose nystose 1% Nystose media_prep->nystose control->inoculation kestose->inoculation nystose->inoculation incubation Anaerobic Incubation (48h, 37°C) inoculation->incubation sampling Collect Samples at 0, 12, 24, 48h incubation->sampling od_measurement Measure Optical Density (OD600) sampling->od_measurement qpcr Quantify Bifidobacteria (qPCR) sampling->qpcr scfa_analysis Analyze SCFAs (GC-FID) sampling->scfa_analysis

Experimental workflow for comparing the bifidogenic activity of this compound and nystose.

The metabolic breakdown of fructooligosaccharides in Bifidobacterium is a key determinant of their prebiotic potential. The following diagram illustrates the general pathway for FOS metabolism in these beneficial microbes.

FOS_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular (Bifidobacterium) kestose This compound transport FOS Transporter kestose->transport nystose Nystose nystose->transport kestose_in This compound hydrolysis β-fructofuranosidase kestose_in->hydrolysis nystose_in Nystose nystose_in->hydrolysis fructose Fructose hydrolysis->fructose glucose Glucose hydrolysis->glucose f6ppk Fructose-6-Phosphate Phosphoketolase (F6PPK) Pathway fructose->f6ppk glucose->f6ppk scfa Acetate, Lactate (SCFAs) f6ppk->scfa transport->kestose_in transport->nystose_in

Generalized metabolic pathway of fructooligosaccharides in Bifidobacterium.

Conclusion

The available evidence strongly indicates that this compound is a more effective prebiotic for stimulating the growth of many beneficial Bifidobacterium species compared to nystose. This is primarily due to its shorter chain length, which allows for more efficient uptake and metabolism by these gut microbes. For researchers and developers in the field of functional foods and therapeutics, this compound represents a promising candidate for applications aimed at modulating the gut microbiota to improve host health. Further research into the species-specific utilization of these FOS and their impact on the wider gut microbial community will continue to refine our understanding and application of these valuable prebiotics.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Kestose Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent analytical methods for the quantification of 1-Kestose: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). The selection of a robust and reliable analytical method is critical for accurate measurement of this compound in various matrices, from raw materials to finished products. This document presents a summary of their performance characteristics, detailed experimental protocols, and a workflow for method cross-validation.

Comparative Performance of Analytical Methods

The choice between HPLC-RID and HPAE-PAD for this compound quantification depends on the specific requirements of the analysis, such as sensitivity, sample matrix complexity, and throughput. The following table summarizes the key quantitative performance parameters for each method based on published data.

Validation ParameterHPLC-RIDHPAE-PAD
Limit of Detection (LOD) 0.090 g/L[1] - 0.7 mg/mL[2]0.085 µg/g[1]
Limit of Quantification (LOQ) 0.214 g/L[1] - 1.4 mg/mL[2]Not explicitly stated, but typically higher than LOD
Linearity Range 0.25 - 5.0 g/L[1], 4.3 - 22.0 mg/mL[2]1.22 - 15.20 µg/g[1]
Precision (%RSD) Typically <15%[3]2.80%[1]
Accuracy (% Recovery) Data not consistently reported across studies93.97%[1]

Experimental Protocols

Detailed methodologies for both HPLC-RID and HPAE-PAD are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions and sample types.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is widely used for the quantification of sugars due to its simplicity and robustness.

Instrumentation:

  • HPLC system equipped with a refractive index detector.

  • Column: Synergi™ Hydro-RP C18 (150 × 4.6 mm, 4 µm) or similar.[1]

Reagents:

  • Ultrapure water

  • Acetonitrile (HPLC grade)

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in ultrapure water. Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 0.25 to 5.0 g/L).[1]

  • Sample Preparation: Dilute samples in ultrapure water and filter through a 0.45 µm membrane filter before injection.[1]

  • Chromatographic Conditions: [1]

    • Mobile Phase A: Ultrapure water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0–8 min: 100% A

      • 8–9 min: 20% A, 80% B

      • 9–12 min: 20% A, 80% B

      • 12–13 min: 100% A

      • 13–20 min: 100% A

    • Flow Rate: 0.7 mL/min (1.5 mL/min from 13-20 min)

    • Column Temperature: 35 °C

    • Injection Volume: 20 µL

    • Detector Temperature: 35 °C

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD offers high sensitivity and selectivity for carbohydrate analysis, making it suitable for complex matrices and low concentration samples.

Instrumentation:

  • Ion chromatography system equipped with a pulsed amperometric detector with a gold electrode.

  • Column: CarboPac PA1 or similar.[1]

Reagents:

  • Sodium hydroxide (NaOH) solution

  • Sodium acetate (NaOAc) solution

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and create calibration standards in the desired concentration range (e.g., 1.22 - 15.20 µg/g).[1]

  • Sample Preparation: Prepare samples as described for the HPLC-RID method.

  • Chromatographic Conditions: [1]

    • Mobile Phase: Gradient of NaOH and NaOAc solutions. The exact gradient program should be optimized based on the specific column and instrument.

    • Detection: Pulsed amperometry with a gold working electrode.

  • Quantification: Similar to the HPLC-RID method, use a calibration curve based on the peak areas of the this compound standards to quantify the analyte in the samples.

Cross-Validation Workflow

Cross-validation is a critical step to ensure that different analytical methods produce comparable results. This is particularly important when transferring methods between laboratories or when comparing data from different studies. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound measurement.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_comparison Comparison and Decision cluster_outcome Outcome Define_Criteria Define Acceptance Criteria (e.g., %Difference < 20%) Prepare_Samples Prepare a Set of Identical Samples (Spiked and/or Incurred) Define_Criteria->Prepare_Samples Analyze_HPLC Analyze Samples with Method A (e.g., HPLC-RID) Prepare_Samples->Analyze_HPLC Analyze_HPAE Analyze Samples with Method B (e.g., HPAE-PAD) Prepare_Samples->Analyze_HPAE Compare_Results Compare Results from Both Methods Analyze_HPLC->Compare_Results Analyze_HPAE->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman, Deming Regression) Compare_Results->Statistical_Analysis Decision Decision: Methods are Equivalent? Statistical_Analysis->Decision Equivalent Methods are Interchangeable Decision->Equivalent Yes Not_Equivalent Investigate Discrepancies and Re-evaluate Decision->Not_Equivalent No

References

A Comparative Analysis of 1-Kestose and Galactooligosaccharides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical properties, production, and physiological effects of two leading prebiotics, supported by experimental data.

This guide provides a comprehensive comparison of 1-Kestose and Galactooligosaccharides (GOS), two prominent prebiotics in the fields of nutrition and pharmacology. We will delve into their distinct chemical structures, industrial production methods, and critically, their differential impacts on the gut microbiota and host physiology. This analysis is supported by a review of experimental data from in vitro and in vivo studies, offering researchers, scientists, and drug development professionals a robust resource for informed decision-making.

Chemical Structure and Production

This compound and GOS, while both classified as prebiotics, possess unique structural and compositional characteristics that dictate their metabolic fate and biological activity.

This compound is a trisaccharide and the smallest member of the fructooligosaccharide (FOS) family.[1][2] Its structure consists of a fructose molecule linked to sucrose.[1] Natural sources of this compound include various plants like onions, asparagus, and wheat. Industrial production of this compound is primarily achieved through enzymatic synthesis using fructosyltransferases. These enzymes catalyze the transfer of a fructose unit from a sucrose donor to another sucrose molecule.

Galactooligosaccharides (GOS) are a mixture of oligosaccharides composed of galactose units with a terminal glucose unit. The chain length of GOS can vary, typically ranging from two to eight monosaccharide units.[3] GOS are naturally present in human milk. The primary method for industrial GOS production is the enzymatic conversion of lactose, a major component of bovine milk, using β-galactosidases.[3]

Comparative Data on Production and Composition

The following table summarizes the key differences in the production and composition of this compound and GOS.

FeatureThis compoundGalactooligosaccharides (GOS)
Classification Fructooligosaccharide (FOS)Galactooligosaccharide
Primary Monosaccharide FructoseGalactose
Structure Trisaccharide (Glucose-Fructose-Fructose)Mixture of oligosaccharides with varying chain lengths (galactose)n-glucose
Natural Sources Onions, Asparagus, WheatHuman milk
Industrial Substrate SucroseLactose
Key Enzyme for Production Fructosyltransferaseβ-galactosidase

Prebiotic Activity and Impact on Gut Microbiota

Both this compound and GOS are recognized for their prebiotic effects, primarily through the selective stimulation of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species. However, studies reveal nuances in their fermentation profiles and the specific microbial consortia they promote.

This compound has demonstrated a potent bifidogenic effect. Studies have shown that this compound administration significantly increases the abundance of Bifidobacterium.[2][4] Furthermore, this compound has been shown to efficiently stimulate the growth of Faecalibacterium prausnitzii, a butyrate-producing bacterium with significant anti-inflammatory properties.[1] In vitro studies have indicated that bifidobacteria preferentially ferment this compound over longer-chain FOS, leading to a significant production of short-chain fatty acids (SCFAs), particularly acetate.[1]

Galactooligosaccharides (GOS) are also well-established as effective prebiotics that stimulate the growth of Bifidobacterium and Lactobacillus.[3][5] Supplementation with GOS has been shown to significantly increase the populations of these beneficial bacteria in human studies.[5] GOS fermentation also leads to the production of SCFAs, which contribute to a healthier gut environment.[3]

The following diagram illustrates the general workflow for in vitro fermentation studies used to assess the prebiotic activity of these oligosaccharides.

experimental_workflow cluster_preparation Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis Substrate Prebiotic Substrate (this compound or GOS) Batch_Culture Anaerobic Batch Culture (pH and temperature controlled) Substrate->Batch_Culture Fecal_Inoculum Fecal Inoculum (from human donors) Fecal_Inoculum->Batch_Culture Medium Anaerobic Culture Medium Medium->Batch_Culture Microbiota Microbiota Composition (16S rRNA gene sequencing) Batch_Culture->Microbiota Metabolites Metabolite Analysis (SCFA, lactate via GC/HPLC) Batch_Culture->Metabolites

In vitro fermentation experimental workflow.

Comparative Experimental Data on Gut Microbiota Modulation

This table summarizes the findings from various studies on the effects of this compound and GOS on key gut bacteria.

ParameterThis compoundGalactooligosaccharides (GOS)Study Type
Change in Bifidobacterium spp. Significant increase[2][4]Significant increase[3][5]Human and animal studies
Change in Lactobacillus spp. Increase reported[6]Increase reported[3]Human and in vitro studies
Change in Faecalibacterium prausnitzii Significant increase (up to 10-fold)[1]Not as extensively studied for this speciesHuman clinical trial
Short-Chain Fatty Acid (SCFA) Production Increased acetate and butyrate[1][2]Increased acetate, propionate, and butyrate[7]In vitro and animal studies

Impact on Host Health

The modulation of the gut microbiota by this compound and GOS translates to several beneficial effects on host health, including immune system regulation and metabolic improvements.

This compound has been investigated for its role in modulating the immune system and metabolic health. Studies suggest that by promoting butyrate-producing bacteria, this compound may have anti-inflammatory effects.[1] Research in rats has shown that this compound supplementation can improve glucose metabolism and reduce insulin resistance.[2][8] Clinical studies in humans have also indicated that this compound may ameliorate insulin resistance in overweight individuals.[2]

Galactooligosaccharides (GOS) have also been shown to positively influence the immune system.[3] They can indirectly support the body's natural defenses by increasing beneficial gut bacteria and inhibiting the growth of potential pathogens.[3] GOS supplementation has been associated with improved intestinal barrier function and anti-inflammatory effects in colitis models.[9]

The following signaling pathway diagram illustrates the proposed mechanism by which prebiotics like this compound and GOS can influence host health.

signaling_pathway Prebiotics This compound / GOS Gut_Microbiota Gut Microbiota (Bifidobacterium, Lactobacillus, F. prausnitzii) Prebiotics->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Acetate, Propionate) Gut_Microbiota->SCFAs Production Gut_Barrier Improved Gut Barrier Function SCFAs->Gut_Barrier Immune_Modulation Immune System Modulation SCFAs->Immune_Modulation Metabolic_Health Improved Metabolic Health SCFAs->Metabolic_Health

Proposed mechanism of prebiotic action.

Experimental Protocols

In Vitro Fermentation Model for Prebiotic Assessment

  • Objective: To evaluate the effect of this compound or GOS on the composition and metabolic activity of the human gut microbiota in a controlled laboratory setting.

  • Methodology:

    • Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are collected and homogenized in an anaerobic phosphate buffer to create a fecal slurry, which serves as the microbial inoculum.

    • Fermentation Setup: Anaerobic batch fermentation is carried out in sealed vessels. Each vessel contains a basal nutrient medium, the fecal inoculum, and the prebiotic substrate (this compound or GOS) at a specific concentration. Control vessels without the prebiotic are also included.

    • Incubation: The fermentation vessels are incubated under anaerobic conditions at 37°C for a defined period (e.g., 24-48 hours), with continuous stirring or shaking.

    • Sampling and Analysis: Samples are collected at different time points to analyze changes in the microbial population (using 16S rRNA gene sequencing) and the production of metabolites like SCFAs and lactate (using gas chromatography or high-performance liquid chromatography).

Conclusion

Both this compound and Galactooligosaccharides are effective prebiotics with distinct characteristics. This compound, as a specific trisaccharide, shows a strong and selective stimulation of Bifidobacterium and, notably, Faecalibacterium prausnitzii. Its impact on butyrate production and potential benefits for metabolic health are significant areas of ongoing research. GOS, as a mixture of oligosaccharides, also potently promotes the growth of bifidobacteria and lactobacilli and has demonstrated benefits for gut barrier function and immune modulation.

The choice between this compound and GOS for research or product development will depend on the specific therapeutic or nutritional goal. For applications targeting butyrate production and its associated anti-inflammatory and metabolic benefits, this compound may be a more targeted option. For broader bifidogenic effects and general gut health support, GOS remains a well-established and effective choice. Further comparative clinical trials are warranted to fully elucidate the differential health benefits of these two important prebiotics in various populations.

References

A Comparative Analysis of 1-Kestose and Lactulose as Prebiotics

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the scientific evidence on the efficacy of 1-kestose and lactulose in modulating gut microbiota and influencing physiological health.

This guide provides a comprehensive comparison of the prebiotic effects of this compound and lactulose, targeting researchers, scientists, and professionals in drug development. The following sections detail their impact on gut microbiota composition, short-chain fatty acid (SCFA) production, and various physiological outcomes, supported by data from preclinical and clinical studies.

Impact on Gut Microbiota Composition

Both this compound and lactulose have demonstrated the ability to selectively stimulate the growth of beneficial gut bacteria. However, the specific genera and the magnitude of the effect can differ.

A pilot randomized trial in low-birth-weight neonates receiving Bifidobacterium breve M16-V found that both this compound and lactulose led to a predominance of Bifidobacterium with no significant difference between the two groups.[1][2] However, the total bacterial copy number was significantly higher in the this compound group at 7, 14, and 28 days.[1] Additionally, at 28 days, there was a trend towards a lower number of potentially pathogenic Staphylococcus aureus in the this compound group.[1]

Table 1: Comparative Effects on Gut Microbiota

Bacterial Genus/GroupThis compoundLactuloseKey FindingsCitations
BifidobacteriumSignificant IncreaseSignificant IncreaseBoth are strongly bifidogenic. This compound has been shown to significantly increase B. longum.[1][3][4]
LactobacillusIncreaseIncreaseBoth support the growth of lactic acid bacteria.[5][6]
Faecalibacterium prausnitziiSignificant IncreaseNo direct evidence foundThis compound has been shown to be particularly effective at stimulating this butyrate producer.[7][8]
Staphylococcus aureusTendency to DecreaseNo significant changeA trend towards lower numbers was observed with this compound in neonates.[1]
Escherichia coliHigher numbers at day 7 (neonates)Lower numbers compared to this compound at day 7 (neonates)The increase in the this compound group was noted early in the neonatal study.[1]
Total BacteriaSignificantly Higher Copy Number (neonates)Lower Copy Number compared to this compound (neonates)This compound led to a greater overall increase in bacterial load in neonates.[1]
CollinsellaIncreaseIncreaseBoth have been shown to stimulate this genus.
DesulfovibrionaceaeNo direct evidence foundDecreaseLactulose has been shown to reduce this group of sulfate-reducing bacteria.[5]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, which are crucial for gut health and have systemic effects.

This compound supplementation has been shown to increase the production of butyrate, a primary energy source for colonocytes with anti-inflammatory properties.[8][9] Studies have also indicated an increase in acetate production.[10]

Lactulose fermentation primarily yields acetate and lactate.[5][11] It has also been shown to decrease the production of branched-chain fatty acids, which are markers of protein fermentation and can be detrimental to host health.[5]

Table 2: Comparative Effects on Short-Chain Fatty Acid Production

Short-Chain Fatty AcidThis compoundLactuloseKey FindingsCitations
AcetateIncreaseIncreaseBoth lead to increased acetate levels.[10]
PropionateIncreaseStableThis compound has been associated with an increase, while lactulose maintains stable levels.[12]
ButyrateSignificant IncreaseNo direct increase reported; may be indirectThis compound is particularly effective at increasing butyrate, often linked to the stimulation of Faecalibacterium prausnitzii.[8][9]
LactateNo direct evidence foundIncreaseLactulose fermentation leads to a notable increase in lactate.[11]
Branched-Chain SCFAsNo direct evidence foundDecreaseLactulose has been shown to reduce these potentially harmful metabolites.[5]

Physiological Efficacy and Clinical Outcomes

The distinct effects of this compound and lactulose on the gut microbiome and SCFA production translate to different physiological benefits.

In a study on constipated kindergarten children, 3 grams of this compound per day for 8 weeks significantly increased the number of defecations per week, whereas stool properties remained unchanged.[12] In adults with mild to moderate ulcerative colitis, this compound supplementation was associated with a significant improvement in the clinical activity index.[13] Furthermore, studies suggest that this compound may help ameliorate insulin resistance in overweight individuals.[3][10][14]

Lactulose is a well-established treatment for constipation due to its osmotic laxative effect.[15] It is also used in the management of hepatic encephalopathy.[16] Low doses of lactulose have been shown to improve gut health and enhance mineral absorption.[6]

Table 3: Comparative Physiological Efficacy

Clinical OutcomeThis compoundLactuloseKey FindingsCitations
ConstipationIncreased defecation frequencyEffective laxativeBoth are effective, with lactulose being a standard treatment. This compound improves frequency without changing stool consistency.[12][15]
Inflammatory Bowel DiseaseClinical improvement in ulcerative colitisPotential benefitThis compound has shown promise in reducing clinical activity in ulcerative colitis.[13]
Insulin ResistanceAmelioration in overweight individualsPotential benefitThis compound has demonstrated a direct effect on improving insulin sensitivity.[3][10][14]
Mineral AbsorptionNo direct evidence foundEnhanced calcium and magnesium absorptionLow-dose lactulose has been shown to improve the absorption of these minerals.[6]
Hepatic EncephalopathyNo direct evidence foundStandard treatmentLactulose is a cornerstone of therapy for this condition.[16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental designs for key studies cited in this guide.

Study 1: The prebiotic effect of this compound in low-birth-weight neonates taking bifidobacteria: a pilot randomized trial in comparison with lactulose.[1][2][17]

  • Study Design: A pilot, randomized, single-blind, active-controlled trial.

  • Participants: 26 low-birth-weight neonates (<2000g) admitted to a neonatal intensive care unit.

  • Intervention: Participants were randomly assigned to receive Bifidobacterium breve M16-V (5.0 x 10⁸ CFU/day) with either 1 g of this compound or 1 g of lactulose once daily for four weeks from birth.

  • Primary Outcomes: Gut microbiota composition analyzed by 16S rRNA gene sequencing and quantitative PCR at 7, 14, and 28 days of age.

  • Secondary Outcomes: Clinical outcomes such as stool frequency, body weight, and adverse events.

Study 2: Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts.[3][10]

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 38 obesity-prone adult volunteers.

  • Intervention: Participants received either 10 g of this compound per day or a placebo for 12 weeks.

  • Primary Outcomes: Fasting serum insulin levels.

  • Secondary Outcomes: Gut microbiota composition analyzed by 16S rRNA sequencing.

Study 3: Effect of lactulose intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice.[5]

  • Study Design: A controlled animal study.

  • Subjects: 16 male C57BL/6J mice.

  • Intervention: Mice were divided into a control group and an experimental group that received lactulose (2.5 g/kg/day) by gavage for 3 weeks.

  • Primary Outcomes: Gut microbiota composition determined by 16S rRNA high-throughput sequencing of fecal samples.

  • Secondary Outcomes: Short-chain fatty acid concentrations in feces measured by gas chromatography-mass spectrometry (GC-MS).

Signaling Pathways and Mechanisms of Action

The beneficial effects of both this compound and lactulose are primarily mediated through the modulation of the gut microbiota and the subsequent production of SCFAs.

Prebiotic_Mechanism cluster_Lumen Gut Lumen cluster_Host Host Prebiotic This compound / Lactulose Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus, F. prausnitzii) Prebiotic->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Acetate, Propionate, Lactate) Gut_Microbiota->SCFAs Production Epithelial_Cells Intestinal Epithelial Cells SCFAs->Epithelial_Cells Energy Source, Strengthens Barrier Immune_Cells Immune Cells SCFAs->Immune_Cells Modulates Inflammation Systemic_Circulation Systemic Circulation SCFAs->Systemic_Circulation Metabolic Effects

Caption: General mechanism of prebiotic action in the gut.

The SCFAs produced from the fermentation of these prebiotics have several key functions:

  • Butyrate: Serves as the primary energy source for colonocytes, helping to maintain a healthy gut barrier. It also has anti-inflammatory and anti-proliferative effects. The potent ability of this compound to increase butyrate levels is a key differentiator.

  • Acetate: The most abundant SCFA, acetate is absorbed into the bloodstream and can influence systemic metabolic processes, including glucose and lipid metabolism.

  • Propionate: Also absorbed systemically, propionate is involved in gluconeogenesis and may play a role in satiety signaling.

  • Lactate: Can be used by other bacteria to produce butyrate and helps to lower the colonic pH, creating an environment that is less favorable for pathogenic bacteria.

Experimental_Workflow Recruitment Participant Recruitment (Defined Inclusion/Exclusion Criteria) Randomization Randomization Recruitment->Randomization Intervention Intervention Group (this compound or Lactulose) Randomization->Intervention Control Control/Placebo Group Randomization->Control Sample_Collection Sample Collection (Fecal, Blood) Intervention->Sample_Collection Control->Sample_Collection Analysis Microbiota & Metabolite Analysis (16S rRNA sequencing, GC-MS) Sample_Collection->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: A typical workflow for a prebiotic clinical trial.

References

A Head-to-Head Comparison of 1-Kestose Purification Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, obtaining high-purity 1-kestose is a critical step for various applications, from its use as a prebiotic to its role as an excipient in pharmaceutical formulations. The choice of purification technique significantly impacts the final product's purity, yield, and the overall economic viability of the process. This guide provides an objective comparison of common this compound purification methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable strategy.

Performance Comparison of Purification Techniques

The selection of a purification method depends on the desired purity, acceptable yield, and the scale of operation. The following table summarizes the quantitative performance of key this compound purification techniques based on available data.

Purification TechniqueStarting MaterialAchievable Purity (%)Recovery Yield (%)Key AdvantagesKey Disadvantages
Crystallization Crude this compound solution (≥70% purity)95 - 99.9[1]30 - 60 (single step)[2], up to 80 (multi-step)[1][2]High purity, scalable, cost-effective for large volumes.Lower single-step yield, requires high initial purity.
Activated Charcoal Enzymatic synthesis mixture (FOS-rich syrup)~89 (of total FOS)[3][4]~81 (of total FOS)[3][4]Simple, effective for removing monosaccharides.Non-selective for different FOS, may have lower specificity.
Yeast Fermentation Crude FOS preparations>80 (of total FOS)[5]HighSelective removal of mono- and disaccharides, environmentally friendly.Introduces biological components requiring removal, process control is crucial.
Chromatography
Silica Gel ColumnCrude natural extracts~83~10Suitable for lab-scale, good separation of different sugars.Low yield, not easily scalable, requires solvents.
Simulated Moving BedMixed sugar solutionsHigh (potential)[6][7]High (potential)[8]Continuous process, high throughput, high purity and yield, reduced solvent usage.[6][7][8]High initial investment, complex operation.[8]

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below to facilitate their implementation in a laboratory or pilot-plant setting.

Purification by Crystallization

This protocol is based on methods described in patents for producing high-purity crystalline this compound.[1][2]

Objective: To obtain high-purity this compound crystals from a concentrated syrup.

Materials:

  • Crude this compound solution (purity ≥ 70%)

  • This compound seed crystals

  • Methanol (optional, for microcrystal preparation)

  • Vacuum evaporator

  • Crystallizer with temperature and agitation control

  • Centrifuge

  • Drying oven

Procedure:

  • Concentration: Concentrate the crude this compound aqueous solution to a Brix of 75 or higher using a vacuum evaporator at a temperature of 70-90°C.[1]

  • Seeding: Heat the concentrated syrup to 70-95°C and add this compound seed crystals (approximately 1% of the solids content).[2]

  • Crystal Growth:

    • Vacuum Crystallization: Repeatedly perform a cycle of concentrating the solution under reduced pressure to promote crystal growth, followed by heating to dissolve any newly formed microcrystals.[2]

    • Cooling Crystallization: Alternatively, after seeding, slowly cool the mixture to 65-75°C while maintaining gentle agitation to allow for crystal growth.[1]

  • Crystal Recovery: Separate the this compound crystals from the mother liquor by centrifugation.

  • Drying: Dry the recovered crystals in an oven at 60-70°C.

  • Recrystallization (Optional): For higher purity, redissolve the crystals in water to create a high-purity mother liquor (≥97%) and repeat the crystallization process.[1]

Purification using Activated Charcoal

This method is effective for the removal of monosaccharides and some disaccharides from a fructooligosaccharide (FOS) mixture.[3][4]

Objective: To increase the purity of this compound in a crude FOS syrup by removing smaller sugars.

Materials:

  • Crude FOS syrup containing this compound, glucose, fructose, and sucrose.

  • Activated charcoal

  • Chromatography column

  • Ethanol solutions of varying concentrations (e.g., 15% v/v)

  • Fraction collector

Procedure:

  • Column Packing: Prepare a fixed-bed column packed with activated charcoal.

  • Loading: Load the crude FOS syrup onto the column.

  • Elution:

    • Wash the column with deionized water to elute the non-retained or poorly retained sugars (glucose, fructose).

    • Elute the FOS fraction, including this compound, using an ethanol solution (e.g., 15% v/v) at an elevated temperature (e.g., 50°C).[9]

  • Fraction Collection: Collect the fractions and analyze for this compound content using HPLC.

  • Solvent Removal: Combine the this compound-rich fractions and remove the ethanol and water under vacuum to obtain the purified FOS syrup.

Purification by Yeast Fermentation

This protocol utilizes the selective metabolism of yeast to remove unwanted sugars from a crude FOS mixture.[5]

Objective: To purify FOS by selectively fermenting residual glucose, fructose, and sucrose.

Materials:

  • Crude FOS solution

  • Saccharomyces cerevisiae (baker's yeast)

  • Fermentation vessel

  • Incubator/shaker

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Inoculum Preparation: Prepare a starter culture of Saccharomyces cerevisiae in a suitable growth medium.

  • Fermentation:

    • Add the crude FOS solution to the fermentation vessel.

    • Inoculate with the prepared yeast culture.

    • Maintain the fermentation under controlled conditions (e.g., temperature, pH, and agitation) to facilitate the consumption of monosaccharides and sucrose by the yeast.

  • Cell Removal: After the fermentation is complete (as determined by the depletion of unwanted sugars), remove the yeast cells by centrifugation and/or filtration.

  • Further Purification: The resulting FOS-rich solution can be further purified using techniques like activated charcoal treatment or chromatography to remove any remaining impurities.

Visualizing the Purification Workflows

The following diagrams illustrate the experimental workflows for the described this compound purification techniques.

Crystallization_Workflow start Crude this compound Solution (>=70%) concentration Vacuum Evaporation (Brix >= 75) start->concentration Step 1 seeding Heating & Seeding (70-95°C) concentration->seeding Step 2 growth Crystal Growth (Vacuum or Cooling) seeding->growth Step 3 centrifugation Centrifugation growth->centrifugation Step 4 drying Drying (60-70°C) centrifugation->drying Step 5 recrystallization Recrystallization (Optional) drying->recrystallization For higher purity end High-Purity this compound Crystals drying->end recrystallization->seeding

Caption: Workflow for this compound Purification by Crystallization.

Activated_Charcoal_Workflow start Crude FOS Syrup loading Load onto Activated Charcoal Column start->loading Step 1 elution_water Elute with Water loading->elution_water Step 2 elution_ethanol Elute with Ethanol Solution loading->elution_ethanol Step 3 waste Monosaccharide Waste elution_water->waste fraction_collection Collect Fractions elution_ethanol->fraction_collection Step 4 analysis HPLC Analysis fraction_collection->analysis Step 5 pooling Pool this compound Rich Fractions analysis->pooling Step 6 solvent_removal Solvent Removal pooling->solvent_removal Step 7 end Purified FOS Syrup solvent_removal->end

Caption: Workflow for FOS Purification using Activated Charcoal.

Yeast_Fermentation_Workflow start Crude FOS Solution inoculation Inoculate with Saccharomyces cerevisiae start->inoculation Step 1 fermentation Fermentation inoculation->fermentation Step 2 cell_removal Remove Yeast Cells (Centrifugation/Filtration) fermentation->cell_removal Step 3 end Purified FOS Solution cell_removal->end byproduct Yeast Biomass cell_removal->byproduct further_purification Further Purification (Optional) further_purification->end end->further_purification For higher purity

Caption: Workflow for FOS Purification by Yeast Fermentation.

References

Validating the Impact of 1-Kestose on Metabolic Syndrome Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-kestose with other common prebiotics—inulin, fructooligosaccharides (FOS), and galactooligosaccharides (GOS)—in their effects on key markers of metabolic syndrome. The information is supported by experimental data from both human and animal studies to aid in research and development efforts.

Data Presentation: Quantitative Comparison of Prebiotics on Metabolic Syndrome Markers

The following tables summarize the quantitative effects of this compound and other prebiotics on dyslipidemia, insulin resistance, and obesity-related markers.

Table 1: Dyslipidemia Markers

PrebioticStudy PopulationDosageDurationKey FindingsReference
This compound High-Fat Diet Rats4% (w/v) in drinking water2 weeksReduced plasma cholesterol and triglycerides
Inulin Women with Type 2 Diabetes10g/day8 weeks↓ Total Cholesterol (12.90%), ↓ Triglycerides (23.60%), ↓ LDL-c (35.30%), ↑ HDL-c (19.90%)
Fructooligosaccharides (FOS) High-Fat Diet Mice15% of dietLong-termReduced serum cholesterol
Galactooligosaccharides (GOS) Mice on Western-Type Diet7% (w/w)15 weeksLower plasma cholesterol

Table 2: Insulin Resistance Markers

PrebioticStudy PopulationDosageDurationKey FindingsReference
This compound Overweight/Obese Humans10g/day12 weeks↓ Fasting Serum Insulin (from 6.5 µU/mL to 5.3 µU/mL)
This compound High-Fat Diet Rats2% (w/v) in drinking water19 weeksSuppressed hyperinsulinemia
Inulin Overweight/Obese IndividualsNot specified4 weeksReduced glucose levels at 1h and 2h during OGTT, increased fasting insulin
Inulin Patients with Type 2 Diabetes & ObesityNot specifiedNot specifiedSignificantly decreased Fasting Plasma Glucose, Fasting Insulin, and HOMA-IR
Synbiotics (with FOS & Inulin) Patients with Metabolic SyndromeNot specified12 weeksSignificantly reduced Fasting Blood Glucose
Galactooligosaccharides (GOS) Mice on Western-Type Diet7% (w/w)15 weeksReduced insulin resistance

Table 3: Obesity, Blood Pressure, and Waist Circumference Markers

PrebioticStudy PopulationDosageDurationKey FindingsReference
This compound ---No direct clinical data available on blood pressure and waist circumference. -
Inulin High-Carbohydrate, High-Fat Diet-fed Rats5% in dietNot specifiedAttenuated increase in systolic blood pressure and abdominal fat pads.
Inulin Overweight/Obese IndividualsNot specified4 weeksReduced hip circumference.
Fructooligosaccharides (FOS) Healthy IndividualsNot specified4 weeksReduced waist and hip circumference.
Galactooligosaccharides (GOS) Mice on Western-Type Diet7% (w/w)15 weeksReduced body weight gain and accumulation of epididymal and perirenal fat.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.

1. Animal Study: this compound and Dyslipidemia

  • Animal Model: Male Sprague-Dawley rats (8 weeks old).

  • Diet: High-fat diet.

  • Intervention: 4% (w/v) this compound in drinking water for 2 weeks. The control group received a high-fat diet with regular drinking water.

  • Blood Collection and Analysis: At the end of the study, blood samples were collected to measure plasma levels of cholesterol and triglycerides.

  • Gene Expression Analysis: Hepatic gene expression related to lipid metabolism was analyzed.

  • Gut Microbiota and Bile Acid Analysis: Cecal contents were analyzed for gut microbiota composition and bile acid profiles.

**2

Safety Operating Guide

Proper Disposal of 1-Kestose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory materials is paramount. This guide provides essential information for the proper disposal of 1-Kestose, a non-hazardous fructooligosaccharide.

Based on available safety data, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] This simplifies its disposal procedure compared to hazardous materials.

Hazard Assessment

Safety data sheets indicate that this compound has a low hazard profile. The National Fire Protection Association (NFPA) and Hazardous Materials Identification System (HMIS) ratings are consistently zero for health, fire, and reactivity, signifying minimal risk.[1]

Hazard CategoryNFPA RatingHMIS Rating
Health00
Fire00
Reactivity00

Step-by-Step Disposal Procedure

Adherence to the following steps will ensure the safe and appropriate disposal of this compound and its containers.

1. Small Quantities of Uncontaminated this compound:

  • For minor spills or residual amounts of uncontaminated this compound powder, mechanical removal (e.g., sweeping or wiping up) is sufficient.[1]

  • These small quantities can typically be disposed of with regular laboratory or household waste.[1]

2. Bulk Quantities and Contaminated this compound:

  • While this compound itself is not hazardous, any contaminants must be assessed. If this compound is mixed with hazardous materials, the disposal procedure for the hazardous component must be followed.

  • For larger quantities of uncontaminated this compound, it is best practice to consult your institution's specific waste disposal guidelines.

3. Uncleaned Packaging:

  • Disposal of empty or uncleaned packaging (e.g., bottles, bags) must be conducted in accordance with official institutional and local regulations.[1]

  • Rinse containers thoroughly with water before disposal, if appropriate and in line with your facility's rules.

Personal Protective Equipment (PPE)

While this compound is not considered hazardous, standard laboratory PPE should be worn when handling the substance to maintain good laboratory practice. This includes:

  • Safety glasses

  • Gloves

  • Laboratory coat

No special respiratory protection is required under normal handling conditions.[1]

Environmental Precautions

Although not classified as an environmental hazard, it is prudent to prevent large quantities of this compound from entering sewers or waterways.[1]

Below is a workflow diagram outlining the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow start Start: Have this compound for Disposal is_contaminated Is the this compound contaminated with a hazardous substance? start->is_contaminated follow_hazardous_waste Follow disposal procedures for the hazardous contaminant. is_contaminated->follow_hazardous_waste Yes is_small_quantity Is it a small quantity? is_contaminated->is_small_quantity No dispose_packaging Dispose of uncleaned packaging according to official regulations. follow_hazardous_waste->dispose_packaging dispose_household_waste Dispose of with regular laboratory/household waste. is_small_quantity->dispose_household_waste Yes consult_guidelines Consult institutional and local waste disposal guidelines. is_small_quantity->consult_guidelines No dispose_household_waste->dispose_packaging consult_guidelines->dispose_packaging end End dispose_packaging->end

Caption: Decision workflow for the proper disposal of this compound.

References

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